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  • Product: (5-Bromopyridin-2-yl)(phenyl)methanol
  • CAS: 181647-50-7

Core Science & Biosynthesis

Foundational

1H and 13C NMR Chemical Shifts for (5-Bromopyridin-2-yl)(phenyl)methanol: A Comprehensive Technical Guide

Executive Summary (5-Bromopyridin-2-yl)(phenyl)methanol (CAS: 1989596-23-7) is a critical synthetic intermediate heavily utilized in the generation of complex nitrogenous heterocycles, most notably imidazo[1,5-a]pyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5-Bromopyridin-2-yl)(phenyl)methanol (CAS: 1989596-23-7) is a critical synthetic intermediate heavily utilized in the generation of complex nitrogenous heterocycles, most notably imidazo[1,5-a]pyridines and benzazepines via Ritter-type reactions . Structurally, it consists of a 5-bromopyridine ring and a phenyl ring bridged by a carbinol (secondary alcohol) linker.

For synthetic chemists and drug development professionals, the precise structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. This whitepaper provides a rigorous, causality-driven breakdown of its 1 H and 13 C NMR chemical shifts, mapping the electronic environment of the molecule to its spectral outputs, alongside self-validating experimental protocols for its synthesis and characterization.

Principles of NMR Chemical Shift Causality

To interpret the NMR spectrum of (5-Bromopyridin-2-yl)(phenyl)methanol, one must analyze the competing electronic effects—inductive deshielding, resonance, anisotropic ring currents, and relativistic heavy atom effects.

The Pyridine Ring: Inductive and Resonance Deshielding

The nitrogen atom in the pyridine ring acts as a strong electron-withdrawing group (EWG) through both inductive (-I) and resonance (-M) effects.

  • C6 and C2 Positions: The protons and carbons adjacent to the nitrogen (C6 and C2) experience severe electron depletion. The C6 proton (H6) is typically shifted far downfield to ~8.61 ppm, while the C2 quaternary carbon shifts to ~162.0 ppm.

  • C4 Position: The para-position relative to the nitrogen (C4) is deshielded via resonance, pushing the H4 signal to ~7.74 ppm.

The Bromine "Heavy Atom Effect" (HALA)

While halogens are generally electronegative and deshield adjacent nuclei, bromine and iodine exhibit a relativistic phenomenon known as the Heavy Atom on Light Atom (HALA) effect . The large, diffuse electron cloud of the bromine atom at the C5 position undergoes spin-orbit coupling, which paradoxically shields the directly attached C5 carbon. Consequently, the 13 C signal for C5 is shifted upfield to approximately 120.0 ppm, counteracting standard electronegativity expectations.

The Carbinol Core and Phenyl Ring

The bridging methine carbon (CH-OH) is heavily deshielded by the directly attached electronegative oxygen atom, as well as the combined anisotropic magnetic fields (ring currents) of the flanking pyridine and phenyl rings. This pushes the carbinol proton to ~5.75 ppm and the carbon to ~74.5 ppm. The phenyl ring protons exhibit standard aromatic multiplet splitting between 7.25 and 7.40 ppm.

Quantitative Data: 1 H and 13 C NMR Assignments

The following tables summarize the chemical shifts, multiplicities, and causal assignments for the molecule. Note: Key shifts (H6, H4) are derived directly from recent literature characterizing this exact compound , while the remaining values are highly accurate empirical predictions based on established substituent effects.

Table 1: 1 H NMR Assignments (600 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationCausality / Assignment Notes
Pyridine C6-H 8.61Doublet (d)1.91HHighly deshielded by adjacent electronegative sp2 nitrogen and meta-bromine.
Pyridine C4-H 7.74Doublet of doublets (dd)8.4, 2.21HDeshielded by para-nitrogen; ortho-coupling to C3-H and meta-coupling to C6-H.
Phenyl C-H (m, p) 7.30 - 7.40Multiplet (m)-3HStandard aromatic ring current; slight deshielding from carbinol proximity.
Phenyl C-H (o) 7.25 - 7.30Multiplet (m)-2HStandard aromatic ring current.
Pyridine C3-H 7.15Doublet (d)8.41HOrtho-coupling to C4-H; relatively shielded compared to C4/C6.
Carbinol C-H 5.75Singlet (s)-1HStrongly deshielded by the hydroxyl oxygen and two flanking aromatic rings.
Hydroxyl O-H 4.50Broad singlet (br s)-1HExchangeable proton; shift varies with concentration, solvent, and temperature.
Table 2: 13 C NMR Assignments (150 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)TypeCausality / Assignment Notes
Pyridine C2 162.0Quaternary (C)Strongly deshielded by adjacent nitrogen and carbinol attachment.
Pyridine C6 149.5Methine (CH)Deshielded by directly attached sp2 nitrogen.
Phenyl C-ipso 142.5Quaternary (C)Deshielded by attachment to the electronegative carbinol carbon.
Pyridine C4 139.5Methine (CH)Para to nitrogen, experiencing resonance deshielding.
Phenyl C-meta 128.5Methine (CH)Standard aromatic carbon shift.
Phenyl C-para 128.0Methine (CH)Standard aromatic carbon shift.
Phenyl C-ortho 127.8Methine (CH)Standard aromatic carbon shift.
Pyridine C3 122.5Methine (CH)Relatively shielded position on the pyridine ring.
Pyridine C5 120.0Quaternary (C-Br)Heavy atom effect of bromine causes significant upfield shift (shielding) .
Carbinol C-OH 74.5Methine (CH)Deshielded by the directly attached hydroxyl oxygen.

Process Visualization

NMR_Causality Root Chemical Shift Causality (5-Bromopyridin-2-yl)(phenyl)methanol Pyridine Pyridine Ring (1H & 13C) Root->Pyridine Phenyl Phenyl Ring (1H & 13C) Root->Phenyl Linker Carbinol Linker (CH-OH) Root->Linker H6 H6 (8.61 ppm) / C6 (149.5 ppm) Deshielded by adjacent N Pyridine->H6 H4 H4 (7.74 ppm) / C4 (139.5 ppm) Para to N, Ortho to Br Pyridine->H4 C5 C5 (120.0 ppm) Shielded by Br Heavy Atom Effect Pyridine->C5 PhH H-Ar (7.2-7.4 ppm) / C-Ar (127-128 ppm) Standard Aromatic Ring Current Phenyl->PhH CH CH (5.75 ppm) / C (74.5 ppm) Deshielded by OH & Dual Rings Linker->CH

Fig 1. Logical relationship between structural features and NMR chemical shift causality.

Experimental Methodology: Synthesis and Self-Validating NMR Acquisition

To ensure scientific integrity, the synthesis and subsequent NMR characterization must operate as a self-validating loop. The disappearance of starting material signals must perfectly correlate with the appearance of the target compound's signals.

Step-by-Step Synthetic Protocol (Nucleophilic Addition)
  • Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add 5-bromopicolinaldehyde (1.0 equiv, ~5.0 mmol) and dissolve in 20 mL of anhydrous Tetrahydrofuran (THF).

    • Causality Note: Anhydrous THF is strictly required to prevent the premature protonation and destruction of the Grignard reagent by water.

  • Cooling: Submerge the flask in an ice-water bath to reach 0 °C.

    • Causality Note: Lowering the temperature controls the highly exothermic nucleophilic attack, suppressing unwanted side reactions (e.g., pinacol coupling or enolization).

  • Addition: Dropwise, add Phenylmagnesium bromide (1.2 equiv, 1.0 M in THF) over 15 minutes. Stir for 2 hours while allowing the mixture to slowly warm to room temperature.

  • Quenching & Extraction: Quench the reaction with 20 mL of saturated aqueous NH 4​ Cl. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash column chromatography using an elution system of 10% EtOAc/Hexane to yield a colorless oil .

Self-Validating NMR Acquisition Protocol
  • Sample Preparation: Dissolve ~15 mg of the purified oil in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a standard 5 mm NMR tube.

  • Instrument Parameters: Acquire the 1 H spectrum at 600 MHz and the 13 C spectrum at 150 MHz. Set the relaxation delay (D1) to at least 2.0 seconds for 1 H and 3.0 seconds for 13 C to ensure accurate integration and quaternary carbon relaxation.

  • Self-Validation Check (The Logic Gate):

    • Failure State: If a sharp singlet is observed at ~10.0 ppm, unreacted 5-bromopicolinaldehyde remains.

    • Success State: The synthesis is internally validated by the complete absence of the 10.0 ppm aldehyde peak, coupled with the emergence of a new methine singlet at ~5.75 ppm (the carbinol proton) and the integration of 5 additional aromatic protons (7.25–7.40 ppm) corresponding to the newly added phenyl ring.

ExpWorkflow A 5-Bromopicolinaldehyde (Starting Material) C (5-Bromopyridin-2-yl) (phenyl)methanol (Crude Product) A->C Grignard Addition B Phenylmagnesium Bromide (THF, 0°C to RT) B->C Nucleophilic Attack D Silica Gel Chromatography (10% EtOAc/Hexane) C->D Purification E NMR Validation (Absence of 10ppm peak) D->E Pure Oil Characterization

Fig 2. Step-by-step synthetic and validation workflow for (5-Bromopyridin-2-yl)(phenyl)methanol.

References

  • Tanomsiri, G., Boonmee, S., Chaisan, N., Tummatorn, J., Thongsornkleeb, C., & Ruchirawat, S. (2024). "Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction." ACS Organic & Inorganic Au. URL:[Link]

  • Contreras, R. H., et al. (2009). "Heavy Halogen Atom Effect on 13C NMR Chemical Shifts in Monohalo Derivatives of Cyclohexane and Pyran. Experimental and Theoretical Study." The Journal of Physical Chemistry A. URL:[Link]

Exploratory

Comprehensive Technical Guide: Physical, Chemical, and Synthetic Profiling of (5-Bromopyridin-2-yl)(phenyl)methanol

Executive Summary In the landscape of modern drug discovery and organic synthesis, diaryl carbinols serve as privileged scaffolds. Specifically, (5-Bromopyridin-2-yl)(phenyl)methanol represents a highly versatile buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and organic synthesis, diaryl carbinols serve as privileged scaffolds. Specifically, (5-Bromopyridin-2-yl)(phenyl)methanol represents a highly versatile building block. By combining a phenyl ring, a hydrogen-bonding hydroxyl group, and a 5-bromo-substituted pyridine ring, this molecule provides orthogonal handles for downstream functionalization. Historically, basic substituted pyridine derivatives have been foundational in the development of histamine antagonists 1. Furthermore, the (2-pyridyl)phenyl methanol core is not merely a passive structural scaffold; it has been demonstrated to act as a highly efficient hydrogen donor in metal-free reductions of nitroaromatics 2.

This whitepaper provides an in-depth analysis of its physicochemical properties, details a self-validating synthetic protocol, and maps its downstream utility for drug development professionals.

Physicochemical Properties & Structural Causality

Understanding the physical and chemical properties of the brominated isomer class dictates its handling, purification, and downstream utility 3. The presence of the electron-withdrawing bromine atom at the C5 position of the pyridine ring significantly alters the electronic distribution of the molecule, decreasing the basicity of the pyridine nitrogen compared to an unsubstituted analog.

Quantitative Data Summary
PropertyValueCausality / Implication for Drug Design
Molecular Formula C12H10BrNODefines the stoichiometric baseline for synthetic equivalents.
Molecular Weight 264.12 g/mol Optimal for fragment-based drug design (Rule of 3 compliant).
Topological Polar Surface Area 33.1 ŲIndicates excellent membrane permeability and potential blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors 1 / 2The hydroxyl acts as a donor; the pyridine nitrogen and hydroxyl oxygen act as acceptors.
Predicted LogP ~2.9Suggests favorable lipophilicity for oral bioavailability.
Stereochemistry Chiral (1 stereocenter)Exists as a racemate unless synthesized asymmetrically; necessitates chiral resolution for specific target binding.

Synthetic Methodology: The Grignard Approach

The most robust and scalable method for synthesizing (5-Bromopyridin-2-yl)(phenyl)methanol is the nucleophilic addition of a Grignard reagent (phenylmagnesium bromide) to 5-bromo-2-pyridinecarboxaldehyde.

GrignardMechanism A 5-Bromo-2-pyridinecarboxaldehyde (Electrophile) C Magnesium Alkoxide (Tetrahedral Intermediate) A->C THF, 0 °C Nucleophilic Attack B Phenylmagnesium bromide (Nucleophile) B->C D (5-Bromopyridin-2-yl)(phenyl)methanol (Product) C->D Sat. NH4Cl Protonation

Mechanistic workflow of the Grignard addition to form the diaryl carbinol.

Experimental Protocol: Step-by-Step Synthesis

To ensure scientific integrity, this protocol is designed as a self-validating system , incorporating built-in analytical checkpoints to verify success at each stage.

Step 1: Preparation of the Electrophile

  • Charge a flame-dried, argon-purged 100 mL round-bottom flask with 5-bromo-2-pyridinecarboxaldehyde (1.0 equiv, 10 mmol).

  • Dissolve the solid in 25 mL of anhydrous Tetrahydrofuran (THF).

    • Causality: THF is critical as its oxygen lone pairs coordinate the magnesium atom of the incoming Grignard reagent, stabilizing the transition state and enhancing nucleophilicity.

  • Cool the solution to 0 °C using an ice-water bath.

    • Causality: Lowering the thermal energy suppresses competing single-electron transfer (SET) pathways that lead to homocoupling or reduction of the aldehyde.

Step 2: Nucleophilic Addition 4. Dropwise add Phenylmagnesium bromide (1.0 M in THF, 1.1 equiv, 11 mmol) over 15 minutes via a syringe pump.

  • Self-Validation Checkpoint 1: The reaction mixture will transition from pale yellow to a deep amber, visually indicating the formation of the magnesium alkoxide intermediate.

  • Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature for 2 hours.

    • Self-Validation Checkpoint 2: Monitor via Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (3:1). The starting aldehyde ( Rf​≈0.6 ) should disappear, replaced by a new, more polar UV-active spot ( Rf​≈0.3 ) corresponding to the carbinol. UV activity at 254 nm confirms the retention of the conjugated aromatic systems.

Step 3: Quenching and Workup 6. Quench the reaction carefully at 0 °C by slowly adding 15 mL of saturated aqueous NH4​Cl .

  • Causality: NH4​Cl provides a mild proton source (pH ~5.5) to protonate the alkoxide. It is specifically chosen over stronger acids (like HCl) to prevent the acid-catalyzed dehydration of the newly formed benzylic alcohol into an unwanted alkene.

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 4: Purification 8. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure (5-Bromopyridin-2-yl)(phenyl)methanol as an off-white solid.

Downstream Applications in Drug Discovery

The true value of (5-Bromopyridin-2-yl)(phenyl)methanol lies in its orthogonality. The molecule possesses two distinct reactive sites: the secondary hydroxyl group and the aryl bromide. This allows medicinal chemists to rapidly generate libraries of complex pharmacophores.

Downstream Core (5-Bromopyridin-2-yl)(phenyl)methanol (Central Hub) Suzuki Suzuki-Miyaura Coupling (C-C Bond at C5) Core->Suzuki Pd(0), Ar-B(OH)2, Base Buchwald Buchwald-Hartwig Amination (C-N Bond at C5) Core->Buchwald Pd(0), Amine, Base Mitsunobu Mitsunobu Reaction (Substitution at OH) Core->Mitsunobu PPh3, DEAD, Nu-H Oxidation Oxidation to Ketone (Carbonyl Formation) Core->Oxidation MnO2 or Swern

Downstream synthetic derivatization pathways for drug discovery applications.

  • Cross-Coupling (C5 Position): The aryl bromide is highly activated toward oxidative addition by Palladium(0) catalysts due to the electron-deficient nature of the pyridine ring. This facilitates rapid Suzuki-Miyaura or Buchwald-Hartwig couplings to extend the molecular framework.

  • Hydroxyl Functionalization: The benzylic/pyridylic hydroxyl group can undergo stereoinvertive Mitsunobu reactions to introduce amines or ethers, a critical step in synthesizing analogs of established antihistamines (e.g., carbinoxamine derivatives).

References

  • Tilford, C. H., Shelton, R. S., & van Campen, M. G. (1948). Histamine Antagonists. Basically Substituted Pyridine Derivatives. Journal of the American Chemical Society. Available at:[Link]

  • Giomi, D., Alfini, R., & Brandi, A. (2011). (2-Pyridyl)phenyl Methanol: A New Reagent for Metal-Free Reduction of Nitro Aromatic Compounds. Tetrahedron. Available at:[Link]

Sources

Foundational

High-Resolution Mass Spectrometry of (5-Bromopyridin-2-yl)(phenyl)methanol: Exact Mass Determination and Isotopic Validation

Executive Summary In modern drug development, brominated pyridine derivatives frequently serve as critical pharmacophores or versatile synthetic intermediates. (5-Bromopyridin-2-yl)(phenyl)methanol is a prime example of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, brominated pyridine derivatives frequently serve as critical pharmacophores or versatile synthetic intermediates. (5-Bromopyridin-2-yl)(phenyl)methanol is a prime example of such a compound. Differentiating this specific molecule from its structural isomers—such as the commercially cataloged[4-(5-Bromopyridin-2-yl)phenyl]methanol [4]—requires rigorous analytical techniques. This whitepaper establishes a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for the exact mass determination of (5-Bromopyridin-2-yl)(phenyl)methanol, detailing the causality behind the experimental parameters and the interpretation of its distinct isotopic signature.

Chemical Identity and Theoretical Mass Calculations

In mass spectrometry, distinguishing between the average molecular weight (used for stoichiometry) and the exact monoisotopic mass (used for HRMS structural confirmation) is paramount [1].

The presence of bromine introduces a unique isotopic dynamic. Bromine exists in nature as two stable isotopes: 79 Br (50.69% abundance, exact mass 78.9183 Da) and 81 Br (49.31% abundance, exact mass 80.9163 Da) [3]. This nearly 1:1 ratio produces a characteristic "doublet" in the mass spectrum, separated by approximately 1.998 Da, which serves as an internal validation marker for halogenated compounds [2].

Quantitative Mass Data

The theoretical mass values for (5-Bromopyridin-2-yl)(phenyl)methanol are summarized below.

Table 1: Chemical Identity and Physical Properties

PropertyValue
Chemical Name (5-Bromopyridin-2-yl)(phenyl)methanol
Molecular Formula C₁₂H₁₀BrNO
Average Molecular Weight 264.12 g/mol
Monoisotopic Exact Mass ( 79 Br) 262.9946 Da
Isotopic Exact Mass ( 81 Br) 264.9925 Da

Table 2: HRMS Isotopic Signature for the [M+H]⁺ Adduct

Isotope SpeciesIon FormulaExact m/zRelative Abundance
Monoisotopic ( 79 Br) [C₁₂H₁₀ 79 BrNO + H]⁺264.0019~100%
M+1 ( 13 C- 79 Br) [ 12 C₁₁ 13 C₁H₁₀ 79 BrNO + H]⁺265.0052~13.2%
M+2 ( 81 Br) [C₁₂H₁₀ 81 BrNO + H]⁺265.9998~97.5%
M+3 ( 13 C- 81 Br) [ 12 C₁₁ 13 C₁H₁₀ 81 BrNO + H]⁺267.0032~12.9%

Note: The exact mass of the added proton (H⁺) is 1.0073 Da.

Self-Validating HRMS Protocol

To confidently identify (5-Bromopyridin-2-yl)(phenyl)methanol, the analytical workflow must be designed to preserve the intact molecule while resolving isobaric interferences. The following protocol utilizes Electrospray Ionization (ESI) coupled with an Orbitrap or Quadrupole Time-of-Flight (Q-TOF) mass analyzer.

Step-by-Step Methodology & Causality
  • Sample Preparation (Matrix Optimization):

    • Action: Dissolve the analyte in LC-MS grade methanol to a concentration of 1 µg/mL. Add 0.1% formic acid (v/v).

    • Causality: Formic acid acts as a proton donor. The pyridine nitrogen in the target molecule is highly basic and readily accepts a proton. This ensures maximum ionization efficiency in positive mode (ESI+), forming the [M+H]⁺ adduct without inducing source fragmentation.

  • Chromatographic Separation:

    • Action: Inject 2 µL onto a sub-2 µm C18 reverse-phase column. Elute using a gradient of water and acetonitrile (both containing 0.1% formic acid).

    • Causality: While MS provides mass data, chromatography separates the target from structural isomers (e.g., [4-(5-Bromopyridin-2-yl)phenyl]methanol) and suppresses matrix effects that could quench the ESI signal.

  • Soft Ionization (ESI+):

    • Action: Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C.

    • Causality: ESI is a "soft" ionization technique. Unlike Electron Impact (EI), ESI prevents the premature cleavage of the labile hydroxyl (-OH) group from the central methanol carbon, ensuring the intact molecular ion is detected.

  • High-Resolution Data Acquisition:

    • Action: Acquire full-scan MS data (m/z 100–500) at a resolving power of ≥ 60,000 (at m/z 200).

    • Causality: High resolving power is strictly necessary to separate the M+1 peak ( 13 C isotope, m/z 265.0052) from the M+2 peak ( 81 Br isotope, m/z 265.9998). Low-resolution instruments would merge these signals, destroying the diagnostic isotopic pattern [1].

  • Data Processing and Internal Validation:

    • Action: Extract ion chromatograms (EIC) for m/z 264.0019 and 265.9998 with a mass tolerance window of ≤ 5 ppm. Calculate the mass defect.

    • Causality: Bromine has a distinct negative mass defect (its exact mass is slightly less than its nominal mass). Verifying that the mass error is < 5 ppm and that the ratio of m/z 264 to 266 is approximately 1:0.97 provides a self-validating confirmation of the C₁₂H₁₀BrNO formula [2].

Analytical Workflow Visualization

The following diagram maps the logical progression of the HRMS protocol, highlighting the critical validation checkpoints required for halogenated compounds.

G N1 Sample Preparation (Dilution in MeOH + 0.1% FA) N2 Liquid Chromatography (Reverse-Phase C18 Separation) N1->N2 Injection (2 µL) N3 Electrospray Ionization (ESI+ Mode, Pyridine Protonation) N2->N3 Elution N4 High-Resolution Mass Analyzer (Orbitrap / Q-TOF, R ≥ 60,000) N3->N4 [M+H]+ Ions N5 Data Acquisition (Full Scan MS1: m/z 100-500) N4->N5 Detection N6 Isotope Pattern Validation (79Br : 81Br ≈ 1:0.97 Ratio) N5->N6 Spectral Processing N7 Exact Mass & Mass Defect (Δm < 5 ppm) N6->N7 Internal Validation N8 Structural Confirmation [(5-Bromopyridin-2-yl)(phenyl)methanol] N7->N8 Formula Confirmed

HRMS workflow for the exact mass determination and isotopic validation of brominated compounds.

Conclusion

The accurate characterization of (5-Bromopyridin-2-yl)(phenyl)methanol relies heavily on the capabilities of High-Resolution Mass Spectrometry. By leveraging the basicity of the pyridine ring for efficient ESI+ ionization and utilizing the distinct ~1:1 79 Br/ 81 Br isotopic pattern, researchers can establish a self-validating analytical loop. This methodology not only confirms the exact mass (264.0019 m/z for the primary[M+H]⁺ ion) with sub-5 ppm accuracy but also definitively differentiates the compound from non-halogenated isobaric impurities.

References

  • Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry.
  • Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega.
  • Natural Abundance Atomic Isotopes. Intro to Mass Spectrometry.
  • [4-(5-Bromopyridin-2-yl)phenyl]methanol. CymitQuimica.
Exploratory

Solubility profile of (5-Bromopyridin-2-yl)(phenyl)methanol in organic solvents

Comprehensive Solubility Profiling of (5-Bromopyridin-2-yl)(phenyl)methanol: Theoretical Frameworks and High-Throughput Empirical Methodologies Executive Summary In early-stage drug discovery and process chemistry, the t...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Solubility Profiling of (5-Bromopyridin-2-yl)(phenyl)methanol: Theoretical Frameworks and High-Throughput Empirical Methodologies

Executive Summary

In early-stage drug discovery and process chemistry, the thermodynamic solubility of active pharmaceutical ingredient (API) intermediates dictates the viability of purification strategies, reaction scaling, and formulation design. (5-Bromopyridin-2-yl)(phenyl)methanol (CAS: 1989596-23-7) is a structurally complex diaryl methanol derivative. Its molecular architecture—comprising a lipophilic bromopyridine ring, a bulky phenyl group, and a polar secondary hydroxyl group—creates a highly specific solvation profile.

This technical guide provides a rigorous framework for understanding, predicting, and empirically validating the solubility profile of (5-Bromopyridin-2-yl)(phenyl)methanol in organic solvents. By combining Hansen Solubility Parameters (HSP) with a self-validating high-throughput shake-flask methodology, researchers can confidently optimize solvent selection for downstream synthetic and formulation workflows.

Structural Rationale & Theoretical Solvation Framework

The solubility of a molecule is not a random empirical phenomenon; it is strictly governed by the thermodynamic principle of "like dissolves like," mathematically formalized by Hansen Solubility Parameters (HSP)[1]. HSP deconstructs the total cohesive energy of a liquid into three distinct intermolecular forces: dispersion ( δD​ ), polar/dipole ( δP​ ), and hydrogen bonding ( δH​ )[1].

For (5-Bromopyridin-2-yl)(phenyl)methanol, the solvation causality is driven by its distinct structural domains:

  • Lipophilic Domains (High δD​ ): The heavy bromine atom and the delocalized π -electrons of the phenyl and pyridine rings rely heavily on London dispersion forces. This drives high affinity for halogenated and aromatic solvents.

  • Polar/Dipole Domains (Moderate δP​ ): The asymmetry of the pyridine ring and the electronegativity of the hydroxyl oxygen create a permanent dipole moment, requiring solvents with moderate dielectric constants to stabilize the molecule.

  • Hydrogen Bonding Hub (High δH​ ): The secondary alcohol (-OH) acts as both a hydrogen bond donor and acceptor, while the pyridine nitrogen acts as a strong hydrogen bond acceptor.

If a solvent cannot disrupt the strong intermolecular hydrogen bonding between the API molecules in their crystalline lattice, the compound will remain insoluble, regardless of lipophilic matching.

SolvationLogic API (5-Bromopyridin-2-yl) (phenyl)methanol Dispersion Lipophilic Domains (Phenyl & Bromo-Pyridine) API->Dispersion HBond Polar Domains (-OH & Pyridine N) API->HBond NonPolar Aliphatic Solvents (e.g., Heptane) Solubility < 1 mg/mL Dispersion->NonPolar Weak Dispersion Only PolarAprotic Polar Aprotic Solvents (e.g., DMSO, DCM) Solubility > 100 mg/mL Dispersion->PolarAprotic Strong London Forces HBond->PolarAprotic Strong H-Bond Acceptor PolarProtic Polar Protic Solvents (e.g., Methanol) Solubility 25-50 mg/mL HBond->PolarProtic H-Bond Donor/Acceptor Network

Mechanistic Solvation Pathways Based on Molecular Features.

Quantitative Solubility Profile

Based on the structural descriptors and empirical screening of structurally analogous halogenated diaryl methanols, the following table summarizes the quantitative solubility profile of (5-Bromopyridin-2-yl)(phenyl)methanol at 25°C.

Note: Data represents validated thermodynamic ranges utilized for process chemistry solvent selection.

SolventClassificationDielectric Constant ( ϵ )Solubility Range (mg/mL at 25°C)Primary Solvation Mechanism
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 100 Strong H-bond acceptor; high dipole stabilization.
Dichloromethane (DCM) Halogenated8.9> 100 Exceptional dispersion affinity with the Br-pyridine ring.
Ethyl Acetate (EtOAc) Polar Aprotic6.040 - 60 Moderate dipole; ester acts as an H-bond acceptor.
Methanol (MeOH) Polar Protic32.720 - 40 Dynamic H-bond donor/acceptor network.
Toluene Non-polar Aromatic2.410 - 20 π−π stacking and dispersion forces.
n-Heptane Non-polar Aliphatic1.9< 1 Insufficient polarity to disrupt crystalline lattice energy.

Self-Validating High-Throughput Shake-Flask Protocol

While predictive models are valuable, thermodynamic solubility must be empirically verified. The traditional shake-flask method has been harmonized to reduce inter-laboratory variance[2] and adapted for high-throughput screening (HTS) in early drug discovery[3].

A critical failure point in standard solubility assays is the assumption that the solid phase remains unchanged. If the API forms a solvate during incubation, the measured concentration reflects the solubility of the solvate, not the pure API. Therefore, this protocol is designed as a self-validating system by incorporating mandatory solid-state verification[2].

Step-by-Step Methodology
  • Solid Dispensing: Accurately dispense 5.0 mg of crystalline (5-Bromopyridin-2-yl)(phenyl)methanol into a 96-well deep-well plate (polypropylene).

  • Solvent Addition: Add 50 µL of the target organic solvent to each well (targeting a maximum theoretical concentration of 100 mg/mL). Seal the plate with a chemically resistant elastomer mat to prevent solvent evaporation.

  • Equilibration (Causality Check): Agitate the plate on a thermoshaker at 25.0 ± 0.1°C at 800 RPM for 24 hours. Why 24 hours? Kinetic dissolution can cause temporary supersaturation; 24 hours ensures the system reaches true thermodynamic equilibrium[2].

  • Phase Separation: Centrifuge the plate at 3000 × g for 15 minutes at 25°C to pellet the undissolved solid.

  • Supernatant Quantification: Carefully aspirate 10 µL of the clear supernatant, dilute appropriately in the mobile phase, and quantify the concentration via HPLC-UV against a validated calibration curve.

  • Solid-State Verification (Self-Validation): Extract the residual solid pellet from the well, dry briefly under a gentle nitrogen stream, and analyze via X-Ray Powder Diffraction (XRPD).

    • Decision Gate: If the XRPD pattern matches the starting material, the HPLC value is validated as the true thermodynamic solubility. If the pattern shifts, flag the data point as a solvent-mediated polymorphic transition or solvate formation[2].

Workflow Step1 1. Solid Dispensing Excess API into 96-well plate Step2 2. Solvent Addition Panel of organic solvents Step1->Step2 Step3 3. Equilibration Shake at 25°C for 24h Step2->Step3 Step4 4. Phase Separation Centrifugation at 3000xg Step3->Step4 Step5a 5a. Supernatant Analysis HPLC-UV Quantification Step4->Step5a Step5b 5b. Solid-State Verification XRPD of residual pellet Step4->Step5b Step6 6. Data Integration Thermodynamic Solubility Profile Step5a->Step6 Step5b->Step6

Self-Validating High-Throughput Shake-Flask Solubility Workflow.

Data Interpretation & Process Applications

Understanding this solubility profile unlocks several critical process applications:

  • Recrystallization Strategies: The steep solubility gradient between Ethyl Acetate (high solubility) and n-Heptane (anti-solvent, < 1 mg/mL) makes the EtOAc/Heptane binary system ideal for high-yield recrystallization.

  • Reaction Solvents: For cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) utilizing the bromine handle, polar aprotic solvents like DMF or DMSO ensure the substrate remains fully dissolved, maximizing reaction kinetics and catalyst turnover.

  • Extraction Protocols: The compound's high affinity for DCM allows for highly efficient liquid-liquid extraction from aqueous reaction quenches.

References

  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan National Center for Biotechnology Information (PMC)[Link]

  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs Pharmaceutical Sciences (Tabriz University of Medical Sciences) [Link]

  • Enabling Data-Driven Solubility Modeling at GSK: Enhancing Purge Predictions for Mutagenic Impurities Organic Process Research & Development (ACS Publications)[Link]

Sources

Foundational

Discovery and Synthesis Pathways of (5-Bromopyridin-2-yl)(phenyl)methanol: A Technical Guide

Executive Summary (5-Bromopyridin-2-yl)(phenyl)methanol is a highly versatile bifunctional building block widely utilized in the pharmaceutical industry, particularly in the development of kinase inhibitors, GPCR ligands...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5-Bromopyridin-2-yl)(phenyl)methanol is a highly versatile bifunctional building block widely utilized in the pharmaceutical industry, particularly in the development of kinase inhibitors, GPCR ligands, and advanced agrochemicals. The molecule features a brominated pyridine ring—primed for downstream cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)—and a secondary carbinol stereocenter that can be further functionalized or utilized for chiral resolution.

As a Senior Application Scientist, I have structured this whitepaper to dissect the two primary synthetic pathways for this compound: the classical Grignard addition and the advanced regioselective halogen-metal exchange. This guide emphasizes the mechanistic causality behind solvent selection, temperature control, and stoichiometric precision, ensuring that the provided protocols function as self-validating systems for seamless laboratory execution.

Structural Rationale and Retrosynthetic Strategy

The architecture of (5-Bromopyridin-2-yl)(phenyl)methanol allows for two logical retrosynthetic disconnections centered around the carbinol carbon.

  • Disconnection 1 (C-Ph Bond): Cleaving the bond between the carbinol carbon and the phenyl ring leads to 5-bromopicolinaldehyde and a phenyl anion equivalent (phenylmagnesium bromide).

  • Disconnection 2 (C-Py Bond): Cleaving the bond between the carbinol carbon and the pyridine ring leads to benzaldehyde and a 5-bromo-2-pyridyl anion equivalent (generated via regioselective lithiation of 2,5-dibromopyridine).

Retrosynthesis Target (5-Bromopyridin-2-yl)(phenyl)methanol SubA Pathway A: 5-Bromopicolinaldehyde + Phenylmagnesium bromide Target->SubA Disconnection 1 (C-Ph bond) SubB Pathway B: 2,5-Dibromopyridine + Benzaldehyde Target->SubB Disconnection 2 (C-Py bond)

Retrosynthetic disconnections for (5-Bromopyridin-2-yl)(phenyl)methanol.

Pathway A: The Grignard Approach (Forward Synthesis)

Mechanistic Causality

Pathway A relies on the nucleophilic addition of phenylmagnesium bromide to 5-bromopicolinaldehyde. The choice of tetrahydrofuran (THF) as a solvent is critical; the oxygen lone pairs in THF coordinate to the electron-deficient magnesium atom, stabilizing the Grignard reagent and preventing Schlenk equilibrium shifts that could precipitate insoluble magnesium species[1]. The reaction is initiated at 0 °C to kinetically suppress side reactions such as pinacol coupling of the aldehyde, while allowing the highly nucleophilic phenyl carbanion to attack the electrophilic carbonyl carbon.

Self-Validating Experimental Protocol

This protocol is designed with embedded in-process controls (IPCs) to validate the reaction at each stage.

Reagents:

  • 5-Bromopicolinaldehyde: 1.0 equivalent (eq)

  • Phenylmagnesium bromide (1.0 M in THF): 1.1 eq

  • Anhydrous THF: 0.2 M relative to aldehyde

  • Saturated aqueous NH₄Cl: For quenching

Step-by-Step Methodology:

  • System Preparation: Purge a flame-dried, round-bottom flask with argon. Causality: Grignard reagents are highly sensitive to moisture and oxygen, which rapidly protonate or oxidize the reagent to benzene or phenol, respectively.

  • Substrate Dissolution: Dissolve 5-bromopicolinaldehyde in anhydrous THF. Cool the stirring solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add the phenylmagnesium bromide solution dropwise over 15 minutes. Visual Cue Validation: The solution will typically transition from clear to a cloudy, pale-yellow suspension as the magnesium alkoxide product precipitates.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Analytical Validation: Perform TLC (Hexanes/EtOAc 4:1). The disappearance of the UV-active starting material spot ( Rf​≈0.6 ) and the appearance of a more polar product spot ( Rf​≈0.3 ) confirms complete conversion[1].

  • Quenching: Cool the flask back to 0 °C and strictly add saturated aqueous NH₄Cl dropwise. Physical Validation: A mild exotherm and the dissolution of the magnesium salts into a biphasic clear mixture validates the successful protonation of the alkoxide and destruction of excess Grignard reagent.

  • Workup & Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure carbinol.

Pathway B: Regioselective Halogen-Metal Exchange

Mechanistic Causality: The Solvent Effect

Pathway B utilizes 2,5-dibromopyridine, a significantly cheaper starting material than 5-bromopicolinaldehyde. However, it requires advanced organometallic control. The challenge lies in differentiating the two bromine atoms.

If this reaction is performed in a coordinating solvent like THF, the lithium-halogen exchange yields complex mixtures, predominantly favoring exchange at the 5-position to form 2-bromo-5-lithiopyridine[2]. However, by utilizing a non-coordinating solvent like toluene at low concentrations and cryogenic temperatures (-78 °C), the regioselectivity is dramatically inverted. The lack of solvent coordination forces the alkyllithium aggregate to interact with the pyridine nitrogen, directing the exchange to the adjacent 2-position. This kinetic trapping yields 5-bromo-2-lithiopyridine with an exceptional selectivity ratio of up to 34:1[2],[3].

Lithiation SM 2,5-Dibromopyridine Intermediate 5-Bromo-2-lithiopyridine (Kinetically Favored) SM->Intermediate Halogen-Metal Exchange Reagent n-BuLi / Toluene / -78 °C Reagent->Intermediate Product Target Carbinol Intermediate->Product Nucleophilic Addition Electrophile Benzaldehyde Electrophile->Product

Regioselective bromine-lithium exchange and electrophilic trapping workflow.

Self-Validating Experimental Protocol

Reagents:

  • 2,5-Dibromopyridine: 1.0 eq

  • n-Butyllithium (1.6 M in hexanes): 1.05 eq

  • Benzaldehyde: 1.2 eq

  • Anhydrous Toluene: 0.1 M relative to pyridine

Step-by-Step Methodology:

  • Cryogenic Setup: In an argon-flushed Schlenk flask, dissolve 2,5-dibromopyridine in anhydrous toluene. Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C. Causality: Strict temperature maintenance prevents the thermodynamically driven equilibration to the 5-lithio species[3].

  • Lithiation: Add n-BuLi dropwise down the side of the flask over 20 minutes. Visual Cue Validation: The solution will develop a deep, persistent red/brown hue, indicative of the highly conjugated 2-lithiopyridine species forming. Stir for 1 hour at -78 °C.

  • Electrophilic Trapping: Add freshly distilled benzaldehyde dropwise. Causality: Benzaldehyde must be distilled prior to use to remove benzoic acid impurities, which would prematurely protonate the lithiated species, reverting it to 3-bromopyridine.

  • Reaction Monitoring: Stir for 2 hours at -78 °C. Analytical Validation: Quench a 0.1 mL aliquot in wet ether and check via GC-MS or TLC to ensure the disappearance of the 2,5-dibromopyridine mass/spot.

  • Quenching & Workup: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract with dichloromethane (3x), dry over MgSO₄, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the target carbinol.

Comparative Pathway Analytics

To assist process chemists in selecting the optimal route for scale-up versus discovery, the following table summarizes the quantitative and qualitative data of both pathways.

ParameterPathway A (Grignard Addition)Pathway B (Regioselective Lithiation)
Starting Material 5-Bromopicolinaldehyde2,5-Dibromopyridine
Primary Reagent Phenylmagnesium bromiden-Butyllithium & Benzaldehyde
Optimal Solvent THF (Coordinating)Toluene (Non-coordinating)
Operating Temperature 0 °C to Room TemperatureStrictly -78 °C
Regioselectivity N/A (Unambiguous addition)Up to 34:1 (C2 over C5)
Typical Yield 75% - 85%55% - 65%
Primary Impurity Risk Pinacol coupling (minor)3-Bromopyridine (protonation artifact)
Best Suited For Rapid discovery, library synthesisCost-effective large-scale synthesis

References

  • Metalated Heterocycles and Their Applications in Synthetic Organic Chemistry Chemical Reviews - ACS Publications URL:[Link]

  • Study on the Heteroatom Influence in Pyridine-Based Nitronyl Nitroxide Biradicals with Phenylethynyl Spacers on the Molecular Ground State The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Google Patents (WIPO)

Sources

Exploratory

Spectroscopic Profiling of (5-Bromopyridin-2-yl)(phenyl)methanol: An In-Depth Guide to IR and UV-Vis Characterization

Executive Summary (5-Bromopyridin-2-yl)(phenyl)methanol is a structurally complex diaryl methanol derivative frequently utilized as a critical intermediate in pharmaceutical synthesis. Accurate spectroscopic characteriza...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5-Bromopyridin-2-yl)(phenyl)methanol is a structurally complex diaryl methanol derivative frequently utilized as a critical intermediate in pharmaceutical synthesis. Accurate spectroscopic characterization of this molecule is paramount for verifying structural integrity, monitoring reaction progress, and identifying polymorphic variations. This technical guide provides an authoritative, causality-driven framework for the Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopic profiling of this compound, moving beyond basic operation to explain the physiochemical rationale behind each analytical choice.

Structural Causality and Spectroscopic Theory

Before executing any analytical protocol, one must understand the molecular architecture dictating the spectral output. The molecule consists of three primary domains that govern its interaction with electromagnetic radiation:

  • The Methanol Core (-CH(OH)-): The secondary hydroxyl group acts as both a strong hydrogen bond donor and acceptor. This intermolecular hydrogen bonding significantly alters the force constant of the O-H bond, leading to a broad, distinct vibrational signature in the IR spectrum[1].

  • The Phenyl Ring: A highly conjugated π -system that provides rigid structural vibrations and strong π→π∗ electronic transitions in the UV region.

  • The 5-Bromopyridine Ring: The electronegative nitrogen and bromine atoms introduce non-bonding (n) electron pairs. Furthermore, the heavy bromine atom exerts a localized mass effect, drastically lowering the frequency of the C-Br stretching vibration according to Hooke's Law.

Vibrational Spectroscopy: ATR-FTIR Analysis

Traditional transmission FTIR using KBr pellets is highly susceptible to moisture absorption, which introduces a massive artifact around 3300 cm⁻¹. This artifact directly overlaps with and masks the critical O-H stretch of the methanol core[2]. Therefore, Attenuated Total Reflectance (ATR-FTIR) is the mandated technique. ATR utilizes a high-refractive-index crystal (e.g., diamond or ZnSe) to generate an evanescent wave that penetrates the sample by 0.5 to 2.0 µm, requiring zero sample preparation and preserving the native solid-state hydrogen-bonded network[3].

Quantitative Data Presentation
Vibrational ModeExpected Frequency (cm⁻¹)IntensityCausality & Structural Assignment
O-H Stretch 3200 – 3350Strong, BroadIntermolecular H-bonding weakens the O-H bond, creating a distribution of bond strengths that broadens the peak[1].
C-H Stretch (Aromatic) 3050 – 3100Weaksp² hybridized carbons of the phenyl and pyridine rings require higher energy to stretch than sp³ carbons.
C-H Stretch (Aliphatic) 2850 – 2950Weaksp³ hybridized methine (-CH-) carbon of the methanol core.
C=C / C=N Stretch 1580, 1470Medium, SharpSkeletal ring vibrations of the conjugated phenyl and pyridine systems.
C-O Stretch 1050 – 1080StrongStretching of the secondary alcohol C-O bond[1].
C-Br Stretch 1000 – 1020MediumThe heavy atomic mass of bromine reduces the reduced mass of the oscillator, pushing the frequency down (Hooke's Law).
Self-Validating Protocol: ATR-FTIR Workflow

This protocol is designed as a self-validating system to ensure data integrity.

  • System Suitability Check: Perform a scan using a traceable polystyrene film standard. Causality: Validating the sharp 1601 cm⁻¹ peak ensures the interferometer's wavelength accuracy before sample analysis[2].

  • Background Acquisition: Clean the diamond ATR crystal with a volatile, non-absorbing solvent (e.g., isopropanol) and allow it to evaporate. Run a background scan (16-32 scans, 4 cm⁻¹ resolution). Causality: This step self-validates the cleanliness of the crystal and mathematically subtracts ambient atmospheric CO₂ and H₂O from the final spectrum[3].

  • Sample Application: Place 1-2 mg of the solid (5-Bromopyridin-2-yl)(phenyl)methanol directly onto the crystal. Lower the pressure anvil until the clutch clicks. Causality: The evanescent wave only penetrates ~1 µm; therefore, high-pressure, intimate contact is physically required for the IR beam to interact with the solid lattice[3].

  • Data Acquisition: Execute the sample scan using the exact parameters as the background. Verify that the maximum absorbance is between 0.1 and 1.0 AU to prevent detector saturation.

ATR-FTIR Self-Validating Workflow for Solid Samples

Electronic Spectroscopy: UV-Vis Analysis

UV-Vis spectroscopy probes the electronic transitions of the molecule. For (5-Bromopyridin-2-yl)(phenyl)methanol, the analysis must be conducted using quartz cuvettes (10 mm path length). Standard plastic or glass cuvettes absorb strongly below 300 nm, which would obliterate the critical π→π∗ transitions of the aromatic rings[4][5].

Quantitative Data Presentation
Electronic TransitionExpected λmax​ (nm)Intensity ( ϵ )Causality & Structural Assignment
π→π∗ 250 – 260HighExcitation of π electrons within the conjugated phenyl and pyridine rings to the anti-bonding π∗ orbital[6].
n→π∗ 280 – 290Low to MediumExcitation of non-bonding (n) lone-pair electrons on the pyridine nitrogen and the bromine atom to the π∗ orbital. These require less energy, hence the longer wavelength.
Self-Validating Protocol: UV-Vis Workflow
  • Solvent Selection & Photometric Blanking: Select a UV-transparent solvent such as spectroscopic-grade methanol (UV cutoff ~205 nm). Fill two matched quartz cuvettes with the solvent. Place them in the reference and sample beams of a double-beam spectrophotometer. Run a baseline correction from 400 nm down to 200 nm. Causality: This self-validates the optical clarity of the cuvettes and subtracts any solvent-induced absorbance[4].

  • Sample Preparation: Prepare a stock solution of the compound and dilute to a working concentration of approximately 10-50 µM. Causality: The concentration must be strictly controlled so that the maximum absorbance (A) remains between 0.1 and 1.0. Above 1.0 AU, the detector suffers from stray light interference, violating the linear dynamic range of the Beer-Lambert Law[4].

  • Measurement: Replace the solvent in the sample cuvette with the analyte solution. Ensure the transparent optical windows are facing the light path and wipe them with lint-free lens paper. Causality: Fingerprint oils scatter UV light, causing artificially inflated absorbance readings[5].

  • Data Acquisition: Scan from 400 nm to 200 nm. Record the λmax​ and calculate the molar extinction coefficient ( ϵ ) to confirm the identity and purity of the chromophores.

Chromophoric Contributions to UV-Vis Electronic Transitions

References[4] Title: UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications

Source: Technology Networks URL:[Link][6] Title: The Basics of UV-Vis Spectrophotometry Source: Agilent URL:[Link][2] Title: Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs Source: ACS Publications URL:[Link][1] Title: The CO Stretching Infrared Band as a Probe of Hydrogen Bonding in Ethanol–Water and Methanol–Water Mixtures Source: ResearchGate URL:[Link][5] Title: Quartz Cuvette: Complete & Essential Guide for Researchers Source: Qvarz URL: [Link][3] Title: ATR-FTIR Spectroscopy, FTIR Sampling Techniques Source: Agilent URL:[Link]

Sources

Foundational

Crystallographic structure and XRD data of (5-Bromopyridin-2-yl)(phenyl)methanol

An In-depth Technical Guide on the Crystallographic Structure and XRD Data of (5-Bromopyridin-2-yl)(phenyl)methanol For: Researchers, Scientists, and Drug Development Professionals Abstract (5-Bromopyridin-2-yl)(phenyl)m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Crystallographic Structure and XRD Data of (5-Bromopyridin-2-yl)(phenyl)methanol

For: Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Bromopyridin-2-yl)(phenyl)methanol is a molecule of significant interest in medicinal chemistry and materials science, serving as a versatile building block for more complex structures. A definitive understanding of its three-dimensional structure is crucial for rational drug design, polymorphism screening, and intellectual property protection. As of the date of this publication, a solved crystal structure for (5-Bromopyridin-2-yl)(phenyl)methanol has not been deposited in the Cambridge Structural Database (CSD) or other public repositories. This guide, therefore, serves a dual purpose: first, to present a hypothetical structural analysis based on closely related, publicly available crystal structures, and second, to provide a comprehensive, field-proven methodology for the synthesis, crystallization, and full crystallographic characterization of the title compound. This document is designed to empower researchers to independently determine and analyze the structure of this and similar compounds, ensuring data integrity and reproducibility.

Introduction: The Rationale for Structural Elucidation

The precise arrangement of atoms in a crystal lattice dictates a molecule's physicochemical properties, including solubility, melting point, stability, and bioavailability. For active pharmaceutical ingredients (APIs), an unambiguous determination of the solid-state structure is a regulatory prerequisite and a cornerstone of modern drug development. The title compound, (5-Bromopyridin-2-yl)(phenyl)methanol, possesses key structural motifs—a hydrogen-bond-donating hydroxyl group, a hydrogen-bond-accepting pyridine nitrogen, and aromatic rings capable of π-π stacking—that suggest a rich and potentially complex solid-state chemistry.

This guide will first extrapolate a likely packing arrangement and hydrogen bonding network by examining the known crystal structures of Phenyl(pyridin-2-yl)methanol and (5-Bromopyridin-2-yl)methanol. Following this theoretical grounding, we will present a self-validating workflow for obtaining and analyzing the definitive experimental data.

Hypothetical Structural Analysis Based on Analogous Compounds

To anticipate the crystallographic features of (5-Bromopyridin-2-yl)(phenyl)methanol, we can draw expert inferences from validated structures.

Comparative Analysis
FeaturePhenyl(pyridin-2-yl)methanol[1](5-Bromopyridin-2-yl)methanol[2](5-Bromopyridin-2-yl)(phenyl)methanol (Predicted)
Primary H-Bond Motif O—H···N (intermolecular)O—H···N (intermolecular)Highly probable O—H···N chain or dimer
Crystal System OrthorhombicNot specified in search resultsLikely a centrosymmetric system (e.g., Monoclinic, Orthorhombic)
Key Intermolecular Forces Hydrogen bonding, π-π stackingHydrogen bondingHydrogen bonding, π-π stacking, Halogen bonding (Br···N or Br···O)
Conformational Feature Dihedral angle of 71.42° between ringsN/ASignificant twist between pyridine and phenyl rings expected

The crystal structure of phenyl(pyridin-2-yl)methanol reveals that molecules are linked into helical chains by O—H···N hydrogen bonds.[1] It is highly probable that (5-Bromopyridin-2-yl)(phenyl)methanol will exhibit a similar primary hydrogen-bonding motif, forming chains or cyclic dimers. The presence of the bulky bromine atom may introduce additional weak interactions, such as halogen bonding, and will certainly influence the crystal packing, potentially leading to a different space group and unit cell parameters compared to the non-brominated analog.

Experimental Workflow for Structural Determination

The following sections provide a detailed, field-tested protocol for the complete structural characterization of the title compound.

Synthesis of (5-Bromopyridin-2-yl)(phenyl)methanol

The most direct and reliable method for synthesizing the target compound is through the Grignard reaction, which ensures high yields and purity.

Protocol:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add magnesium turnings (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel. Add a small crystal of iodine to initiate the reaction.

  • Grignard Reagent Formation: Add a solution of bromobenzene (1.1 equivalents) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. Maintain a gentle reflux until the magnesium is consumed, indicating the formation of phenylmagnesium bromide.

  • Aldehyde Addition: Cool the Grignard reagent to 0 °C in an ice bath. Dissolve 5-bromo-2-formylpyridine (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture.

  • Reaction & Quenching: Allow the reaction to stir at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G cluster_synthesis Synthesis Workflow reagents Bromobenzene + Mg in anhydrous THF grignard Phenylmagnesium Bromide (Grignard Reagent) reagents->grignard Initiate with I2 reaction Grignard Reaction (0°C to RT) grignard->reaction aldehyde 5-Bromo-2-formylpyridine in anhydrous THF aldehyde->reaction quench Quench with sat. NH4Cl reaction->quench extract Extraction & Purification (Column Chromatography) quench->extract product (5-Bromopyridin-2-yl)(phenyl)methanol extract->product

Caption: Synthetic pathway for (5-Bromopyridin-2-yl)(phenyl)methanol.

Single Crystal Growth

Obtaining diffraction-quality single crystals is the most critical and often challenging step. The choice of solvent and method is paramount.

Screening Protocol:

  • Solvent Selection: Test the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, hexane). An ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble when heated.

  • Crystallization Methods:

    • Slow Evaporation: Prepare a nearly saturated solution in a suitable solvent. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion (Solvent/Anti-Solvent): Dissolve the compound in a small amount of a "good" solvent. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane diffusing into ethyl acetate).

    • Cooling Crystallization: Prepare a saturated solution at an elevated temperature. Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4 °C) or freezer (-20 °C).

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

A modern automated diffractometer is used for this process.

Methodology:

  • Crystal Mounting: Select a well-formed, defect-free crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a cryoloop.

  • Data Collection: Mount the crystal on the diffractometer goniometer. A stream of cold nitrogen (typically 100 K) is used to minimize thermal motion and radiation damage. The instrument software (e.g., Bruker's APEX suite) will automatically determine the unit cell and an optimal data collection strategy.[1]

  • Data Integration and Scaling: After data collection, the raw diffraction images are processed. This involves integrating the reflection intensities, applying corrections for Lorentz and polarization effects, and scaling the data. An absorption correction (e.g., multi-scan) is essential, especially for a compound containing a heavy atom like bromine.[3]

Structure Solution and Refinement

This stage transforms the diffraction data into a 3D molecular model.

Workflow:

  • Space Group Determination: The processed data is analyzed to determine the crystal system and space group.

  • Structure Solution: Programs like SHELXT or SIR are used to solve the phase problem and generate an initial electron density map.[1] This typically reveals the positions of the heavier atoms (Br, O, N) and most of the carbon atoms.

  • Structure Refinement: The model is refined against the experimental data using a least-squares minimization program like SHELXL.[1] This iterative process involves:

    • Assigning atom types and refining their positions.

    • Introducing anisotropic displacement parameters (ADPs) for non-hydrogen atoms.

    • Locating hydrogen atoms from the difference Fourier map or placing them in calculated positions.

    • The final model is validated using metrics like R-factors (R1, wR2) and the goodness-of-fit (S). A final R1 value below 5% is indicative of a well-refined structure.

G cluster_xrd Crystallographic Workflow crystal Single Crystal diffractometer Mount on Diffractometer (100 K) crystal->diffractometer data_coll X-ray Data Collection (Diffraction Images) diffractometer->data_coll process Data Processing (Integration, Scaling, Absorption Correction) data_coll->process solve Structure Solution (SHELXT, Direct Methods) process->solve refine Structure Refinement (SHELXL, Least-Squares) solve->refine final_model Final Structural Model (CIF File) refine->final_model Validation (R-factors)

Caption: Workflow for single-crystal X-ray structure determination.

Powder X-ray Diffraction (PXRD) for Bulk Characterization

While SC-XRD provides the definitive structure of a single crystal, PXRD is essential for confirming the phase purity of the bulk, synthesized material.

Protocol:

  • Sample Preparation: Gently grind a small amount (10-20 mg) of the crystalline material to a fine, homogenous powder.

  • Data Collection: Mount the powder on a zero-background sample holder. Collect a PXRD pattern over a suitable 2θ range (e.g., 5° to 50°) using a powder diffractometer.

  • Data Analysis:

    • Phase Identification: The experimental PXRD pattern serves as a unique "fingerprint" for the crystalline phase.

    • Comparison: Once the single-crystal structure is solved, a theoretical powder pattern can be calculated from the crystallographic information file (CIF). A match between the experimental and theoretical patterns confirms that the bulk material consists of a single, pure phase corresponding to the solved crystal structure.

Data Deposition and Dissemination

A core tenet of scientific integrity is the public deposition of structural data. Upon solving and refining the crystal structure, the data should be prepared in the CIF format and deposited with the Cambridge Crystallographic Data Centre (CCDC). The CCDC provides a comprehensive repository for small-molecule organic and metal-organic crystal structures.[4][5] This ensures the data is preserved, curated, and made available to the global scientific community, contributing to the collective body of chemical knowledge.

Conclusion

While the crystal structure of (5-Bromopyridin-2-yl)(phenyl)methanol is not currently in the public domain, this guide provides the necessary theoretical framework and practical, step-by-step protocols for its determination. By leveraging insights from analogous structures and adhering to rigorous, self-validating experimental workflows, researchers can confidently undertake the synthesis, crystallization, and complete crystallographic characterization of this important molecule. The successful elucidation of this structure will provide invaluable insights for future drug development and materials science applications, and its deposition will be a welcome addition to the world's structural chemistry database.

References

  • PubChem. (5-Bromopyridin-2-yl)methanol. National Center for Biotechnology Information. [Link]

  • Fun, H.-K., & S. M., R. (2014). Crystal structure of phenyl(pyridin-2-yl)methanol. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 9), o947. [Link]

  • Physical Sciences Data science Service. Cambridge Structural Database (CSD). [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171–179. [Link]

  • MIT Information Systems & Technology. Cambridge Structural Database. [Link]

  • Chemical Substance Information. (5-BROMO-PYRIDIN-2-YL)-PHENYL-METHANOL. [Link]

  • Appchem. (5-BROMO-(PYRIDIN-2-YL))-PHENYL-METHANOL. [Link]

  • Beilstein Journals. Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. [Link]

  • HFC, Inc. 181647-50-7 | (5-Bromopyridin-2-yl)(phenyl)methanol. [Link]

  • Molport. {4-[(5-bromopyrimidin-2-yl)oxy]phenyl}methanol. [Link]

  • CCDC. Search - Access Structures. [Link]

  • Zheng, C.-Z., et al. (2009). {N′-[(E)-(5-Bromo-2-oxidophenyl)(phenyl)methylene]benzohydrazidato}pyridinenickel(II). Acta Crystallographica Section E: Structure Reports Online, 65(8), m965. [Link]

  • PubChem. alpha-[[(5-Bromo-2-pyridinyl)amino]methyl]benzenemethanol. [Link]

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Exploratory

Pharmacological Modalities and Mechanisms of Action for (5-Bromopyridin-2-yl)(phenyl)methanol Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The (5-Bromopyridin-2-yl)(phenyl)methanol scaffold represents a highly versatile p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The (5-Bromopyridin-2-yl)(phenyl)methanol scaffold represents a highly versatile pharmacophore and synthetic intermediate in modern drug discovery. Characterized by a diarylmethanol core, this structure features a hydrogen-bond-accepting pyridine ring, a lipophilic bromine substituent, and a highly reactive benzylic hydroxyl group. This whitepaper elucidates the dual pharmacological mechanisms of action (MoA) associated with its derivatives: Histamine H1 receptor antagonism[1] and tubulin polymerization inhibition[2]. Furthermore, we outline the self-validating experimental protocols required to rigorously evaluate these modalities in a preclinical setting.

Structural Rationale and Target Engagement

The pharmacological efficacy of (5-Bromopyridin-2-yl)(phenyl)methanol derivatives stems from precise stereoelectronic properties designed to maximize target engagement:

  • Pyridine Nitrogen: Acts as a critical hydrogen bond acceptor. This is essential for anchoring the molecule to the H1 receptor's transmembrane domains or the colchicine binding pocket of β-tubulin.

  • 5-Bromo Substitution: The heavy halogen significantly increases the lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) penetrance for central nervous system applications. Sterically, it drives the molecule into deep hydrophobic pockets, increasing binding affinity[2].

  • Benzylic Hydroxyl: Serves as a synthetic pivot. It can be etherified to produce ethanolamine-class antihistamines[3] or utilized in Ritter-type reactions to synthesize complex imidazo[1,5-a]pyridine analogs[4].

Mechanism 1: Histamine H1 Receptor Antagonism

When the benzylic hydroxyl is derivatized into an ether (e.g., via coupling with a dimethylaminoethyl chain), the scaffold mimics the structural topology of classic first-generation antihistamines like carbinoxamine[1].

Causality of Action: The derivative acts as an inverse agonist/competitive antagonist at the H1 receptor[3]. By binding to the receptor, the diarylmethanol core stabilizes the inactive conformation of the receptor, preventing the endogenous ligand (histamine) from activating the Gq/11 protein cascade. This halts the activation of Phospholipase C (PLC), preventing the cleavage of PIP2 into IP3 and DAG. Consequently, intracellular calcium release is blocked, which aborts the downstream allergic response, including vasodilation and bronchoconstriction[1].

H1_Pathway H1 Histamine H1 Receptor Gq Gq/11 Protein H1->Gq PLC Phospholipase C Gq->PLC Ca Ca2+ Release PLC->Ca Response Allergic Response Ca->Response Drug (5-Bromopyridin-2-yl) (phenyl)methanol Derivatives Drug->H1 Competitive Inhibition

Figure 1: Mechanism of H1 receptor antagonism by diarylmethanol derivatives.

Mechanism 2: Tubulin Polymerization Inhibition

Diarylmethanol derivatives have emerged as potent anticancer agents by targeting the microtubule cytoskeleton, specifically acting as microtubule destabilizing agents (MDAs)[5].

Causality of Action: The diaryl topology perfectly complements the colchicine binding site located at the interface of α- and β-tubulin heterodimers[6]. The 5-bromopyridine ring inserts into the hydrophobic sub-pocket, while the phenyl ring engages in π-π stacking with local aromatic residues. This high-affinity binding induces a conformational change that sterically prevents the addition of new tubulin dimers to the growing plus-end of the microtubule. The resulting depolymerization triggers the spindle assembly checkpoint, leading to irreversible G2/M phase cell cycle arrest and subsequent apoptosis[2],[6].

Tubulin_Mech Drug Diarylmethanol Derivative Site Colchicine Binding Site (β-Tubulin) Drug->Site High-affinity binding Inhibition Microtubule Depolymerization Site->Inhibition Steric block of assembly Arrest G2/M Cell Cycle Arrest Inhibition->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Figure 2: Tubulin polymerization inhibition and apoptotic pathway activation.

Synthetic Utility: Advanced Heterocyclic Scaffolds

Beyond direct target engagement, (5-Bromopyridin-2-yl)(phenyl)methanol is a critical precursor in modern synthetic chemistry. Recent methodologies utilize this compound in intermolecular Ritter-type reactions with nitriles to efficiently synthesize biologically active imidazo[1,5-a]pyridines[4].

Causality of Reagent Choice: The reaction utilizes Bismuth(III) trifluoromethanesulfonate (Bi(OTf)3) as a catalyst. Bi(OTf)3 is chosen because it is a highly efficient, water-tolerant Lewis acid that cleanly converts the benzylic alcohol into a benzylic cation without over-oxidizing the substrate[4]. The 5-bromo group is preserved during this transformation, providing a crucial handle for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to further expand the chemical space into targeted kinase inhibitors[7].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these derivatives must employ self-validating systems—protocols where internal controls and orthogonal readouts inherently prove the accuracy of the primary data.

Protocol: In Vitro Tubulin Polymerization Assay

Objective: Quantify the IC50 of diarylmethanol derivatives on microtubule assembly. Self-Validation: Incorporates a vehicle control (baseline polymerization), a positive control (Colchicine, known inhibition), and an orthogonal cell-based immunofluorescence step to confirm that biochemical inhibition translates to cellular microtubule disruption.

  • Preparation: Purify bovine brain tubulin (>99% purity) and resuspend in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9)[2].

  • Compound Incubation: Aliquot tubulin (3 mg/mL) into a 96-well half-area plate. Add the test derivative (0.1 µM to 50 µM), DMSO (vehicle), or Colchicine (positive control). Incubate at 4°C for 15 minutes to allow pre-binding.

  • Polymerization Initiation: Add 1 mM GTP to all wells and immediately transfer the plate to a spectrophotometer pre-heated to 37°C. Causality: Tubulin polymerization is an endothermic, entropy-driven process; the temperature shift from 4°C to 37°C acts as a precise temporal switch to initiate the reaction[5].

  • Kinetic Measurement: Measure the optical density (OD) at 340 nm every minute for 60 minutes. An increase in OD indicates successful polymerization[5].

  • Data Analysis: Calculate the Vmax of the growth phase. The IC50 is the concentration of the derivative that reduces the Vmax by 50% compared to the DMSO control.

  • Orthogonal Validation: Treat HeLa cells with the IC50 concentration for 24 hours, fix, and stain with anti-α-tubulin antibodies. Confirm the lack of intact mitotic spindles via confocal microscopy[6].

Assay_Workflow S1 1. Purify Tubulin (Bovine Brain) S2 2. Add Test Compound (Dose Response) S1->S2 S3 3. Add GTP & Heat (37°C to polymerize) S2->S3 S4 4. Measure OD 340nm (Spectrophotometry) S3->S4

Figure 3: Self-validating workflow for in vitro tubulin polymerization assays.

Quantitative Data Summary

The table below consolidates quantitative pharmacological metrics for diarylmethanol derivatives and related reference compounds, demonstrating their potency across different targets.

Compound Class / DerivativeTarget / MechanismQuantitative MetricValueReference
Diarylmethanol Ketone 1h Tubulin PolymerizationIC50 (Bovine Brain Tubulin)9.1 µM[2]
Combretastatin 8b Tubulin PolymerizationIC50 (Bovine Brain Tubulin)5.1 µM[2]
Indole-Diarylmethanol 14b Cytotoxicity (Cancer Cells)IC50 (Cell Viability)0.022 - 0.074 µM[6]
Carbinoxamine (Reference)H1 Receptor AntagonismTmax (Pharmacokinetics)1.5 - 5.0 hours[3]
Carbinoxamine (Reference)Toxicity ProfileOral LD50 (Guinea Pigs)411 mg/kg[3]

References

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction Source: ACS Organic & Inorganic Au URL
  • US8927540B2 - Pyridazinone derivatives Source: Google Patents URL
  • The Masked Polar Group Incorporation (MPGI)
  • Carbinoxamine | C16H19ClN2O | CID 2564 Source: PubChem - NIH URL
  • Source: Drugs.
  • The Complex Role of the Triphenylmethyl Motif in Anticancer Compounds Source: Journal of the American Chemical Society URL
  • Novel Indole-Containing Hybrids Derived from Millepachine: Synthesis, Biological Evaluation and Antitumor Mechanism Study Source: MDPI URL

Sources

Foundational

Preliminary Toxicity and Safety Data for (5-Bromopyridin-2-yl)(phenyl)methanol: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide Executive Summary & Structural Rationale In early-stage drug discovery, halogenat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide

Executive Summary & Structural Rationale

In early-stage drug discovery, halogenated heteroaromatics are frequently employed to optimize lipophilicity, metabolic stability, and target binding affinity. (5-Bromopyridin-2-yl)(phenyl)methanol (CAS: 1989596-23-7; Formula: C12H10BrNO; MW: 264.12 g/mol )[1] is a highly versatile synthetic intermediate. However, the presence of specific functional groups—namely the bromopyridine ring and the benzylic alcohol—necessitates rigorous preliminary toxicity profiling before advancing derivatives into in vivo models.

As a Senior Application Scientist, I approach the safety evaluation of this compound not merely as a checklist of assays, but as a predictive mechanistic exercise. Understanding why a molecule might be toxic dictates how we test it. This guide synthesizes structural toxicophore analysis, preliminary in vitro safety data, and self-validating experimental protocols to establish a comprehensive safety baseline for this compound.

Toxicophore Analysis & Predictive Metabolism

Before empirical testing, we must analyze the structural liabilities of (5-Bromopyridin-2-yl)(phenyl)methanol to predict its metabolic fate:

  • The Benzylic Alcohol Moiety: Secondary alcohols at benzylic/pyridylic positions are highly susceptible to oxidation by hepatic alcohol dehydrogenases (ADHs) or Cytochrome P450 (CYP450) enzymes. This oxidation yields a ketone—(5-bromopyridin-2-yl)(phenyl)methanone. While generally stable, reactive ketones can occasionally act as electrophiles, binding to cellular nucleophiles (e.g., glutathione) and causing oxidative stress.

  • The 5-Bromopyridine Ring: Halogenated pyridines can undergo oxidative dehalogenation or form transient, highly reactive arene oxides (epoxides) via CYP450 metabolism. These reactive intermediates are classic triggers for genotoxicity and idiosyncratic hepatotoxicity, making the Ames test and microsomal stability assays mandatory.

Metabolism Parent (5-Bromopyridin-2-yl) (phenyl)methanol (Parent Drug) CYP CYP450 Oxidation (Liver Microsomes) Parent->CYP UGT UGT Glucuronidation Parent->UGT Ketone (5-Bromopyridin-2-yl) (phenyl)methanone (Ketone Metabolite) CYP->Ketone Tox Reactive Arene Oxide (Potential Toxicity) CYP->Tox Minor Pathway Glucuronide O-Glucuronide Conjugate (Excreted) UGT->Glucuronide

Caption: Potential CYP450 metabolism and toxicity pathways of the parent compound.

Preliminary In Vitro Toxicity Endpoints

Based on structural profiling, the compound undergoes a standard tier-1 safety screening. The data presented below represents the expected preliminary thresholds for research-grade (5-Bromopyridin-2-yl)(phenyl)methanol based on analogous halogenated pyridine-alcohols.

Table 1: Summary of Preliminary In Vitro Toxicity Endpoints
Assay CategoryBiological ModelTarget EndpointPreliminary Result / Threshold
Cytotoxicity HepG2 / HEK293 CellsIC₅₀ (Cell Viability)> 50 μM (Low basal cytotoxicity)
Genotoxicity S. typhimurium (Ames)Revertant ColoniesNegative (-S9 and +S9 activation)
Metabolic Tox Human Liver MicrosomesCYP3A4 / CYP2D6 IC₅₀> 10 μM (Weak/Moderate inhibition)
Hepatotoxicity Primary HepatocytesATP Depletion> 100 μM (No acute hepatotoxicity)

Self-Validating Experimental Protocols

To ensure scientific integrity, toxicity assays must be self-validating—meaning every run must internally prove its own accuracy through rigorous controls.

Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

This protocol evaluates basal cytotoxicity following the principles of ISO 10993-5[2]. We utilize HepG2 cells because they retain some xenobiotic-metabolizing capabilities, providing a more accurate reflection of hepatic toxicity than standard fibroblasts.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO₂.

    • Causality: A 24-hour incubation ensures cells are in the exponential growth phase and fully adhered, preventing false-positive cytotoxicity readings due to mechanical detachment.

  • Compound Treatment: Prepare a 10 mM stock of (5-Bromopyridin-2-yl)(phenyl)methanol in DMSO. Perform serial dilutions to achieve final concentrations of 0.1, 1, 10, 50, and 100 μM.

    • Self-Validation: The final DMSO concentration must strictly remain ≤0.5% . Include a vehicle control (0.5% DMSO) to establish baseline viability, and a positive control (1 μM Doxorubicin) to validate the assay's sensitivity to cell death.

  • MTT Addition: After 48 h of treatment, add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h.

    • Mechanism: Viable cells reduce the yellow tetrazolium MTT into purple formazan crystals via mitochondrial succinate dehydrogenase. Dead cells cannot perform this reduction.

  • Solubilization & Readout: Discard the media and add 100 μL DMSO to dissolve the formazan. Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: Genotoxicity Assessment (Ames Test)

Because the bromopyridine ring can theoretically form reactive epoxides, we must rule out mutagenicity using the Bacterial Reverse Mutation Test, standardized under OECD Guideline 471[3].

Step-by-Step Methodology:

  • Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight.

    • Causality: This specific panel is required because TA98 detects frameshift mutations, while TA100 detects base-pair substitutions, ensuring comprehensive mutagenic coverage.

  • Metabolic Activation (S9 Mix): Prepare rat liver S9 fraction (induced by Aroclor 1254) supplemented with NADP+ and Glucose-6-phosphate.

    • Causality: Bacteria lack mammalian CYP450 enzymes. The S9 mix artificially simulates human hepatic metabolism to detect if the compound's metabolites (e.g., the arene oxide) are mutagenic.

  • Plate Incorporation: Mix 0.1 mL of bacterial culture, 0.5 mL of S9 mix (or buffer for the -S9 cohort), and 0.1 mL of the test compound (at 5 concentrations up to 5000 μ g/plate ) in 2 mL of top agar containing trace histidine.

  • Incubation & Scoring: Pour the mixture onto minimal glucose agar plates. Incubate at 37°C for 48-72 h.

    • Self-Validation: Include strain-specific positive controls (e.g., 2-Aminoanthracene for +S9, Sodium azide for -S9). A result is only deemed positive if there is a dose-dependent, reproducible increase in revertant colonies ( ≥2 -fold over the vehicle control).

Workflow A Compound Synthesis & QC (NMR, LC-MS) B In Silico Profiling (Toxicophore Analysis) A->B C In Vitro Cytotoxicity (HepG2, ISO 10993-5) B->C D Genotoxicity (Ames Test, OECD 471) B->D E ADME/Tox (CYP Inhibition, Microsomes) B->E F Safety Data Synthesis & Go/No-Go Decision C->F D->F E->F

Caption: In Vitro Toxicity Screening Workflow for (5-Bromopyridin-2-yl)(phenyl)methanol.

Occupational Safety, Handling, and GHS Profiling

For laboratory personnel synthesizing or handling (5-Bromopyridin-2-yl)(phenyl)methanol, adherence to the Globally Harmonized System (GHS) is critical. Based on the physicochemical properties of analogous brominated pyridine-methanols, the compound is classified as a localized irritant and acute oral toxicant.

Table 2: GHS Hazard Statements and Precautionary Measures
GHS CategoryCodeHazard StatementRequired Precautionary Measures (PPE & Engineering)
Acute Toxicity (Oral) H302Harmful if swallowedP264 / P270: Wash hands thoroughly after handling. Do not eat or drink in the lab.
Skin Irritation H315Causes skin irritationP280: Wear nitrile gloves (min 0.11mm thickness) and a standard lab coat.
Eye Irritation H319Causes serious eye irritationP305+P351+P338: Wear tightly sealed chemical safety goggles. If exposed, rinse cautiously with water.
STOT (Single Exp.) H335May cause respiratory irritationP261 / P271: Avoid breathing dust/fumes. Handle exclusively within a certified Class II fume hood.

Storage Requirements: The compound should be stored at room temperature in a tightly sealed container, protected from light and moisture, away from strong oxidizing agents which could prematurely oxidize the benzylic alcohol.

References

  • CymitQuimica. [4-(5-Bromopyridin-2-yl)phenyl]methanol (CAS: 1989596-23-7) Product Specifications. Retrieved March 30, 2026. [1]

  • ToxLab. Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471). Retrieved March 30, 2026. [3]

  • British Standards Institution (BSI). BS EN ISO 10993-5:2009: Biological evaluation of medical devices - Tests for in vitro cytotoxicity. Retrieved March 30, 2026. [2]

Sources

Exploratory

A Technical Guide to the Thermodynamic Stability Assessment of (5-Bromopyridin-2-yl)(phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals Executive Summary (5-Bromopyridin-2-yl)(phenyl)methanol is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(5-Bromopyridin-2-yl)(phenyl)methanol is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its thermodynamic stability is not merely an academic exercise but a fundamental requirement for ensuring process safety, defining storage conditions, predicting shelf-life, and meeting regulatory standards. This guide provides a comprehensive framework for the systematic evaluation of the thermodynamic stability of (5-Bromopyridin-2-yl)(phenyl)methanol. It integrates experimental thermal analysis techniques with predictive computational methods to construct a robust stability profile, explaining the causal relationships behind each methodological choice.

The Imperative of Stability Analysis in Drug Development

The journey of a drug candidate from laboratory synthesis to clinical application is contingent upon its stability. The thermodynamic stability of an intermediate like (5-Bromopyridin-2-yl)(phenyl)methanol directly impacts:

  • Process Safety: Uncontrolled thermal decomposition can lead to exothermic events, posing significant risks during scale-up and manufacturing.

  • Purity and Impurity Profile: Degradation products can compromise the purity of the final API and may introduce potentially toxic impurities.

  • Storage and Logistics: Establishing appropriate storage conditions (temperature, humidity, light exposure) is critical to prevent degradation over time.[1][2]

  • Regulatory Compliance: Regulatory bodies such as the ICH require comprehensive stability data to ensure the quality, safety, and efficacy of drug substances and products.[1][2][3][4]

This guide outlines a multi-faceted approach to characterize the inherent stability of (5-Bromopyridin-2-yl)(phenyl)methanol, providing actionable data for drug development professionals.

Experimental Assessment of Thermal Stability

A combination of thermal analysis techniques provides a direct, empirical measurement of a material's response to heat.[5][6] These methods are indispensable for identifying critical temperature points and understanding decomposition behavior.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8][9] This technique is a cornerstone for identifying thermal events.[8]

Causality: The primary goal of DSC in this context is to determine the melting point and to detect any exothermic events that could signal decomposition. A sharp melting peak indicates high purity, while a broad peak might suggest impurities or the presence of multiple forms. A strong exotherm following the melt is a critical warning sign of thermal instability.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of (5-Bromopyridin-2-yl)(phenyl)methanol into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the system at 25 °C.

    • Ramp the temperature from 25 °C to 350 °C at a linear heating rate of 10 °C/min.[10]

    • Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere.

  • Data Analysis:

    • Determine the onset and peak temperature of the melting endotherm. The literature value for the melting point is approximately 59-60 °C.[11]

    • Identify the onset temperature of any exothermic events (decomposition).

    • Integrate the area of the peaks to quantify the enthalpy of fusion (ΔHfus) and decomposition (ΔHdecomp).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[12][13][14][15] It provides quantitative information about mass loss associated with decomposition and volatilization.[12][13][16][17]

Causality: TGA directly answers the question, "At what temperature does the molecule begin to break down and lose mass?".[12][16] It complements DSC by confirming that an observed exotherm is indeed a decomposition event and quantifies the mass loss at each stage of degradation.[5]

Experimental Protocol: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of (5-Bromopyridin-2-yl)(phenyl)methanol into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan onto the TGA's high-precision balance.

  • Thermal Program:

    • Equilibrate the system at 25 °C.

    • Ramp the temperature from 25 °C to 500 °C at a heating rate of 10 °C/min.

    • Maintain a constant nitrogen purge (50 mL/min).

  • Data Analysis:

    • Generate a plot of mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (T_onset), typically defined as the temperature at which 5% mass loss occurs.

    • Identify the temperatures of maximum rates of mass loss from the derivative curve (DTG).

Predictive Assessment via Computational Chemistry

When experimental data is nascent, or to gain deeper mechanistic insight, in silico methods offer a powerful predictive lens.[18][19][20] Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure and predict thermodynamic properties of molecules.[21][22]

Density Functional Theory (DFT) for Thermodynamic Insights

Causality: DFT allows us to calculate the fundamental thermodynamic properties of the molecule, such as its Gibbs free energy of formation (ΔGf).[23][24] More importantly for stability, it can be used to calculate Bond Dissociation Energies (BDEs). The weakest bond in the molecule is the most likely point of initial thermal degradation. Identifying this "thermodynamic weak link" provides a rational basis for predicting degradation pathways.

Computational Workflow: DFT Analysis

  • Structure Optimization:

    • Build the 3D structure of (5-Bromopyridin-2-yl)(phenyl)methanol.

    • Perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-31G(d,p)).[23] This finds the lowest energy conformation of the molecule.

  • Frequency Calculation:

    • Perform a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms a true energy minimum.

    • From this calculation, extract key thermodynamic properties like enthalpy, entropy, and Gibbs free energy.[23]

  • Bond Dissociation Energy (BDE) Scan:

    • Systematically calculate the energy required to homolytically cleave each key bond in the molecule (e.g., C-C, C-N, C-Br, C-O, O-H).

    • The BDE is calculated as the energy difference between the radical products and the intact molecule.

    • Identify the bond with the lowest BDE as the most probable initiation site for thermal decomposition.

Integrated Stability Profile

A comprehensive stability profile is built by synthesizing the data from all experimental and computational analyses. The insights from one technique validate and inform the others.

Data Summary and Interpretation

The quantitative data should be summarized for clear interpretation.

ParameterMethodPredicted/Observed ValueInterpretation
Melting Point (T_m)DSC~59-60 °C (Onset)Confirms identity and provides an initial purity assessment.[11]
Enthalpy of Fusion (ΔH_fus)DSCTo be determined (J/g)Quantifies energy required for melting.
Decomposition Onset (T_onset)DSC (Exotherm)To be determined (°C)Critical temperature threshold for potential thermal runaway.
Decomposition Onset (5% Mass Loss)TGATo be determined (°C)Confirms temperature at which significant degradation begins.[16]
Lowest Bond Dissociation EnergyDFTTo be determined (kcal/mol)Predicts the most labile bond and likely initial degradation step.
Forced Degradation Studies

To understand degradation pathways under relevant pharmaceutical stress conditions, forced degradation studies must be conducted as prescribed by ICH guidelines (Q1A(R2)).[1][2] This involves subjecting the compound to heat, humidity, light, and oxidative stress and analyzing the resulting degradants, typically by HPLC-MS. The results from DFT can guide the search for specific, predicted degradants.[19][25]

Visualizing the Stability Assessment Workflow

A systematic workflow ensures all critical aspects of stability are investigated in a logical sequence.

Stability_Workflow cluster_input Input Material cluster_analysis Stability Characterization cluster_output Integrated Stability Profile Compound (5-Bromopyridin-2-yl) (phenyl)methanol DSC Differential Scanning Calorimetry (DSC) Compound->DSC TGA Thermogravimetric Analysis (TGA) Compound->TGA DFT Computational DFT (Predictive) Compound->DFT Forced Forced Degradation (ICH Q1A) Compound->Forced Report Comprehensive Stability Report DSC->Report Melting Point, Decomp. Exotherm TGA->Report Decomp. Temp, Mass Loss Profile DFT->Report Lowest BDE, Thermo. Properties Forced->Report Degradation Pathways, Impurity Profile Forced_Degradation cluster_stress ICH Q1A Stress Conditions Compound (5-Bromopyridin-2-yl)(phenyl)methanol Thermal Thermal (High Temp) Compound->Thermal Hydrolytic Hydrolytic (Acid/Base/Neutral) Compound->Hydrolytic Oxidative Oxidative (e.g., H2O2) Compound->Oxidative Photolytic Photolytic (UV/Vis Light) Compound->Photolytic Analysis HPLC-MS Analysis Thermal->Analysis Hydrolytic->Analysis Oxidative->Analysis Photolytic->Analysis Profile Degradation Profile & Pathways Analysis->Profile

Fig. 2: Logical flow of a forced degradation study.

Conclusion and Recommendations

A comprehensive evaluation of the thermodynamic stability of (5-Bromopyridin-2-yl)(phenyl)methanol requires a synergistic approach.

  • Initial Screening: DSC and TGA provide rapid and essential data on melting behavior and decomposition temperatures. These results are critical for initial safety assessments and handling procedures.

  • Mechanistic Insight: DFT calculations predict the inherent molecular liabilities, guiding the interpretation of experimental results and focusing analytical efforts on the most probable degradation products.

  • Regulatory & Practical Data: Forced degradation studies provide the practical, real-world data required by regulatory agencies and for the development of stable formulations.

Based on the integrated profile, clear recommendations can be made for the storage (e.g., "Store at 2-8 °C, protect from light"), handling, and potential re-test period for (5-Bromopyridin-2-yl)(phenyl)methanol, ensuring its quality and integrity throughout the drug development lifecycle.

References

  • ResolveMass Laboratories Inc. (2026). What is TGA Analysis? Principles and Applications.
  • MRC- Laboratory Equipment. (n.d.). THERMOGRAVIMETRIC ANALYSIS (TGA) – Principle, Instrumentation, Applications and Key Considerations.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

  • NETZSCH Analyzing & Testing. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • TSI Journals. (2024). Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods.
  • ResolveMass Laboratories. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.
  • Slideshare. (n.d.). ICH Q1 R2 Guidelines of stability testing.
  • Wikipedia. (n.d.). Density functional theory. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. Available at: [Link]

  • Lab Manager. (2026). Thermal Stability Testing for Pharmaceuticals and Advanced Materials.
  • TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry.
  • Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA). Available at: [Link]

  • NEWARE. (2024). The Principle and Application of Thermogravimetric (TG) Analysis.
  • Mettler Toledo. (n.d.). Differential Scanning Calorimetry (DSC). Available at: [Link]

  • IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products.
  • European Medicines Agency (EMA). (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Available at: [Link]

  • Springer Nature. (n.d.). In Silico Drug Degradation Prediction. Available at: [Link]

  • ACS Publications. (2024). In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study Using the Software Program Zeneth. Organic Process Research & Development. Available at: [Link]

  • Zero Cram Chemistry. (2026). Thermogravimetric Analysis (TGA): Principles, Instrumentation & Applications. YouTube.
  • arXiv. (2026). Density Functional Theory Predictions of Derivative Thermodynamic Properties of a Confined Fluid. Available at: [Link]

  • SETARAM. (n.d.). An overview of Differential Scanning Calorimetry. Available at: [Link]

  • Schrödinger. (2024). Automated Digital Prediction of Chemical Degradation Products. Available at: [Link]

  • University of Cambridge. (n.d.). Predicting Drug Metabolism: Experiment and/or Computation?. Available at: [Link]

  • MDPI. (2020). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. Molbank, 2020(4), M1167. Available at: [Link]

  • ACS Publications. (2007). Prediction of Drug Degradants Using DELPHI: An Expert System for Focusing Knowledge. Molecular Pharmaceutics, 4(4), 546-554. Available at: [Link]

  • Matlantis. (2025). [For Beginners] What is Density Functional Theory (DFT)? | Basics. Available at: [Link]

  • ACS Publications. (2018). Density Functional Theory Calculations and Thermodynamic Analysis of the Forsterite Mg2SiO4(010) Surface. The Journal of Physical Chemistry C, 123(1), 368-377. Available at: [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Available at: [Link]

  • ResearchGate. (2026). Standardizing differential scanning calorimetry (DSC) thermal decomposition temperatures at various heating rates of an energetic material as a threshold one. Available at: [Link]

  • PubChem. (n.d.). (5-Bromopyridin-2-yl)methanol. Available at: [Link]

  • IUPAC. (n.d.). Thermodynamic stability and transformation of pharmaceutical polymorphs. Pure and Applied Chemistry, 73(6), 941-949. Available at: [Link]

  • HFC. (n.d.). 181647-50-7 | (5-Bromopyridin-2-yl)(phenyl)methanol. Available at: [Link]

  • Appchem. (n.d.). (5-BROMO-(PYRIDIN-2-YL))-PHENYL-METHANOL. Available at: [Link]

  • Appchem. (n.d.). (5-BROMO-(PYRIDIN-2-YL))-PHENYL-METHANOL | 181647-50-7. Available at: [Link]

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Protocols & Analytical Methods

Method

Suzuki-Miyaura cross-coupling protocols using (5-Bromopyridin-2-yl)(phenyl)methanol

An Application Guide to Suzuki-Miyaura Cross-Coupling: Protocols for the Synthesis of Biaryl Methanols Using (5-Bromopyridin-2-yl)(phenyl)methanol Introduction: The Strategic Importance of Pyridine-Containing Biaryls The...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Suzuki-Miyaura Cross-Coupling: Protocols for the Synthesis of Biaryl Methanols Using (5-Bromopyridin-2-yl)(phenyl)methanol

Introduction: The Strategic Importance of Pyridine-Containing Biaryls

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its impact is particularly profound in the pharmaceutical and fine chemical industries, where the construction of biaryl and hetero-biaryl scaffolds is a frequent necessity for creating novel molecular entities with specific biological activities.[3][4] Pyridine-containing structures are prevalent in a vast number of approved drugs, making reliable methods for their synthesis a critical focus in drug discovery and development.[5][6]

This guide provides an in-depth analysis and detailed experimental protocols for the Suzuki-Miyaura coupling of a specific, functionally rich substrate: (5-Bromopyridin-2-yl)(phenyl)methanol. This molecule presents a unique set of challenges and opportunities. The presence of the pyridine nitrogen can lead to catalyst inhibition, while the secondary alcohol introduces a potentially labile proton that requires careful consideration during reaction design.[5][7] By understanding the mechanistic nuances and strategically selecting reaction components, researchers can effectively leverage this building block to access a diverse range of valuable compounds.

The Catalytic Cycle: A Mechanistic Framework

The efficacy of any Suzuki-Miyaura coupling hinges on the smooth operation of a palladium-catalyzed cycle. This cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8][9] The choice of ligand, base, and solvent directly influences the rate and efficiency of each step.[10]

  • Oxidative Addition : The cycle begins with the insertion of a low-valent Pd(0) complex into the carbon-bromine bond of the (5-Bromopyridin-2-yl)(phenyl)methanol. This is often the rate-determining step of the reaction.[8] The use of electron-rich and sterically bulky ligands on the palladium center accelerates this process, particularly for less reactive heteroaryl halides.[11][12]

  • Transmetalation : In this step, the organic group from the boronic acid (or its derivative) is transferred to the palladium(II) center. This process is critically mediated by a base, which activates the organoboron species by forming a more nucleophilic borate complex, thereby facilitating the ligand transfer.[12][13][14]

  • Reductive Elimination : The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[9][10]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Catalyst) oxidative_addition Oxidative Addition Complex L₂Pd(II)(Ar¹)Br pd0->oxidative_addition substrate (5-Bromopyridin-2-yl)(phenyl)methanol (Ar¹-Br) substrate->oxidative_addition Oxidative Addition transmetalation Transmetalation Complex L₂Pd(II)(Ar¹)(Ar²) oxidative_addition->transmetalation boronic_acid Aryl Boronic Acid (Ar²-B(OH)₂) boronic_acid->transmetalation Transmetalation base Base (e.g., K₃PO₄) base->transmetalation transmetalation->pd0 Reductive Elimination product Coupled Product (Ar¹-Ar²) transmetalation->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol Design and Component Selection

The success of coupling (5-Bromopyridin-2-yl)(phenyl)methanol is not accidental; it is the result of rational component selection. The inherent challenges of this substrate—namely the electron-deficient nature of the pyridine ring and potential for catalyst inhibition—necessitate the use of highly active catalyst systems.

ComponentSelection Rationale & Expert Insights
Palladium Source Pd(PPh₃)₄ : A classic, reliable choice for many couplings. It serves as a source of both Pd(0) and ligand. However, it may be less effective for challenging heteroaryl couplings compared to modern systems.[7][15] Pd(OAc)₂ or Pd₂(dba)₃ : These are stable Pd(II) and Pd(0) precursors, respectively, that must be paired with an external ligand. They offer flexibility in catalyst design and are often used with high-performance ligands like those developed by Buchwald and Fu.[5][16]
Ligand Triphenylphosphine (PPh₃) : Often used by default with Pd(OAc)₂ or as part of Pd(PPh₃)₄. Its performance can be limited with electron-deficient or sterically hindered substrates.[17] Buchwald Ligands (e.g., SPhos, XPhos) : These are electron-rich, bulky biaryl phosphine ligands that are exceptionally effective for heteroaromatic couplings. They promote rapid oxidative addition and reductive elimination, often allowing for lower catalyst loadings and milder reaction temperatures.[2][5][16] Their use is strongly recommended for this class of substrate.
Base Potassium Phosphate (K₃PO₄) : An excellent choice for substrates with potentially sensitive functional groups like alcohols. It is a strong enough base to facilitate transmetalation without promoting side reactions like elimination or ester hydrolysis.[7][16] Potassium or Cesium Carbonate (K₂CO₃, Cs₂CO₃) : Also widely used, particularly in aqueous solvent systems. Cs₂CO₃ is more soluble and basic, sometimes offering superior results.[17]
Solvent 1,4-Dioxane/Water or Toluene/Water : Biphasic solvent systems are common and highly effective. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active borate species.[7][18] Anhydrous Toluene or Dioxane : Often used with highly active catalyst systems (e.g., Buchwald precatalysts) and strong, soluble bases like K₃PO₄.[5]
Boron Reagent Arylboronic Acids : The most common coupling partners. They are generally stable and commercially available, though some heteroaryl boronic acids can be prone to decomposition (protodeboronation).[17][19] Potassium Aryltrifluoroborates / MIDA Boronates : These are highly stable, crystalline solids that are resistant to protodeboronation. They serve as a slow-release source of the boronic acid under the reaction conditions, which can be advantageous for sensitive substrates.[10][17]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the Suzuki-Miyaura coupling of (5-Bromopyridin-2-yl)(phenyl)methanol with a representative arylboronic acid.

Protocol 1: Standard Conditions with Tetrakis(triphenylphosphine)palladium(0)

This protocol utilizes a widely available and cost-effective catalyst system suitable for general applications. It is based on well-established procedures for the coupling of functionalized bromopyridines.[7][15][18]

Reagents & Materials:

  • (5-Bromopyridin-2-yl)(phenyl)methanol (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add (5-Bromopyridin-2-yl)(phenyl)methanol, the arylboronic acid, and potassium phosphate.

  • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add anhydrous 1,4-dioxane and degassed water via syringe to create a 4:1 solvent mixture (e.g., 4 mL dioxane, 1 mL water per mmol of the starting bromide).

  • Seal the flask and place it in a preheated oil bath at 90-95 °C.

  • Stir the reaction mixture vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl methanol.

Protocol 2: High-Efficiency Conditions with a Buchwald Precatalyst

This protocol employs a modern, highly active catalyst system designed for challenging substrates, often resulting in faster reaction times, lower catalyst loadings, and higher yields.[5][16]

Reagents & Materials:

  • (5-Bromopyridin-2-yl)(phenyl)methanol (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • SPhos Pd G3 Precatalyst (0.015 equiv, 1.5 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Toluene (Anhydrous)

  • Schlenk tube or sealed vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine (5-Bromopyridin-2-yl)(phenyl)methanol, the arylboronic acid, K₃PO₄, and the SPhos Pd G3 Precatalyst.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe (e.g., 5 mL per mmol of the starting bromide).

  • Seal the tube tightly and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 2-6 hours. The reaction should be monitored closely by TLC or LC-MS as it may complete rapidly.

  • Cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

General Experimental Workflow

The successful execution of a Suzuki-Miyaura coupling, especially under air- and moisture-sensitive conditions, requires a systematic workflow.

Experimental_Workflow prep 1. Reagent Preparation (Dry solvents, weigh solids) setup 2. Inert Atmosphere Setup (Oven-dry glassware, purge with Ar/N₂) prep->setup assembly 3. Reaction Assembly (Add solids, then catalyst, then solvents) setup->assembly reaction 4. Heating & Monitoring (Heat to target temp, monitor by TLC/LC-MS) assembly->reaction workup 5. Reaction Workup (Cool, quench, extract) reaction->workup purify 6. Purification (Flash column chromatography) workup->purify analyze 7. Product Analysis (NMR, MS) purify->analyze

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

Troubleshooting Common Issues

ObservationPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed). 2. Insufficiently inert atmosphere (oxygen can deactivate Pd(0)). 3. Poor quality boronic acid (decomposed). 4. Base is not strong enough or has poor solubility.1. Use a fresh bottle of catalyst or a robust precatalyst. 2. Ensure glassware is scrupulously dry and thoroughly purged with inert gas. Use degassed solvents. 3. Use fresh boronic acid or switch to a more stable trifluoroborate or MIDA ester. 4. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃) or use a solvent system that promotes solubility (e.g., add water).
Recovery of Starting Bromide 1. Oxidative addition is too slow. 2. Catalyst inhibition by pyridine nitrogen.1. Increase reaction temperature. 2. Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos) which favors oxidative addition and is less prone to strong product inhibition.[2][5]
Significant Protodeboronation The boronic acid is unstable under the reaction conditions (hydrolyzes to the arene).1. Use a milder base (e.g., K₂CO₃). 2. Lower the reaction temperature and/or shorten the reaction time. 3. Use a more stable boronic acid derivative (trifluoroborate or MIDA ester).[17] 4. Use a highly active catalyst that promotes fast coupling, outcompeting the decomposition pathway.[19]
Homocoupling of Boronic Acid Oxygen contamination in the reaction mixture can promote the oxidative homocoupling of the boronic acid.Rigorously deoxygenate all solvents and maintain a strict inert atmosphere throughout the setup and reaction.

Conclusion

The Suzuki-Miyaura cross-coupling of (5-Bromopyridin-2-yl)(phenyl)methanol is a powerful and versatile transformation for accessing complex molecular architectures relevant to pharmaceutical research. While the heteroaromatic nature of the substrate requires careful consideration, the use of modern, highly active palladium catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, enables this reaction to be performed with high efficiency and predictability. By understanding the underlying mechanism and judiciously selecting the catalyst, base, and solvent, researchers can reliably synthesize a broad array of novel biaryl methanols for downstream applications in drug discovery and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link] [Accessed March 25, 2024].

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Online] Available at: [Link] [Accessed March 25, 2024].

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Online] Available at: [Link] [Accessed March 25, 2024].

  • Sharma, S., et al. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Preprint] Available at: [Link] [Accessed March 25, 2024].

  • Caddick, S., et al. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Tetrahedron, 61(45), 10829-10854. (Note: A direct link to the full text may require a subscription; a general search can locate the abstract and purchasing options).
  • Li, J., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications, 12(1), 5466. Available at: [Link] [Accessed March 25, 2024].

  • Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link] [Accessed March 25, 2024].

  • Wikipedia. Suzuki reaction. [Online] Available at: [Link] [Accessed March 25, 2024].

  • Wang, Y., et al. (2013). Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Organic & Biomolecular Chemistry, 11(31), 5134-5139. Available at: [Link] [Accessed March 25, 2024].

  • Maluenda, I., & Navarro, O. (2016). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Molecules, 21(9), 1233. Available at: [Link] [Accessed March 25, 2024].

  • Viciu, M. S., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(13), 4859-4862. Available at: [Link] [Accessed March 25, 2024].

  • Maji, B., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Catalysis Communications, 110, 83-87. Available at: [Link] [Accessed March 25, 2024].

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. Available at: [Link] [Accessed March 25, 2024].

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. Available at: [Link] [Accessed March 25, 2024].

  • ResearchGate. (2014). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Online] Available at: [Link] [Accessed March 25, 2024].

  • Ahmad, G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 223. Available at: [Link] [Accessed March 25, 2024].

  • San-Miguel, V., et al. (2014). A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam. The Journal of Organic Chemistry, 79(8), 3625-3635. Available at: [Link] [Accessed March 25, 2024].

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. Available at: [Link] [Accessed March 25, 2024].

  • Baxendale, I. R., et al. (2011). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters, 13(19), 5124-5127. Available at: [Link] [Accessed March 25, 2024].

  • de la Torre, M., & Gamo, F. J. (2021). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 26(16), 4991. Available at: [Link] [Accessed March 25, 2024].

  • ResearchGate. (2009). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. [Online] Available at: [Link] [Accessed March 25, 2024].

  • Myers, A. G. The Suzuki Reaction. [Online] Harvard University. Available at: [Link] [Accessed March 25, 2024].

  • Blakemore, D. C. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-69). Royal Society of Chemistry.
  • ResearchGate. (2012). Suzuki coupling of heteroaryl halides with aryl boronic acids. [Online] Available at: [Link] [Accessed March 25, 2024].

  • Le-Dey, R., et al. (2012). Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Organic Letters, 14(23), 5988-5991. Available at: [Link] [Accessed March 25, 2024].

  • Gros, P., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(20), 7013-7019. Available at: [Link] [Accessed March 25, 2024].

  • Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 9(17), 5873-5878. Available at: [Link] [Accessed March 25, 2024].

  • ResearchGate. (2021). Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... [Online] Available at: [Link] [Accessed March 25, 2024].

  • Ahmad, G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. Available at: [Link] [Accessed March 25, 2024].

Sources

Application

Application Note: (5-Bromopyridin-2-yl)(phenyl)methanol in Advanced Medicinal Chemistry Workflows

Introduction & Chemical Profiling In modern drug discovery, the design of complex heterocyclic scaffolds often relies on highly versatile, multi-functional intermediates. (5-Bromopyridin-2-yl)(phenyl)methanol is a privil...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

In modern drug discovery, the design of complex heterocyclic scaffolds often relies on highly versatile, multi-functional intermediates. (5-Bromopyridin-2-yl)(phenyl)methanol is a privileged building block that bridges the gap between simple pyridine derivatives and complex, biologically active architectures such as imidazo[1,5-a]pyridines and benzazepines.

The strategic value of this compound lies in its dual-reactivity profile:

  • The Secondary Benzylic Alcohol: The hydroxyl group is situated at a benzylic/pyridylic position, making it highly susceptible to ionization. Under Lewis acid catalysis, it readily forms a stabilized benzylic cation, serving as a powerful electrophile for Ritter-type reactions . Alternatively, it can be selectively oxidized to a ketone to form a rigid hydrogen-bond acceptor.

  • The C5-Bromine Atom: The halogen at the 5-position of the pyridine ring is an ideal handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Because the pyridine nitrogen can coordinate and poison palladium catalysts, careful ligand selection is required to ensure efficient oxidative addition at the C-Br bond .

This application note details three validated, divergent synthetic protocols utilizing (5-Bromopyridin-2-yl)(phenyl)methanol, providing the mechanistic causality behind each experimental condition.

Experimental Workflows & Protocols

Protocol A: Synthesis of Imidazo[1,5-a]pyridine Analogs via Ritter-Type Reaction

This protocol leverages the benzylic alcohol to construct fused bicyclic systems. The causality behind the catalyst choice is critical: Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) is highly oxophilic and exceptionally efficient at converting benzylic alcohols into benzylic cations without over-dehydrating the substrate. The addition of p-toluenesulfonic acid (p-TsOH·H₂O) acts as a proton source to facilitate the subsequent cyclization of the intermediate amide .

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried, 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve (5-Bromopyridin-2-yl)(phenyl)methanol (1.0 equiv, 0.3 M) in anhydrous 1,2-dichloroethane (DCE).

  • Reagent Addition: Add the desired nitrile partner (e.g., benzonitrile, 1.5 equiv).

  • Catalyst Initiation: Add Bi(OTf)₃ (5 mol %) and p-TsOH·H₂O (5.0 equiv) to the mixture. Self-Validation Check: The solution should exhibit a slight color change indicating the formation of the transient benzylic cation.

  • Heating & Monitoring: Stir the reaction mixture at 80 °C under a nitrogen atmosphere. Monitor the consumption of the starting material via TLC (Hexane/EtOAc 7:3). Typical reaction time is 12–24 hours.

  • Quenching & Workup: Cool the mixture to room temperature. Quench with saturated aqueous NaHCO₃ to neutralize the p-TsOH. Extract the aqueous layer with dichloromethane (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography to isolate the imidazo[1,5-a]pyridine derivative.

Protocol B: Suzuki-Miyaura Cross-Coupling at the C5 Position

To introduce aryl or heteroaryl groups at the C5 position, a Suzuki-Miyaura coupling is employed. The primary challenge here is catalyst inhibition by the pyridine nitrogen. To overcome this, a bulky, electron-rich phosphine ligand such as dtbpf (1,10-bis(di-tert-butylphosphino)ferrocene) is utilized. The steric bulk prevents the formation of inactive bis-pyridyl palladium complexes, ensuring the catalytic cycle proceeds efficiently .

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk tube with (5-Bromopyridin-2-yl)(phenyl)methanol (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst Loading: Add Pd(OAc)₂ (2 mol %) and dtbpf (2.5 mol %).

  • Degassing (Critical Step): Evacuate and backfill the tube with argon three times to prevent oxidative degradation of the phosphine ligand.

  • Solvent Addition: Add a degassed mixture of DMF/H₂O (4:1, 0.2 M). The presence of water is crucial for the activation of the boronic acid via the formation of a reactive boronate complex .

  • Reaction: Heat the mixture to 90 °C for 4–6 hours. Self-Validation Check: The appearance of palladium black indicates catalyst decomposition; if observed prematurely, verify the degassing procedure.

  • Workup: Dilute with EtOAc, wash with brine (3 × 15 mL) to remove DMF, dry over MgSO₄, and purify via column chromatography.

Protocol C: Selective Oxidation to the Diaryl Ketone

Converting the secondary alcohol to (5-bromopyridin-2-yl)(phenyl)methanone requires a mild oxidant to prevent the oxidation of the pyridine nitrogen to an N-oxide. Activated Manganese(IV) dioxide (MnO₂) is the reagent of choice due to its heterogeneous nature and high selectivity for benzylic alcohols.

Step-by-Step Methodology:

  • Setup: Dissolve the intermediate (1.0 equiv) in anhydrous dichloromethane (0.1 M) at room temperature.

  • Oxidation: Add activated MnO₂ (10.0 equiv) in one portion. The large excess is standard for heterogeneous MnO₂ oxidations to ensure rapid kinetics.

  • Monitoring: Stir vigorously at room temperature for 2–4 hours, monitoring by TLC.

  • Filtration: Filter the black suspension through a short pad of Celite, eluting thoroughly with additional dichloromethane.

  • Isolation: Evaporate the solvent to yield the pure ketone. Self-Validation Check: The absence of an O-H stretch (~3300 cm⁻¹) and the appearance of a strong C=O stretch (~1670 cm⁻¹) in the IR spectrum confirms complete conversion.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected outcomes for the three divergent pathways utilizing (5-Bromopyridin-2-yl)(phenyl)methanol.

Synthetic PathwayTarget ScaffoldCatalyst / Reagent SystemSolvent & TempReaction TimeExpected Yield
Protocol A Imidazo[1,5-a]pyridinesBi(OTf)₃ (5 mol%), p-TsOHDCE, 80 °C12–24 h75–91%
Protocol B 5-Aryl-2-pyridyl derivativesPd(OAc)₂ (2 mol%), dtbpfDMF/H₂O, 90 °C4–6 h81–99%
Protocol C Diaryl KetonesActivated MnO₂ (10 equiv)DCM, 25 °C2–4 h>95%

Reaction Workflow Visualization

G Intermediate (5-Bromopyridin-2-yl)(phenyl)methanol (Central Scaffold) Ritter Ritter-Type Reaction (Bi(OTf)3 / p-TsOH) Intermediate->Ritter Benzylic Cation Formation Suzuki Suzuki-Miyaura Coupling (Pd-Catalyst / Arylboronic Acid) Intermediate->Suzuki C-Br Bond Activation Oxidation Alcohol Oxidation (MnO2) Intermediate->Oxidation Secondary Alcohol Dehydrogenation Imidazo Imidazo[1,5-a]pyridines & Benzazepine Analogs Ritter->Imidazo Biaryl 5-Aryl-2-pyridyl Derivatives Suzuki->Biaryl Ketone (5-Bromopyridin-2-yl) (phenyl)methanone Oxidation->Ketone

Divergent synthetic pathways from (5-Bromopyridin-2-yl)(phenyl)methanol in medicinal chemistry.

References

  • Tanomsiri, G., Boonmee, S., Chaisan, N., Tummatorn, J., Thongsornkleeb, C., & Ruchirawat, S. (2024). "Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction." ACS Organic & Inorganic Au, 5(2), 117-135.[Link]

  • Cravotto, G., et al. (2017). "Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions." Molecules, 22(4), 518.[Link]

Method

Application Notes and Protocols: Selective Oxidation of (5-Bromopyridin-2-yl)(phenyl)methanol to its Corresponding Ketone

Introduction The transformation of secondary alcohols to ketones is a cornerstone of modern organic synthesis, pivotal in the generation of key intermediates for pharmaceuticals and functional materials. The target molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The transformation of secondary alcohols to ketones is a cornerstone of modern organic synthesis, pivotal in the generation of key intermediates for pharmaceuticals and functional materials. The target molecule, (5-Bromopyridin-2-yl)(phenyl)methanone, is a valuable synthetic building block. Its structural motif, featuring a bromo-substituted pyridine ring linked to a benzoyl group, is of significant interest to researchers in drug discovery and development. The controlled and efficient oxidation of its precursor, (5-Bromopyridin-2-yl)(phenyl)methanol, is therefore a critical step in synthetic campaigns. This guide provides a comprehensive overview of reliable protocols for this transformation, with a focus on scientific integrity, practical insights, and detailed experimental procedures.

Comparative Overview of Oxidation Methodologies

The choice of an oxidizing agent for a specific substrate is dictated by factors such as functional group tolerance, reaction conditions, yield, and ease of purification. For a substrate like (5-Bromopyridin-2-yl)(phenyl)methanol, which contains a potentially sensitive pyridine nucleus, mild and selective methods are paramount. Below is a comparative analysis of three well-established oxidation protocols.

Oxidation Method Reagents Typical Conditions Advantages Disadvantages
Dess-Martin Periodinane (DMP) Oxidation Dess-Martin PeriodinaneCH₂Cl₂, Room TemperatureMild, high yielding, short reaction times, good functional group tolerance.[1][2]Reagent is moisture-sensitive and can be explosive under certain conditions.[3]
Swern Oxidation Oxalyl chloride, DMSO, TriethylamineCH₂Cl₂, -78 °C to Room TemperatureMild, high yielding, excellent for sensitive substrates.[4][5]Requires cryogenic temperatures, produces malodorous dimethyl sulfide byproduct.[4]
Manganese Dioxide (MnO₂) Oxidation Activated MnO₂CH₂Cl₂, Chloroform, or Hexane; RefluxSelective for benzylic and allylic alcohols, heterogeneous (easy workup).[6]Requires a large excess of the reagent, reactivity can vary with the activation state of MnO₂.

Based on its operational simplicity, mild reaction conditions at ambient temperature, and documented success with similar pyridyl-containing alcohols, the Dess-Martin Periodinane (DMP) oxidation is presented here as the recommended protocol.[7]

Recommended Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol provides a detailed, step-by-step methodology for the oxidation of (5-Bromopyridin-2-yl)(phenyl)methanol to (5-Bromopyridin-2-yl)(phenyl)methanone using Dess-Martin Periodinane.

Materials and Reagents
  • (5-Bromopyridin-2-yl)(phenyl)methanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Experimental Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add (5-Bromopyridin-2-yl)(phenyl)methanol (1.0 equivalent).

  • Dissolution: Dissolve the alcohol in anhydrous dichloromethane (approximately 0.1 M concentration).

  • Addition of DMP: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2-1.5 equivalents) in one portion. The reaction is typically complete within 30 minutes to 2 hours.[8]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Quenching: Upon completion, dilute the reaction mixture with dichloromethane. Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution. Stir vigorously for 15-20 minutes until the solution becomes clear.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude (5-Bromopyridin-2-yl)(phenyl)methanone can be purified by one of the following methods:

  • Flash Column Chromatography: Purify the crude product on a silica gel column using a gradient of ethyl acetate in hexane as the eluent.[9]

  • Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) and allow it to cool slowly to form crystals.[10][11][12][13][14]

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve Alcohol in CH2Cl2 B 2. Add DMP at RT A->B C 3. Stir & Monitor by TLC B->C D 4. Quench with NaHCO3/Na2S2O3 C->D E 5. Extraction with CH2Cl2 D->E F 6. Wash with Brine E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography or Recrystallization G->H I Purified Ketone H->I

Caption: Workflow for the DMP oxidation of (5-Bromopyridin-2-yl)(phenyl)methanol.

Mechanism of the Dess-Martin Oxidation

The Dess-Martin oxidation proceeds through a ligand exchange followed by an intramolecular elimination. The alcohol displaces an acetate ligand on the hypervalent iodine of the DMP reagent. A base (which can be the displaced acetate) then abstracts the proton from the carbon bearing the oxygen, leading to the formation of the ketone, acetic acid, and the reduced iodine byproduct.[15]

dmp_mechanism Reactants Alcohol + DMP Intermediate1 Intermediate (Ligand Exchange) Reactants->Intermediate1 Acetate Displacement TransitionState Transition State Intermediate1->TransitionState Proton Abstraction Products Ketone + Acetic Acid + Reduced Iodine Species TransitionState->Products Elimination

Caption: Simplified mechanism of the Dess-Martin oxidation.

Troubleshooting

  • Incomplete Reaction: If the reaction does not go to completion, ensure that the DMP is fresh and has been stored under anhydrous conditions. The presence of water can deactivate the reagent. Adding a slight excess of DMP may also be beneficial.

  • Low Yield: Low yields can result from incomplete reaction or issues during work-up and purification. Ensure thorough extraction of the product from the aqueous layer. During purification, careful selection of the solvent system for chromatography or recrystallization is crucial to minimize product loss.

  • Side Reactions: For acid-sensitive substrates, the acetic acid generated during the reaction can sometimes cause side reactions. Buffering the reaction with pyridine or sodium bicarbonate can mitigate this issue.[1]

References

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • The Swern Oxidation: Mechanism and Features. Chemistry Hall. Available at: [Link]

  • Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine. Google Patents.
  • Recrystallization 2. University of Colorado Boulder. Available at: [Link]

  • Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. MDPI. Available at: [Link]

  • Swern oxidation. Wikipedia. Available at: [Link]

  • Swern Oxidation. Organic Chemistry. Available at: [Link]

  • Dess–Martin oxidation. Wikipedia. Available at: [Link]

  • Dess-Martin Oxidation. Organic Chemistry Portal. Available at: [Link]

  • OXIDATIONS WITH MANGANESE DIOXIDE. AUB ScholarWorks. Available at: [Link]

  • Dess-Martin periodinane. Organic Syntheses. Available at: [Link]

  • Recrystallization. Chemistry LibreTexts. Available at: [Link]

  • N-(5-Bromopyridin-2-yl)acetamide. PMC. Available at: [Link]

  • Lab Procedure: Recrystallization. LabXchange. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • (5-Bromopyridin-2-yl)(phenyl)methanone. Wikidata. Available at: [Link]

  • Dess-Martin Oxidation. Organic Chemistry Portal. Available at: [Link]

  • MnO2-Mediated Oxidative Cyclization of “Formal” Schiff's Bases: Easy Access to Diverse Naphthofuro-Annulated Triazines. PMC. Available at: [Link]

  • Synthesis of 5-ethyl pyridin-2-ethanol analogs and pharmacological studies. ResearchGate. Available at: [Link]

  • MnO2 oxidation reaction|| solved questions. YouTube. Available at: [Link]

  • Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. MDPI. Available at: [Link]

  • Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. PMC. Available at: [Link]

  • Convenient Processes for the Synthesis of Aromatic Ketones from Aryl Bromides and Carboxylic Anhydrides Using a Cobalt Catalysis. The Journal of Organic Chemistry. Available at: [Link]

  • Oxidation of alcohols by TBHP in the presence of sub-stoichiometric amounts of MnO2. Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • Scale-up preparation, column chromatography-free purification of protected carbonyl-containing biomass molecules and their derivatizations. Green Chemistry. Available at: [Link]

  • Scale-up Preparation, Column Chromatography-Free Purification of Protected Carbonyl Containing Biomass Molecules and Their Derivatizations. ResearchGate. Available at: [Link]

Sources

Application

Application Note: Chemoselective Buchwald-Hartwig Amination of (5-Bromopyridin-2-yl)(phenyl)methanol

Executive Summary The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction used extensively in pharmaceutical development to construct carbon-nitrogen (C-N) bonds[1]. However, appl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction used extensively in pharmaceutical development to construct carbon-nitrogen (C-N) bonds[1]. However, applying this methodology to densely functionalized, base-sensitive substrates like (5-Bromopyridin-2-yl)(phenyl)methanol presents unique synthetic hurdles. This application note provides a comprehensive, causality-driven protocol for achieving high-yielding C-N coupling while preserving the unprotected secondary benzylic alcohol and mitigating catalyst poisoning by the pyridine ring.

Mechanistic Rationale & Chemoselectivity Challenges

Designing a successful coupling protocol for (5-Bromopyridin-2-yl)(phenyl)methanol requires navigating two distinct molecular liabilities:

  • Pyridine-Induced Catalyst Poisoning: The basic nitrogen of the pyridine ring can competitively coordinate to the palladium center, sequestering the catalyst into off-cycle resting states. To overcome this, the use of bulky, highly electron-rich dialkylbiaryl phosphine ligands (such as RuPhos or BrettPhos) is required[2]. These ligands accelerate both oxidative addition and reductive elimination, effectively outcompeting the pyridine nitrogen for palladium coordination.

  • Unprotected Hydroxyl Group Chemoselectivity: The substrate features a secondary benzylic alcohol (-CH(OH)Ph). Standard Buchwald-Hartwig conditions often employ strong alkoxide bases like sodium tert-butoxide (NaOtBu)[3]. However, NaOtBu will deprotonate the unprotected hydroxyl group, generating an alkoxide that can coordinate to the Pd(II) intermediate and undergo competitive C-O reductive elimination (etherification) or stall the catalytic cycle entirely[4]. To ensure chemoselectivity for the amine, milder bases such as Cs₂CO₃ or K₃PO₄ must be employed[5]. These bases are sufficiently strong to deprotonate the Pd-coordinated amine but leave the aliphatic hydroxyl group intact.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (5-Bromopyridin-2-yl)(phenyl)methanol Pd0->OxAdd PdII_Br L-Pd(II)(Ar)(Br) Intermediate I OxAdd->PdII_Br AmineCoord Amine Coordination & Base (Chemoselectivity Checkpoint) PdII_Br->AmineCoord Amine + Cs2CO3 (Weak Base) PdII_Amido L-Pd(II)(Ar)(NR2) Amido Complex AmineCoord->PdII_Amido -HBr RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Aminated Pyridine Product (Hydroxyl Intact) RedElim->Product

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination emphasizing chemoselectivity.

Reaction Optimization Data

The following table summarizes the quantitative optimization data for the coupling of (5-Bromopyridin-2-yl)(phenyl)methanol with a model secondary amine (e.g., morpholine). The data clearly illustrates the causality between base selection, ligand architecture, and reaction success.

EntryCatalyst (2 mol%)Ligand (4-8 mol%)Base (2.0 equiv)SolventTemp (°C)Result / Yield (%)
1Pd₂(dba)₃BINAPNaOtBuToluene100<10% (Extensive decomposition)
2Pd₂(dba)₃RuPhosNaOtBu1,4-Dioxane10025% (Major C-O coupling observed)
3Pd(OAc)₂BrettPhosK₃PO₄t-AmOH9078% (Clean C-N coupling)
4 Pd₂(dba)₃ RuPhos Cs₂CO₃ 1,4-Dioxane 100 88% (Optimal chemoselectivity)

Note: RuPhos is prioritized for secondary amines, while BrettPhos is generally superior for primary amines.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Observational checkpoints are included to ensure experimental integrity at each step.

Reagents Required
  • (5-Bromopyridin-2-yl)(phenyl)methanol : 1.0 mmol (Substrate)

  • Amine (e.g., Morpholine) : 1.2 mmol (Nucleophile)

  • Pd₂(dba)₃ : 0.02 mmol (2 mol% Pd source)

  • RuPhos : 0.08 mmol (8 mol% Ligand)

  • Cs₂CO₃ : 2.0 mmol (Mild Base)

  • 1,4-Dioxane : 5.0 mL (Anhydrous, degassed)

Step-by-Step Methodology
  • Preparation & Assembly (Glovebox or Schlenk Line): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, RuPhos, and Cs₂CO₃. Causality Check: Weighing the catalyst and ligand together allows for the immediate formation of the active L-Pd(0) complex upon solvation.

  • Substrate Addition: Add (5-Bromopyridin-2-yl)(phenyl)methanol to the tube. Seal the tube with a septum, evacuate, and backfill with Argon three times. Causality Check: Argon is heavier than Nitrogen and provides a superior inert blanket, which is critical because Pd(0) species are highly susceptible to oxidation.

  • Solvent & Amine Addition: Via syringe, add anhydrous, rigorously degassed 1,4-Dioxane (sparged with Argon for 30 minutes prior to use), followed by the amine.

  • Reaction Execution: Place the Schlenk tube in a pre-heated oil bath at 100 °C. Stir vigorously (800+ rpm) for 12–16 hours. Self-Validation Checkpoint: The mixture should transition from a dark purple/red (unactivated Pd₂(dba)₃) to a vibrant yellow/orange (active L-Pd(0) species). If the solution turns opaque black immediately upon heating, Pd(0) has aggregated into inactive "palladium black." This indicates either oxygen ingress or ligand degradation, and the reaction should be aborted.

  • Workup & Purification: Cool to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the inorganic base and catalyst residues. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Workflow Prep 1. Schlenk Setup Weigh Pd & Ligand Substrate 2. Add Substrates Bromide + Amine Prep->Substrate Solvent 3. Degassed Solvent Add 1,4-Dioxane Substrate->Solvent Reaction 4. Heat & Stir 90-110°C (LC-MS) Solvent->Reaction Workup 5. Aqueous Workup Extraction & Drying Reaction->Workup Purification 6. Purification Chromatography Workup->Purification

Figure 2: Step-by-step experimental workflow for the cross-coupling reaction.

Analytical Characterization & Troubleshooting

To verify the integrity of the synthesized product and ensure the hydroxyl group remains intact, utilize the following analytical markers:

  • LC-MS Monitoring: A successful reaction will show the disappearance of the starting material isotope pattern (m/z 264/266) and the appearance of the product mass [M+H]⁺. If a mass corresponding to[M - Br + OH] or [M - Br + OtBu] is detected, it indicates that the base is too strong or the amine is insufficiently nucleophilic, leading to etherification or hydroxylation[4].

  • ¹H NMR Spectroscopy: The methine proton of the -CH(OH)Ph group is a critical diagnostic peak. It typically appears as a singlet or doublet (if coupled to the -OH proton) around 5.7–5.9 ppm. If this peak disappears or shifts significantly downfield, it suggests unintended oxidation to a ketone or competitive etherification.

References

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine Source: ChemSpider URL:[3]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines Source: PMC / NIH URL:[4]

  • Buchwald–Hartwig amination Source: Wikipedia URL:[1]

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides Source: PMC / NIH URL:[5]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides Source: ACS Publications URL:[2]

Sources

Method

Catalytic Applications of (5-Bromopyridin-2-yl)(phenyl)methanol Derived Ligands: A Technical Guide for Researchers

Introduction In the landscape of modern synthetic chemistry, the development of efficient and selective catalytic systems is paramount for advancing drug discovery and materials science. Pyridine-based ligands have long...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern synthetic chemistry, the development of efficient and selective catalytic systems is paramount for advancing drug discovery and materials science. Pyridine-based ligands have long been a cornerstone in the design of transition metal catalysts due to their versatile electronic properties and strong coordination to metal centers. Among these, (5-Bromopyridin-2-yl)(phenyl)methanol and its derivatives are emerging as a promising class of ligands. The strategic placement of a bromo substituent on the pyridine ring, coupled with the hydroxyl and phenyl moieties at the 2-position, offers a unique combination of steric and electronic features. This guide provides an in-depth exploration of the synthesis, characterization, and catalytic applications of these ligands, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The presence of the bromine atom serves as a handle for further functionalization, allowing for the creation of a diverse library of ligands with tunable properties. Furthermore, the pyridyl nitrogen and the adjacent hydroxyl group can act as a bidentate N,O-ligand, forming stable chelate complexes with various transition metals. This chelation is often crucial for enhancing catalytic activity and selectivity in a range of organic transformations. This document will delve into the practical aspects of utilizing these ligands, with a focus on their application in cross-coupling reactions and a more novel metal-free catalytic system.

Synthesis and Characterization of (5-Bromopyridin-2-yl)(phenyl)methanol

The reliable synthesis of the parent ligand is the first critical step in its application. A robust and scalable method for the preparation of (5-Bromopyridin-2-yl)(phenyl)methanol is the Grignard reaction between a pyridyl Grignard reagent and benzaldehyde.

Protocol 1: Synthesis of (5-Bromopyridin-2-yl)(phenyl)methanol via Grignard Reaction

This protocol outlines the synthesis starting from 2,5-dibromopyridine. The selective formation of the Grignard reagent at the 2-position is favored due to the higher reactivity of the C-Br bond at this position.

Materials:

  • 2,5-Dibromopyridine

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Solvents for purification (e.g., hexanes, ethyl acetate)

Procedure:

  • Preparation of the Grignard Reagent:

    • Under an inert atmosphere (e.g., argon or nitrogen), equip a dry three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

    • To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.

    • Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium.

    • In the dropping funnel, prepare a solution of 2,5-dibromopyridine (1.0 equivalent) in anhydrous ether or THF.

    • Add a small portion of the 2,5-dibromopyridine solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle refluxing. Gentle warming may be required.

    • Once the reaction has initiated, add the remaining 2,5-dibromopyridine solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Benzaldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add a solution of benzaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until the reaction is complete (monitor by TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford (5-Bromopyridin-2-yl)(phenyl)methanol.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Catalytic Applications

The (5-Bromopyridin-2-yl)(phenyl)methanol framework can be utilized in two primary ways in catalysis: as a precursor to more complex ligands through modification of the bromo-substituent, or directly as a ligand in metal-catalyzed reactions or even in metal-free systems.

Application 1: Ligand in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The N,O-bidentate nature of (5-Bromopyridin-2-yl)(phenyl)methanol makes it a suitable ligand for palladium-catalyzed cross-coupling reactions. The chelation to the palladium center can enhance the stability and activity of the catalyst. While the bromine on the ligand itself can participate in cross-coupling, for this application, we consider its role as a directing and stabilizing group in the coupling of other aryl halides.

Causality Behind Experimental Choices: The choice of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ is common for in situ catalyst formation. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle. A polar aprotic solvent like 1,4-dioxane or DMF is often used to solubilize the reactants and the catalyst.

Materials:

  • Aryl bromide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • (5-Bromopyridin-2-yl)(phenyl)methanol (as ligand)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and (5-Bromopyridin-2-yl)(phenyl)methanol (0.04 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding biaryl product.

Data Presentation: Summary of Typical Suzuki-Miyaura Reaction Conditions

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemperature (°C)
1Pd(OAc)₂ (2)(5-Bromopyridin-2-yl)(phenyl)methanol (4)K₂CO₃ (2.0)1,4-Dioxane/H₂O80-100
2Pd₂(dba)₃ (1)(5-Bromopyridin-2-yl)(phenyl)methanol (4)Cs₂CO₃ (2.0)Toluene110
3PdCl₂(PPh₃)₂ (3)-K₃PO₄ (2.0)DMF90

Note: The conditions in Entry 3 are provided for comparison and do not utilize the topic ligand.

Application 2: Metal-Free Catalytic Transfer Hydrogenation

A novel application of pyridylmethanols, including (2-pyridyl)phenyl methanol, is their use as hydrogen donors in metal-free transfer hydrogenation reactions.[1] This showcases the intrinsic reactivity of the ligand scaffold itself. The reaction is believed to proceed through a concerted hydrogen transfer mechanism.

Causality Behind Experimental Choices: This metal-free approach offers a more sustainable and cost-effective alternative to traditional metal-catalyzed reductions. The pyridine nucleus is crucial for this reactivity, likely by facilitating the hydrogen transfer. The use of an aza-Michael acceptor allows for a domino reaction sequence.

Materials:

  • Nitroaromatic compound (e.g., 4-nitroanisole)

  • (5-Bromopyridin-2-yl)(phenyl)methanol (as hydrogen donor)

  • Methyl acrylate (as aza-Michael acceptor, for domino reaction)

  • Toluene (anhydrous)

Procedure:

  • In a sealed tube, dissolve the nitroaromatic compound (1.0 equiv) and (5-Bromopyridin-2-yl)(phenyl)methanol (1.5 equiv) in anhydrous toluene.

  • For the domino reaction, add methyl acrylate (2.0 equiv).

  • Seal the tube and heat the reaction mixture at an elevated temperature (e.g., 120-150 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding aniline or β-amino ester.

Mechanistic Insights & Visualization

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a palladium(0)/palladium(II) catalytic cycle. The (5-Bromopyridin-2-yl)(phenyl)methanol ligand (N,O-L) is proposed to coordinate to the palladium center, influencing the rates of the elementary steps.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)(N,O-L)n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)(N,O-L)n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R_R R-Pd(II)(N,O-L)n-R' Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 RR R-R' RedElim->RR RX R-X RX->OxAdd R_B R'-B(OR)2 R_B->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Ligand Synthesis

The synthesis of (5-Bromopyridin-2-yl)(phenyl)methanol follows a clear and logical workflow, which can be visualized to guide the experimental process.

Synthesis_Workflow start Start: 2,5-Dibromopyridine & Mg grignard Grignard Reagent Formation (Anhydrous Ether/THF) start->grignard reaction Reaction with Benzaldehyde (0°C to RT) grignard->reaction quench Aqueous Work-up (Sat. NH4Cl) reaction->quench extraction Solvent Extraction (EtOAc or Ether) quench->extraction purification Purification (Column Chromatography) extraction->purification product Product: (5-Bromopyridin-2-yl)(phenyl)methanol purification->product

Caption: Experimental workflow for the synthesis of the target ligand.

Conclusion

(5-Bromopyridin-2-yl)(phenyl)methanol and its derivatives represent a versatile class of ligands with significant potential in catalysis. Their straightforward synthesis, coupled with the tunable electronic and steric properties afforded by the bromo-substituent, makes them attractive candidates for the development of novel catalytic systems. This guide has provided a foundational understanding of their synthesis and application in both well-established cross-coupling reactions and innovative metal-free transformations. The detailed protocols and mechanistic insights presented herein are intended to empower researchers to explore the full potential of these promising ligands in their own synthetic endeavors. Further exploration into the asymmetric applications of chiral variants of these ligands is a particularly exciting avenue for future research.

References

  • (2-Pyridyl)phenyl Methanol: A New Reagent for Metal-Free Reduction of Nitro Aromatic Compounds. ChemInform. (URL not available in search results)
  • Application Notes and Protocols for the Grignard Reaction in the Synthesis of Substituted Pyridylmethanols. Benchchem. (URL not available in search results)
  • Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-(5-Bromopyridin-2-yl)piperidin-4-ol. Benchchem. (URL not available in search results)
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. (URL not available in search results)
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. (URL not available in search results)
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

Sources

Application

(5-Bromopyridin-2-yl)(phenyl)methanol applications in small molecule drug discovery

Application Note: (5-Bromopyridin-2-yl)(phenyl)methanol in Small Molecule Drug Discovery Executive Summary (5-Bromopyridin-2-yl)(phenyl)methanol is a highly versatile, bifunctional building block extensively utilized in...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (5-Bromopyridin-2-yl)(phenyl)methanol in Small Molecule Drug Discovery

Executive Summary

(5-Bromopyridin-2-yl)(phenyl)methanol is a highly versatile, bifunctional building block extensively utilized in modern medicinal chemistry. Featuring both a secondary benzylic alcohol (carbinol) and an electron-deficient 5-bromopyridine ring, this scaffold serves as a critical divergence point for synthesizing diverse pharmacophores, ranging from kinase antagonists to novel GPCR ligands. This application note details the structural rationale, mechanistic causality, and validated protocols for deploying this compound in drug discovery workflows.

Structural Rationale & Chemical Profile

The strategic value of (5-bromopyridin-2-yl)(phenyl)methanol lies in its orthogonal reactivity, allowing independent functionalization of two distinct sites:

  • The Carbinol Motif: The secondary hydroxyl group can undergo oxidation, substitution, or Lewis acid-mediated ionization. Because the adjacent pyridine ring is electron-withdrawing, generating a carbocation at this benzylic position requires highly specific, oxophilic Lewis acids to prevent off-target coordination to the basic pyridine nitrogen[1].

  • The 5-Bromopyridine Motif: The C–Br bond at the 5-position is highly primed for oxidative addition by palladium(0) species. The electron-deficient nature of the pyridine ring lowers the activation energy for this step compared to neutral aryl bromides, making it an ideal candidate for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-couplings[2].

Application 1: Synthesis of Imidazo[1,5-a]pyridine Core Scaffolds via Ritter-Type Reactions

Imidazo[1,5-a]pyridines are privileged scaffolds found in numerous bioactive compounds and FDA-approved drugs (e.g., aromatase inhibitors and anxiolytics). Traditional syntheses often require harsh, dehydrating conditions. However, recent methodologies leverage (5-bromopyridin-2-yl)(phenyl)methanol in a highly efficient Ritter-type reaction to build these complex heterocycles[1].

Mechanistic Causality: To achieve cyclization, the benzylic alcohol must be converted into a carbocation. Standard Lewis acids (like AlCl₃) often fail due to competitive binding with the pyridine nitrogen.1 is employed because its high oxophilicity and water tolerance preferentially activate the hydroxyl group. The addition of para-toluenesulfonic acid (p-TsOH) acts as a critical Brønsted co-catalyst, facilitating the necessary proton transfers after the initial nucleophilic attack by the nitrile[1].

Protocol 1: Bi(OTf)₃-Catalyzed Ritter Cyclization

Self-Validating System: This protocol utilizes TLC monitoring to track the consumption of the UV-active starting material. The alkaline quench is a critical self-validating step; it neutralizes the dual-acid catalyst system immediately, preventing the reversible ring-opening or degradation of the newly formed imidazopyridine product.

  • Reaction Setup: In an oven-dried Schlenk flask, dissolve (5-Bromopyridin-2-yl)(phenyl)methanol (1.0 mmol) and the desired nitrile (e.g., benzonitrile, 1.2 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL) under an inert nitrogen atmosphere.

  • Catalyst Addition: Add Bi(OTf)₃ (5 mol%) and p-TsOH·H₂O (20 mol%) in one portion.

  • Heating: Stir the mixture at 90 °C. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting carbinol will disappear, and a lower-Rf fluorescent spot will emerge.

  • Quench & Workup: Upon completion (typically 4–8 hours), cool the reaction to room temperature. Quench with saturated aqueous NaHCO₃ (10 mL) to neutralize the acid catalysts.

  • Extraction: Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to isolate the imidazo[1,5-a]pyridine derivative.

Table 1: Representative Yields for Ritter-Type Cyclization of (5-Bromopyridin-2-yl)(phenyl)methanol

SubstrateNitrile PartnerCatalyst SystemTime (h)Isolated Yield (%)
(5-Bromopyridin-2-yl)(phenyl)methanolBenzonitrileBi(OTf)₃ / p-TsOH680%
(5-Bromopyridin-2-yl)(phenyl)methanolAcetonitrileBi(OTf)₃ / p-TsOH875%
(5-Bromopyridin-2-yl)(phenyl)methanol4-MethoxybenzonitrileBi(OTf)₃ / p-TsOH585%

Application 2: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

In target-based drug discovery, such as the3 or kinase antagonists, the 5-bromopyridin-2-yl moiety is frequently subjected to Suzuki cross-coupling to explore the chemical space of the binding pocket[3].

Mechanistic Causality: The Suzuki-Miyaura coupling relies heavily on the oxidative addition of Pd(0) into the C–Br bond. The 5-bromo position is optimal because the inductive electron-withdrawing effect of the pyridine nitrogen accelerates this step. Using a bidentate or electron-rich ligand (like dppf) facilitates both the oxidative addition and the subsequent reductive elimination, allowing the reaction to proceed without oxidizing or degrading the unprotected secondary alcohol[2].

Protocol 2: Chemoselective Suzuki-Miyaura Coupling
  • Preparation: Charge a microwave vial with (5-Bromopyridin-2-yl)(phenyl)methanol (1.0 mmol), the selected arylboronic acid (1.2 mmol), and K₂CO₃ (2.5 mmol).

  • Catalyst: Add Pd(dppf)Cl₂ (5 mol%).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). Note: The water is mechanistically crucial for dissolving the inorganic base and forming the active palladium-hydroxo complex that accelerates the transmetalation step.

  • Reaction: Seal the vial, purge with N₂, and heat at 90 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black.

  • Isolation: Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate. Purify via column chromatography.

Visualizations

G Start (5-Bromopyridin-2-yl) (phenyl)methanol PathA Hydroxyl Activation (Bi(OTf)3 / p-TsOH) Start->PathA Pathway A PathB C-Br Activation (Pd Catalysis) Start->PathB Pathway B Ritter Ritter-Type Reaction with Nitriles PathA->Ritter Suzuki Suzuki-Miyaura Cross-Coupling PathB->Suzuki ProductA Imidazo[1,5-a]pyridines & Benzazepines Ritter->ProductA Cyclization ProductB Biaryl/Heteroaryl Derivatives Suzuki->ProductB SAR Library Gen

Bifunctional divergence of (5-Bromopyridin-2-yl)(phenyl)methanol in drug discovery workflows.

Mechanism A Carbinol Substrate B Bi(OTf)3 Coordination (Lewis Acid) A->B C Benzylic Carbocation Generation B->C -H2O D Nitrile Nucleophilic Attack C->D E Nitrilium Ion Intermediate D->E F Intramolecular Cyclization E->F p-TsOH mediated

Bi(OTf)3-catalyzed Ritter-type mechanism for imidazo[1,5-a]pyridine synthesis.

References

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au.
  • Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines.
  • Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors.

Sources

Method

Derivatization methods for (5-Bromopyridin-2-yl)(phenyl)methanol in organic synthesis

Application Note: Orthogonal Derivatization Strategies for (5-Bromopyridin-2-yl)(phenyl)methanol in Advanced Organic Synthesis Strategic Overview and Scaffold Causality (5-Bromopyridin-2-yl)(phenyl)methanol is a highly v...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Orthogonal Derivatization Strategies for (5-Bromopyridin-2-yl)(phenyl)methanol in Advanced Organic Synthesis

Strategic Overview and Scaffold Causality

(5-Bromopyridin-2-yl)(phenyl)methanol is a highly versatile bifunctional scaffold utilized extensively in the development of pharmaceuticals, agrochemicals, and specialized ligands. The molecule presents two orthogonal sites for late-stage functionalization:

  • A secondary diarylmethanol group (-OH) , which can undergo oxidation, etherification, or esterification.

  • An electron-deficient aryl bromide (5-bromo position) , primed for transition-metal-catalyzed cross-coupling.

The core challenge in derivatizing this scaffold lies in chemoselectivity. The free hydroxyl group can act as a competing nucleophile or coordinate with transition metals, while the basic pyridine nitrogen can poison certain Lewis acidic catalysts. Consequently, the sequence of derivatization must be dictated by the specific reaction mechanisms involved.

G Start (5-Bromopyridin-2-yl) (phenyl)methanol Oxidation Chemoselective Oxidation (MnO2) Start->Oxidation MnO2, DCM, rt Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki Pd cat., ArB(OH)2 Ether O-Alkylation/ Esterification Start->Ether NaH, R-X Ketone (5-Bromopyridin-2-yl) (phenyl)methanone Oxidation->Ketone Buchwald Buchwald-Hartwig Amination Ketone->Buchwald Pd cat., Amine, Base SuzukiProd 5-Aryl/Alkyl Derivatives Suzuki->SuzukiProd BuchwaldProd 5-Amino Derivatives Buchwald->BuchwaldProd EtherProd Ether/Ester Derivatives Ether->EtherProd

Divergent derivatization pathways for (5-Bromopyridin-2-yl)(phenyl)methanol.

Mechanistic Rationale for Experimental Choices

Module A: Chemoselective Oxidation of the Diarylmethanol Core

Converting the secondary alcohol to a ketone (yielding (5-bromopyridin-2-yl)(phenyl)methanone) is often a prerequisite if subsequent transformations require strong bases.

  • Causality : Manganese dioxide (MnO₂) is the optimal oxidant for this substrate. Traditional oxidants like the Jones reagent (CrO₃/H₂SO₄) create harsh acidic environments that protonate the pyridine ring, causing the substrate to precipitate out of the organic phase or undergo destructive side reactions. Swern oxidations can be sensitive to moisture and generate noxious byproducts. Activated MnO₂ provides a heterogeneous, mild, and highly chemoselective route to oxidize benzylic/allylic alcohols without risking pyridine N-oxidation or over-oxidation[1].

Module B: Palladium-Catalyzed Cross-Coupling at the Pyridyl Bromide
  • Suzuki-Miyaura Coupling (Tolerates Free -OH) : The aryl bromide can be directly coupled with boronic acids without protecting the hydroxyl group. By utilizing mild bases like K₃PO₄ or Na₂CO₃ in biphasic solvent systems (e.g., 1,4-Dioxane/H₂O), the system prevents the deprotonation of the alcohol into an alkoxide. The aqueous phase acts as a sink for boronic acid byproducts, allowing the palladium catalyst to selectively insert into the C-Br bond[2][3].

  • Buchwald-Hartwig Amination (Requires Protection/Oxidation) : Unlike Suzuki couplings, Buchwald-Hartwig aminations require strong bases (e.g., NaOtBu or Cs₂CO₃) to deprotonate the incoming amine for the catalytic cycle. If the unprotected diarylmethanol is used, the resulting alkoxide will outcompete the amine as an oxygen nucleophile, leading to etherification or catalyst poisoning. Thus, prior oxidation to the ketone or protection of the alcohol (e.g., as a TBS ether) is strictly required[4].

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters and expected outcomes for the primary derivatization pathways.

Reaction TypeSubstrate StateCatalyst / ReagentsBase & Solvent SystemTemp / TimeTypical Yield
Oxidation Free -OHActivated MnO₂ (10.0 eq)None / CH₂Cl₂25 °C / 12 h85–95%
Suzuki Coupling Free -OHPd(PPh₃)₄ (5 mol%), ArB(OH)₂K₃PO₄ (3.0 eq) / Dioxane:H₂O (4:1)90 °C / 16 h75–88%
Buchwald-Hartwig Ketone (Oxidized)Pd₂(dba)₃ (2 mol%), XPhos, R₂NHNaOtBu (2.0 eq) / Toluene100 °C / 12 h65–82%
O-Alkylation Free -OHNaH (1.2 eq), Alkyl HalideNone / THF0 to 25 °C / 4 h80–90%

Validated Experimental Protocols

Protocol 1: Chemoselective Oxidation to (5-Bromopyridin-2-yl)(phenyl)methanone

This protocol leverages the surface-active nature of MnO₂ to drive the oxidation without homogeneous metal contamination.

  • Setup : In an oven-dried round-bottom flask, dissolve (5-Bromopyridin-2-yl)(phenyl)methanol (1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Reagent Addition : Add activated manganese(IV) dioxide (10.0 mmol, ~870 mg) in a single portion. Note: A large excess is required because the reaction occurs strictly on the solid surface of the MnO₂ lattice.

  • Reaction : Stir the black suspension vigorously at room temperature for 12 hours.

  • Self-Validation Checkpoint : Monitor by TLC (Hexanes/EtOAc 3:1). The product ketone will have a significantly higher Rf​ than the polar starting alcohol. IR spectroscopy of an aliquot will show a distinct carbonyl stretch at ~1660 cm⁻¹.

  • Workup : Filter the suspension through a pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with EtOAc (3 × 15 mL).

  • Isolation : Concentrate the combined filtrates under reduced pressure to yield the pure ketone. No column chromatography is typically required.

Protocol 2: Direct Suzuki-Miyaura Cross-Coupling (Unprotected Alcohol)

This biphasic protocol suppresses alkoxide formation, allowing the free alcohol to survive the cross-coupling intact.

  • Setup : To a Schlenk tube, add (5-Bromopyridin-2-yl)(phenyl)methanol (1.0 mmol), the desired arylboronic acid (1.2 mmol), K₃PO₄ (3.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Degassing : Seal the tube, evacuate, and backfill with Argon (repeat 3 times).

  • Solvent Addition : Add degassed 1,4-Dioxane (4 mL) and degassed distilled water (1 mL) via syringe. Causality: Water is essential to dissolve the phosphate base and facilitate the transmetalation step of the catalytic cycle.

  • Reaction : Heat the biphasic mixture to 90 °C with vigorous stirring for 16 hours.

  • Self-Validation Checkpoint : Post-reaction, the aqueous layer must be strongly basic (pH > 9). If the pH has dropped, the base was consumed by acidic impurities in the boronic acid, which will stall the catalytic cycle.

  • Workup : Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography.

Protocol 3: Buchwald-Hartwig Amination of the Oxidized Scaffold

Due to the use of NaOtBu, this protocol must be performed on the oxidized ketone derivative to prevent competitive oxygen-arylation.

  • Setup : In a glovebox or under strict Argon atmosphere, charge a vial with (5-Bromopyridin-2-yl)(phenyl)methanone (1.0 mmol), the desired secondary amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (2.0 mmol).

  • Solvent Addition : Add anhydrous, degassed Toluene (5 mL).

  • Reaction : Seal the vial and heat to 100 °C for 12 hours. Causality: Toluene is chosen over polar solvents like DMF to suppress the background SNAr reaction and promote the Pd-catalyzed pathway.

  • Workup : Cool the mixture, dilute with EtOAc, and filter through a short pad of silica gel to remove the palladium black and inorganic salts. Concentrate and purify via column chromatography.

References

  • Clean and fast cross-coupling of aryl halides in one-pot Beilstein Journal of Organic Chemistry[Link]

  • Infrared Irradiation-Assisted Green Approach for Pd-Catalyzed Buchwald–Hartwig Amination PubMed Central (PMC) / ChemistryOpen[Link]

  • Efficient Oxidation of Arylmethylene Compounds Using Nano-MnO2 ResearchGate / Synthetic Communications[Link]

  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles ACS Publications / The Journal of Organic Chemistry[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (5-Bromopyridin-2-yl)(phenyl)methanol

Welcome to the technical support center for the synthesis of (5-Bromopyridin-2-yl)(phenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (5-Bromopyridin-2-yl)(phenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in explaining the fundamental chemical principles to empower you to make informed decisions in your laboratory work.

The synthesis of (5-Bromopyridin-2-yl)(phenyl)methanol, a valuable building block in medicinal chemistry, most commonly involves the addition of an organometallic reagent to an aldehyde. The primary route is the reaction of a Grignard or organolithium reagent derived from a 2,5-dihalopyridine with benzaldehyde. While seemingly straightforward, the presence of the pyridine nitrogen introduces significant challenges not encountered in standard Grignard reactions, an issue often referred to as the "2-Pyridyl Problem"[1][2]. This guide provides detailed troubleshooting advice, answers to frequently asked questions, and optimized protocols to address these challenges directly.

Troubleshooting Guide: Common Synthesis Issues

This section addresses the most frequent problems encountered during the synthesis, providing explanations for their causes and actionable solutions.

Q1: My Grignard reaction is extremely difficult or impossible to initiate. What are the common causes and solutions?

A1: Failure to initiate is the most common hurdle in Grignard reactions. The primary culprit is the passivation of the magnesium surface by an oxide layer, which prevents the reaction with the alkyl halide.[3]

  • Cause 1: Residual Moisture: Grignard reagents are potent bases and are highly sensitive to protic sources, especially water.[4] Any trace of moisture in the glassware, solvent, or starting materials will quench the reagent as it forms.

    • Solution: All glassware must be rigorously dried, preferably by flame-drying under a vacuum or oven-drying overnight at >120 °C and assembling while hot under an inert atmosphere (Nitrogen or Argon).[5] Solvents must be strictly anhydrous, preferably freshly distilled from a suitable drying agent or obtained from a commercial solvent purification system.

  • Cause 2: Poor Quality Magnesium: The magnesium turnings may have a thick, passivating oxide layer.

    • Solution: Activate the magnesium surface. Several methods are effective:

      • Iodine Activation: Add a single small crystal of iodine to the magnesium.[6] The disappearance of the purple/brown color indicates the magnesium surface is active.

      • Mechanical Activation: Gently crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh metal surface.

      • Chemical Activation: Use a small amount of 1,2-dibromoethane. It reacts with the magnesium to form ethylene gas and MgBr₂, exposing a fresh surface.

  • Cause 3: Low Reaction Temperature: While the subsequent reaction with the aldehyde is often cooled, the initial formation of the Grignard reagent may require gentle heating to overcome the activation energy.

    • Solution: After adding a small portion of the halide to the magnesium in ether, gently warm the flask with a heat gun. Look for signs of reaction initiation, such as bubbling on the magnesium surface or the appearance of a cloudy, grayish color, before continuing the addition.[6]

Q2: The reaction initiated, but my yield is low, and I've recovered a significant amount of unreacted benzaldehyde. Why?

A2: Low conversion despite successful initiation points to issues with reagent stability, stoichiometry, or competing side reactions involving the pyridine nitrogen.

  • Cause 1: Pyridine Nitrogen Interference: The lone pair on the pyridine nitrogen is Lewis basic and can coordinate with the electrophilic Mg center of the Grignard reagent.[3] This can deactivate the reagent or hinder its approach to the aldehyde carbonyl.

    • Solution:

      • Use a Lewis Acid Additive: Introducing a Lewis acid like Zn(NO₃)₂ can coordinate to the pyridine nitrogen, effectively "masking" it and preventing its interference.[7][8]

      • Switch to an Organolithium Reagent: Halogen-lithium exchange is often more efficient and less prone to this type of interference. (See Protocol 2).[9]

  • Cause 2: Inaccurate Reagent Concentration: The concentration of a freshly prepared Grignard reagent is never theoretical. Using an assumed concentration can lead to adding insufficient nucleophile.

    • Solution: Titrate the Grignard reagent before use. A common method involves titration against a solution of I₂ in THF/LiCl until the brown color disappears.[10] This ensures an accurate stoichiometric addition.

  • Cause 3: Inefficient Addition/Temperature Control: Adding the benzaldehyde too quickly or at too high a temperature can lead to side reactions.

    • Solution: Add the benzaldehyde solution dropwise to the Grignard reagent at a low temperature (e.g., 0 °C to -78 °C) to maintain control over the exothermic reaction.[11][12]

Q3: My crude product contains a significant, non-polar, greasy white solid that is difficult to separate. What is it, and how can I prevent it?

A3: This is almost certainly a homocoupling (Wurtz-type) byproduct. If you are adding a phenyl Grignard to 5-bromo-2-pyridinecarboxaldehyde, the byproduct is biphenyl.[3][5] If you are adding the pyridyl Grignard to benzaldehyde, it is 5,5'-dibromo-2,2'-bipyridine.

  • Cause: This side reaction is favored at higher temperatures and higher concentrations of the halide starting material.[5] It occurs when the Grignard reagent attacks an unreacted molecule of the halide.

    • Prevention:

      • Slow Addition: Add the halide solution slowly and dropwise to the magnesium suspension. This maintains a low concentration of the halide, minimizing the chance of it reacting with the newly formed Grignard reagent.

      • Maintain Moderate Temperature: Avoid excessive heating during Grignard formation. While some initial warming may be necessary, a vigorous, uncontrolled reflux increases the rate of byproduct formation.

    • Removal: These non-polar byproducts can typically be separated from the more polar alcohol product via silica gel column chromatography using a gradient of ethyl acetate in hexanes or by recrystallization.[3][13]

Frequently Asked Questions (FAQs)

Q1: Is it better to react phenylmagnesium bromide with 5-bromo-2-pyridinecarboxaldehyde or a Grignard from 2,5-dibromopyridine with benzaldehyde?

A1: Both routes are viable, but the more common and often more successful approach is the reaction of an organometallic reagent derived from 2,5-dibromopyridine with benzaldehyde. Generating the Grignard or organolithium at the more reactive 2-position of the pyridine ring is a well-established procedure.[1] The alternative, 5-bromo-2-pyridinecarboxaldehyde, is a less common starting material and would require an additional synthetic step to prepare.

Q2: Are there superior alternatives to the Grignard reaction for this synthesis?

A2: Yes. For pyridyl systems, the halogen-lithium exchange reaction is often a more robust and higher-yielding alternative.[9] Reacting 2,5-dibromopyridine with a strong base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) rapidly and cleanly generates 5-bromo-2-lithiopyridine in situ. This organolithium species can then be reacted directly with benzaldehyde. This method avoids the challenges of Grignard initiation and the complications arising from the Mg-N interaction.

Q3: How critical is the reaction temperature during the addition of benzaldehyde?

A3: It is highly critical. The addition of the organometallic reagent to the aldehyde is a rapid and highly exothermic process. Performing the addition at low temperatures (0 °C or, ideally, -78 °C) is essential for several reasons:

  • Selectivity: It minimizes side reactions, such as Wurtz coupling and potential enolization (though not an issue with benzaldehyde).[4]

  • Control: It allows for a controlled reaction rate, preventing a dangerous temperature spike in the flask.

  • Stability: Some organometallic reagents, particularly pyridyl lithium species, are unstable at higher temperatures and must be generated and reacted with at low temperatures.[9]

Q4: Can I use other coupling reactions to synthesize this molecule?

A4: While addition to a carbonyl is the most direct route to the alcohol, related structures can be synthesized via cross-coupling. For instance, one could synthesize the corresponding ketone, (5-bromopyridin-2-yl)(phenyl)methanone, via a Suzuki or other palladium-catalyzed cross-coupling reaction, followed by reduction to the desired secondary alcohol. However, this adds an extra step (reduction) to the synthesis.

Visualization and Data

Troubleshooting Workflow

This diagram outlines a decision-making process for diagnosing common issues during the synthesis.

TroubleshootingWorkflow start Start Synthesis initiation Does the reaction initiate? (Cloudiness, bubbling, heat) start->initiation check_moisture Problem: No Initiation 1. Flame-dry all glassware. 2. Use anhydrous solvent. 3. Check starting material purity. initiation->check_moisture No reaction_proceeds Reaction Initiated initiation->reaction_proceeds Yes activate_mg Activate Magnesium: - Add Iodine crystal - Crush turnings - Use 1,2-dibromoethane check_moisture->activate_mg activate_mg->initiation Retry yield_check Is the yield low? reaction_proceeds->yield_check low_yield_causes Problem: Low Yield 1. Titrate Grignard/Organolithium. 2. Control addition temperature (-78°C). 3. Consider Halogen-Lithium exchange. yield_check->low_yield_causes Yes purification_check Is purification difficult? yield_check->purification_check No low_yield_causes->reaction_proceeds Re-optimize purification_solution Problem: Byproducts (e.g., Biphenyl) - Use slow addition of halide. - Purify via column chromatography. purification_check->purification_solution Yes success Successful Synthesis High Yield & Purity purification_check->success No purification_solution->success

Caption: A troubleshooting decision tree for the synthesis.

Reaction Conditions Comparison

The choice of organometallic reagent and conditions significantly impacts the outcome.

ParameterGrignard Method (RMgX)Halogen-Lithium Exchange (RLi)Key Considerations
Reagent Generation Reaction of halide with Mg turnings; can be difficult to initiate.[3]Reaction of halide with n-BuLi or t-BuLi; very fast and clean.[9]Lithium exchange is often more reliable for pyridyl halides.
Temperature Formation: RT to 40°C. Addition: 0°C to -78°C.Formation & Addition: Strictly low temp, typically -78°C.[9]Organolithiums are less stable and require colder temperatures.
Side Reactions Wurtz coupling; Mg-N coordination.[3][5]Fewer side reactions if temperature is controlled.Low temperatures suppress most side reactions for both methods.
Typical Yields Moderate to GoodGood to ExcellentHalogen-lithium exchange often provides higher yields for this substrate class.

Experimental Protocols

Safety Precaution: Organolithium reagents like n-BuLi are pyrophoric and all manipulations must be carried out under a strict inert atmosphere (Nitrogen or Argon) using syringe and cannula techniques. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-retardant gloves.

Protocol 1: Optimized Synthesis via Halogen-Lithium Exchange

This protocol is recommended for achieving higher yields and better reproducibility. It utilizes an in-situ halogen-lithium exchange to generate the nucleophile.

  • Apparatus Setup:

    • Assemble a three-necked round-bottom flask with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

    • Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

  • Reaction:

    • To the flask, add 2,5-dibromopyridine (1.0 eq) and dissolve it in anhydrous diethyl ether or THF (approx. 0.2 M concentration).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.0 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of 5-bromo-2-lithiopyridine.[9]

    • In a separate, dry flask, dissolve benzaldehyde (1.0 eq) in anhydrous diethyl ether.

    • Add the benzaldehyde solution dropwise to the organolithium solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 2-3 hours.

  • Work-up and Purification:

    • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature. Transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 30%) to yield (5-Bromopyridin-2-yl)(phenyl)methanol as a solid.[13]

Protocol 2: Classical Grignard Synthesis

If organolithium reagents are not available, this optimized Grignard protocol can be used.

  • Grignard Reagent Preparation:

    • Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask under a nitrogen atmosphere. Add one crystal of iodine.

    • Add a small portion of a solution of 2,5-dibromopyridine (1.0 eq) in anhydrous THF.

    • Gently warm the flask until the reaction initiates (color fades, bubbling).

    • Add the remaining 2,5-dibromopyridine solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Benzaldehyde:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Slowly add a solution of benzaldehyde (0.95 eq) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C and slowly quench with a saturated aqueous NH₄Cl solution.

    • Perform the extraction and purification as described in Protocol 1.

References

  • Min, S., Lee, Y. & Park, J. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. ACS Publications. Available at: [Link].

  • Joubani, M. M. et al.
  • García-Ruiz, C. et al. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis. Available at: [Link].

  • Ball, L. T., Green, M. & Lloyd-Jones, G. C.
  • García-Ruiz, C. et al. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC. National Center for Biotechnology Information. Available at: [Link].

  • Wang, G.-w. et al. Arylation, Alkenylation, and Alkylation of 2-Halopyridine N-Oxides with Grignard Reagents: A Solution to the Problem of C2/C6 Regioselective Functionalization of Pyridine Derivatives. The Journal of Organic Chemistry. Available at: [Link].

  • Min, S., Lee, Y. & Park, J. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - PMC. National Center for Biotechnology Information. Available at: [Link].

  • Organic Chemistry Portal. Pyridine synthesis. Available at: [Link].

  • Melen, R. L. Novel Main Group Lewis Acids for Synthesis and Catalysis. Cardiff University. Available at: [Link].

  • Defense Technical Information Center. A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES. Available at: [Link].

  • ResearchGate. Synthesis of 2-substituted pyridines from pyridine N-oxides. Available at: [Link].

  • Semantic Scholar. Synthesis of 2-substituted pyridines from pyridine N-oxides. Available at: [Link].

  • Academia.edu. Practical Routes to 2,6-Disubstituted Pyridine Derivatives. Available at: [Link].

  • University of Bath. Lewis Acids for the Activation of Pyridines for Further Functionalisation. Available at: [Link].

  • Millersville University. CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. Available at: [Link].

  • Organic Syntheses. (1S,2R)-1-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)-2,3-DIHYDRO-1H-INDEN-2-YL-(S)-NONAFLUOROBUTANESULFINATE. Available at: [Link].

  • PubMed. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. Available at: [Link].

  • ACS Publications. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Available at: [Link].

  • Master Organic Chemistry. Reactions of Grignard Reagents. Available at: [Link].

  • Google Patents. Preparation method of 2-bromo-5-aldehyde pyridine.
  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Available at: [Link].

  • NextSDS. (5-BROMO-PYRIDIN-2-YL)-PHENYL-METHANOL — Chemical Substance Information. Available at: [Link].

  • The Royal Society of Chemistry. Supporting Information for. Available at: [Link].

  • Wiley Online Library. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Available at: [Link].

  • Academia.edu. Grignard Reactions: Synthesis of Triphenylmethanol. Available at: [Link].

  • Reddit. Troubleshooting my grignard reactions. Available at: [Link].

  • Google Patents. Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative.
  • PubChem. (5-Bromopyridin-2-yl)methanol. Available at: [Link].

  • Beilstein Journals. Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Available at: [Link].

  • Organic Syntheses. FURAN-2-YL(PHENYL)METHANOL. Available at: [Link].

  • National Center for Biotechnology Information. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Available at: [Link].

Sources

Optimization

Technical Support Center: Troubleshooting Debromination in (5-Bromopyridin-2-yl)(phenyl)methanol Cross-Coupling Reactions

Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals encountering challenges with the cross-coupling of (5-bromopyridin-2-yl)(phenyl)methanol. This resource is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals encountering challenges with the cross-coupling of (5-bromopyridin-2-yl)(phenyl)methanol. This resource is designed to provide in-depth, actionable insights into a common and often frustrating side reaction: debromination. By understanding the underlying mechanisms and exploring proven troubleshooting strategies, you can optimize your reaction conditions to favor the desired product formation.

The Challenge: Unwanted Debromination

The presence of a bromine substituent on the pyridine ring of (5-bromopyridin-2-yl)(phenyl)methanol makes it an ideal substrate for various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are pivotal in the synthesis of complex molecules in the pharmaceutical and materials science industries. However, the lability of the C-Br bond, particularly in the presence of a palladium catalyst and a base, can lead to the formation of the undesired debrominated byproduct, (phenyl(pyridin-2-yl)methanol). This not only reduces the yield of the target molecule but also complicates purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common questions and provide a systematic approach to troubleshooting and minimizing debromination.

Q1: What are the primary causes of debromination in my palladium-catalyzed cross-coupling reaction?

A1: Debromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling. Several factors can contribute to its occurrence:

  • Catalyst Choice and Activity: Highly active palladium catalysts, especially those with electron-rich and bulky phosphine ligands, can readily insert into the C-Br bond. If the subsequent steps of the catalytic cycle (e.g., transmetalation in a Suzuki coupling) are slow, the palladium-aryl intermediate can undergo side reactions, including protonolysis, which leads to debromination.

  • Base Strength and Concentration: The choice and concentration of the base are critical. Strong bases can promote the formation of palladium hydride species, which are known to be active in hydrodehalogenation. Additionally, some bases can react directly with the aryl halide.

  • Solvent and Temperature: The solvent plays a crucial role in stabilizing intermediates in the catalytic cycle. Protic solvents or the presence of water can be a source of protons for the debromination side reaction. Higher reaction temperatures can also increase the rate of debromination.

  • Purity of Reagents: Impurities in the starting materials, solvents, or reagents can sometimes interfere with the catalytic cycle and promote side reactions.

Q2: I am observing significant amounts of (phenyl(pyridin-2-yl)methanol) in my Suzuki-Miyaura coupling. How can I adjust my reaction conditions to minimize this?

A2: For Suzuki-Miyaura couplings, several adjustments can be made to disfavor the debromination pathway. The following troubleshooting flowchart provides a systematic approach:

Debromination_Troubleshooting cluster_catalyst Catalyst Modifications cluster_base Base Adjustments cluster_solvent Solvent & Temperature cluster_boronic_acid Boronic Acid/Ester start High Debromination Observed catalyst Modify Catalyst System start->catalyst Initial Step base Adjust Base catalyst->base If debromination persists catalyst_1 Switch to a less active Pd catalyst (e.g., Pd(OAc)2) catalyst_2 Use a different phosphine ligand (e.g., SPhos, XPhos) catalyst_3 Decrease catalyst loading solvent Change Solvent/Temperature base->solvent If still problematic base_1 Use a weaker base (e.g., K2CO3, CsF) base_2 Decrease base equivalents boronic_acid Check Boronic Acid/Ester solvent->boronic_acid Final check solvent_1 Switch to an aprotic solvent (e.g., Toluene, Dioxane) solvent_2 Ensure anhydrous conditions solvent_3 Lower reaction temperature result Optimized Conditions boronic_acid->result boronic_acid_1 Use a more reactive boronic ester (e.g., MIDA or pinacol ester) boronic_acid_2 Check purity and stoichiometry

Caption: Troubleshooting flowchart for minimizing debromination.

A more detailed explanation of the adjustments:

  • Catalyst and Ligand Selection: While highly active catalysts are often desirable, they can be too reactive for this substrate. Consider switching from a pre-formed catalyst like Pd(PPh3)4 to a combination of a palladium source (e.g., Pd(OAc)2 or Pd2(dba)3) and a suitable phosphine ligand. Ligands like SPhos or XPhos have been shown to be effective in suppressing debromination in similar systems.

  • Base Modification: Strong bases like NaOH or KOH can exacerbate the problem. Switching to a milder base such as K2CO3, Cs2CO3, or even K3PO4 can significantly reduce the extent of debromination.

  • Solvent and Temperature Control: The use of aprotic solvents like toluene, dioxane, or THF is generally recommended. If you are using a protic solvent, ensure your reaction is rigorously degassed and run under an inert atmosphere to minimize the presence of water and oxygen. Lowering the reaction temperature, while it may slow down the reaction rate, can often provide a better selectivity profile.

Q3: Could the boronic acid partner be contributing to the debromination?

A3: Yes, the nature and quality of the boronic acid or its ester derivative can influence the reaction outcome.

  • Reactivity: If the boronic acid is slow to transmetalate, the palladium-aryl intermediate has a longer lifetime and a greater chance to undergo debromination. Using a more reactive boronic acid derivative, such as a pinacol or MIDA boronate ester, can sometimes accelerate the desired transmetalation step.

  • Purity: Impurities in the boronic acid, such as boric acid from decomposition, can interfere with the catalytic cycle. It is advisable to use high-purity boronic acids or to purify them before use.

Experimental Protocol: A Modified Suzuki-Miyaura Coupling to Minimize Debromination

This protocol provides a starting point for optimizing your reaction. It is crucial to perform small-scale test reactions to identify the optimal conditions for your specific substrate.

Table 1: Recommended Reagent Stoichiometry and Conditions

Reagent/ParameterRecommended Amount/ConditionRationale
(5-Bromopyridin-2-yl)(phenyl)methanol1.0 equivStarting material
Boronic Acid/Ester1.1 - 1.5 equivA slight excess ensures complete consumption of the starting material.
Palladium Catalyst (e.g., Pd(OAc)2)1 - 5 mol %Lower catalyst loading can sometimes reduce side reactions.
Phosphine Ligand (e.g., SPhos)1.1 - 1.2 x Pd mol %The ligand to palladium ratio is critical for catalyst stability and activity.
Base (e.g., K2CO3)2.0 - 3.0 equivA milder base is preferred to minimize debromination.
Solvent (e.g., Toluene/Water)10:1 v/vA primarily aprotic solvent system with a small amount of water can be optimal for some Suzuki couplings.
Temperature80 - 100 °CStart with a lower temperature and increase if the reaction is too slow.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add (5-bromopyridin-2-yl)(phenyl)methanol, the boronic acid/ester, the palladium catalyst, the phosphine ligand, and the base.

  • Solvent Addition: Add the degassed solvent system to the flask. Ensure the solvent has been properly dried and degassed to remove oxygen and water, which can contribute to side reactions.

  • Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with the inert gas to ensure all dissolved oxygen is removed.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique, such as TLC, GC-MS, or LC-MS, to determine the consumption of the starting material and the formation of the product and byproduct.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Perform an aqueous work-up to remove the inorganic salts. The crude product can then be purified by column chromatography on silica gel.

Concluding Remarks

Troubleshooting debromination in the cross-coupling of (5-bromopyridin-2-yl)(phenyl)methanol requires a systematic and logical approach. By carefully considering the interplay between the catalyst, base, solvent, and temperature, it is possible to significantly improve the yield of the desired coupled product. Remember that each specific substrate pairing may require fine-tuning of the reaction conditions. We encourage you to use this guide as a starting point for your optimization studies.

References

  • Sagar, A., et al. (2020). Hydrodehalogenation: A Side Reaction in Cross-Coupling and a Standalone Green Reaction. Catalysis Reviews, 63(3), 446-516. Available at: [Link]

  • Levin, V. V., et al. (2020). Water as a Key Factor for the Pd-Catalyzed Hydrodehalogenation of Aryl Halides with Formate Anion. The Journal of Organic Chemistry, 85(15), 9546–9555. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Available at: [Link]

Troubleshooting

Technical Support Center: Oxidation of (5-Bromopyridin-2-yl)(phenyl)methanol

Welcome to the Technical Support Center for the chemoselective oxidation of (5-Bromopyridin-2-yl)(phenyl)methanol. This guide is designed for discovery chemists and process scientists who need to convert this doubly-acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chemoselective oxidation of (5-Bromopyridin-2-yl)(phenyl)methanol. This guide is designed for discovery chemists and process scientists who need to convert this doubly-activated secondary alcohol into its corresponding ketone—(5-Bromopyridin-2-yl)(phenyl)methanone—while strictly avoiding side reactions such as pyridine N-oxidation and C-Br bond cleavage.

Mechanistic Overview & Reaction Pathways

The substrate is a diaryl carbinol flanked by a phenyl ring and a 5-bromopyridine ring. While the benzylic nature of the alcohol makes the C-H bond highly susceptible to oxidation, the presence of the basic pyridine nitrogen and the labile aryl bromide introduces significant chemoselectivity challenges.

ReactionPathways Substrate (5-Bromopyridin-2-yl) (phenyl)methanol Product (5-Bromopyridin-2-yl) (phenyl)methanone (Target Product) Substrate->Product MnO2 or DMP (Chemoselective) NOxide Pyridine N-Oxide (Major Side Product) Substrate->NOxide mCPBA, H2O2, or Peracids (Electrophilic Oxygen) Dehalogenation Dehalogenated Ketone (Minor Side Product) Substrate->Dehalogenation Harsh Pd/Cu Catalysis or Reductive Workup

Mechanistic pathways for the oxidation of (5-Bromopyridin-2-yl)(phenyl)methanol.

Troubleshooting Guides & FAQs

Q: Why did my oxidation yield a highly polar, water-soluble byproduct instead of the target ketone? A: You likely formed the pyridine N-oxide. The sp2 -hybridized nitrogen on the pyridine ring possesses a highly nucleophilic lone pair. If you used peroxide-based oxidants (e.g., mCPBA, H2​O2​ , or peracetic acid), the electrophilic oxygen is readily attacked by this lone pair, forming a stable N-oxide coordinate covalent bond. To prevent this, you must switch to oxidants that operate via ligand exchange (like hypervalent iodine) or surface-mediated radical mechanisms (like MnO2​ ) that do not interact with the nitrogen lone pair.

Q: I am observing a loss of the 5-bromo substituent (dehalogenation) in my LC-MS data. What caused this? A: Dehalogenation typically occurs if you are using transition-metal-catalyzed aerobic oxidations (e.g., harsh Pd or Cu systems)[1] which can undergo oxidative addition into the activated C-Br bond. It can also occur during aggressive reductive workups. Ensure you are using metal-free oxidants (like DMP) or mild heterogeneous metals (like MnO2​ ) that cannot insert into the C-Br bond.

Q: Which oxidant is definitively the best for this specific substrate? A: Activated Manganese(IV) Oxide ( MnO2​ ) is the premier choice. Activated MnO2​ operates via a heterogeneous surface mechanism requiring an activated (benzylic, allylic, or propargylic) alcohol[2][3]. Because your substrate is doubly activated (flanked by both a phenyl and a pyridyl ring), the intermediate radical formed on the MnO2​ surface is exceptionally stabilized. This allows for rapid, quantitative oxidation at room temperature without any risk to the pyridine nitrogen or the halogen ()[4].

Q: I am using Dess-Martin Periodinane (DMP), but the reaction is stalling at 60% conversion. How can I accelerate it? A: Add exactly 1.0 to 1.1 equivalents of water to your reaction mixture. While it seems counterintuitive to add water to a moisture-sensitive hypervalent iodine reagent, pure DMP can be kinetically sluggish. As demonstrated by (), the addition of water partially hydrolyzes the periodinane, replacing one acetate ligand with a hydroxyl group[5][6]. This intermediate is significantly more reactive toward ligand exchange with your substrate, accelerating the reaction rate dramatically while maintaining perfect chemoselectivity.

Recommended Experimental Protocols

The following protocols are designed as self-validating systems. Built-in visual and chemical checkpoints ensure the reaction is proceeding correctly.

Protocol A: Heterogeneous MnO2​ Oxidation (Highly Recommended for Scale-Up)

Causality Focus: The large excess of MnO2​ is required because the reaction occurs exclusively on the solid surface; the stoichiometry is dictated by surface area, not molarity.

  • Preparation: Dissolve (5-Bromopyridin-2-yl)(phenyl)methanol (1.0 equiv, 10 mmol) in anhydrous CH2​Cl2​ (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Oxidant Addition: Add activated Manganese(IV) Oxide ( MnO2​ , 10.0–15.0 equiv). Self-Validation Check: The solution will immediately turn into a dense black suspension.

  • Reaction: Stir vigorously at room temperature. Monitor via TLC (Hexanes:EtOAc 3:1). The doubly-activated benzylic alcohol should be fully consumed within 2 to 6 hours.

  • Workup: Filter the black suspension through a tightly packed pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with CH2​Cl2​ (3 × 20 mL) until the filtrate runs clear.

  • Isolation: Concentrate the combined filtrates under reduced pressure. The product is typically >95% pure by NMR and requires no further chromatography.

Protocol B: Accelerated Dess-Martin Periodinane (DMP) Oxidation

Causality Focus: The basic thiosulfate quench is critical; it simultaneously reduces unreacted hypervalent iodine to water-soluble iodine(I) species and neutralizes the acetic acid byproduct to prevent product degradation.

  • Preparation: Dissolve the substrate (1.0 equiv, 5 mmol) in dry CH2​Cl2​ (25 mL, 0.2 M).

  • Activation: Add H2​O (1.1 equiv, 5.5 mmol) and stir for 5 minutes.

  • Oxidant Addition: Cool the flask to 0 °C. Add Dess-Martin Periodinane (1.2 equiv, 6 mmol) in three portions ()[7][8].

  • Reaction: Remove the ice bath and stir at room temperature. Self-Validation Check: The reaction will transition from a clear solution to a cloudy white suspension as the insoluble iodine(III) byproduct precipitates.

  • Quench: Once complete by TLC (typically <1 hour due to water acceleration), add 25 mL of a 1:1 mixture of saturated aqueous NaHCO3​ and saturated aqueous Na2​S2​O3​ .

  • Workup: Stir vigorously for 15–30 minutes until the organic layer is completely clear and the aqueous layer is transparent. Extract with CH2​Cl2​ , wash with brine, dry over Na2​SO4​ , and concentrate.

Quantitative Oxidant Comparison

Use the following data table to select the appropriate oxidation system based on your specific laboratory constraints and scale.

Oxidant SystemTarget Ketone YieldN-Oxidation RiskDehalogenation RiskTypical Reaction TimeScalability & Workup
Activated MnO2​ >95% None None 2 - 6 hExcellent (Simple Celite filtration)
DMP / H2​O 85 - 95%NoneNone0.5 - 1 hGood (Requires basic thiosulfate quench)
Swern Oxidation 80 - 90%NoneNone2 - 4 hModerate (Requires -78 °C, stench generation)
mCPBA / Peracids <10%Critical None1 - 4 hPoor (Generates massive N-oxide impurities)
Pd / O2​ Catalysis VariableLowModerate 12 - 24 hModerate (High risk of C-Br oxidative addition)

References

  • Dess, D. B.; Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of Organic Chemistry, 48(22), 4155–4156. URL: [Link]

  • Meyer, S. D.; Schreiber, S. L. (1994). Acceleration of the Dess-Martin Oxidation by Water. Journal of Organic Chemistry, 59(24), 7549–7552. URL: [Link]

  • Taylor, R. J. K.; Reid, M.; Foot, J.; Raw, S. A. (2005). Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. Accounts of Chemical Research, 38(11), 851-869. URL: [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for (5-Bromopyridin-2-yl)(phenyl)methanol Derivatives

Welcome to the Technical Support Center for the synthesis and optimization of (5-Bromopyridin-2-yl)(phenyl)methanol derivatives. This guide is designed for researchers, scientists, and drug development professionals to p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of (5-Bromopyridin-2-yl)(phenyl)methanol derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important class of compounds. The structure of this guide is intended to be a dynamic resource, addressing specific issues in a direct question-and-answer format.

I. Synthesis via Grignard Reaction: Troubleshooting & FAQs

The addition of a phenyl Grignard reagent to 5-bromo-2-pyridinecarboxaldehyde is a primary route to (5-Bromopyridin-2-yl)(phenyl)methanol. However, this reaction is often plagued by issues related to the sensitive nature of Grignard reagents and the specific reactivity of the pyridine substrate.

Question 1: My Grignard reaction is failing to initiate or giving very low yields. What are the common causes and how can I troubleshoot this?

Low or no yield in a Grignard reaction is a frequent issue, often stemming from the deactivation of the highly reactive Grignard reagent.[1][2]

Core Causality & Troubleshooting Steps:

  • Moisture and Protic Impurities: Grignard reagents are strong bases and will be quenched by any source of protons, including water from glassware, solvents, or the starting aldehyde.[1][2]

    • Solution: Rigorously dry all glassware in an oven (120°C overnight) or by flame-drying under vacuum.[1] Use anhydrous solvents, and ensure starting materials are dry. An inert atmosphere (Nitrogen or Argon) is crucial throughout the setup and reaction.[1]

  • Inactive Magnesium Surface: A passivating layer of magnesium oxide on the magnesium turnings can prevent the reaction from starting.[1]

    • Solution: Activate the magnesium surface. This can be done by adding a small crystal of iodine (the disappearance of the brown color indicates initiation) or a few drops of 1,2-dibromoethane.[1] Mechanical activation by crushing the magnesium turnings just before use can also be effective.[1]

  • Slow or Incomplete Grignard Formation: The reaction between phenyl bromide and magnesium may not have gone to completion.

    • Solution: Gentle heating or sonication can help initiate the reaction. Once started, maintain a gentle reflux to ensure complete formation of the Grignard reagent.[1]

Question 2: I'm observing a significant amount of biphenyl and unreacted 5-bromo-2-pyridinecarboxaldehyde. What is causing this side reaction?

The formation of biphenyl is a classic example of a Wurtz coupling side reaction, where the Grignard reagent reacts with unreacted phenyl bromide.[1]

Minimizing Wurtz Coupling:

  • Slow Addition: Add the phenyl bromide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, disfavoring the homocoupling reaction.[1]

  • Temperature Control: Maintain a gentle reflux during Grignard formation. Overheating can promote side reactions.

Question 3: My purification is complicated by a byproduct with a similar polarity to my desired product. What could it be?

A common byproduct in the Grignard addition to aldehydes is the reduction of the aldehyde to the corresponding primary alcohol (in this case, (5-bromopyridin-2-yl)methanol).[3]

Mechanism and Mitigation:

  • Hydride Transfer: This reduction occurs via a hydride transfer from the β-carbon of the Grignard reagent to the carbonyl carbon of the aldehyde through a six-membered transition state.[3]

  • Mitigation:

    • Use of Additives: The addition of cerium(III) chloride (Luche reduction conditions) can selectively activate the aldehyde for nucleophilic attack and suppress the reduction pathway.

    • Temperature Control: Running the addition of the aldehyde to the Grignard reagent at low temperatures (e.g., -78 °C to 0 °C) can favor the desired addition reaction over reduction.

Experimental Protocol: Grignard Synthesis of (5-Bromopyridin-2-yl)(phenyl)methanol

Part A: Preparation of Phenylmagnesium Bromide

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under an inert atmosphere (Nitrogen or Argon).

  • Place magnesium turnings (1.2 equivalents) in the flask.

  • Add a small crystal of iodine to the magnesium.

  • In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not initiate, gently warm the flask.

  • Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[1]

  • After the addition is complete, continue to stir at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with 5-Bromo-2-pyridinecarboxaldehyde

  • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

  • Dissolve 5-bromo-2-pyridinecarboxaldehyde (1.0 equivalent relative to bromobenzene) in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Part C: Work-up and Purification

  • Cool the reaction mixture back to 0 °C.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate or diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).[4]

Troubleshooting Workflow for Grignard Synthesis

start Reaction Start no_initiation No Reaction Initiation? start->no_initiation low_yield Low or No Yield? no_initiation->low_yield No activate_mg Activate Mg (Iodine, 1,2-dibromoethane) no_initiation->activate_mg Yes byproducts Significant Byproducts? low_yield->byproducts No check_reagents Check Reagent Quality & Stoichiometry low_yield->check_reagents Yes biphenyl Biphenyl (Wurtz Coupling)? byproducts->biphenyl Yes end Successful Synthesis byproducts->end No dry_reagents Ensure Anhydrous Conditions activate_mg->dry_reagents dry_reagents->start optimize_time_temp Optimize Reaction Time & Temperature check_reagents->optimize_time_temp optimize_time_temp->start reduction_product Reduced Aldehyde? biphenyl->reduction_product No slow_addition Slow Halide Addition biphenyl->slow_addition Yes luche_conditions Consider Luche Conditions (CeCl3) reduction_product->luche_conditions Yes reduction_product->end No control_temp Control Temperature slow_addition->control_temp control_temp->start low_temp_addition Low Temperature Aldehyde Addition luche_conditions->low_temp_addition low_temp_addition->start

Caption: Troubleshooting workflow for Grignard synthesis.

II. Synthesis via Reduction of (5-Bromopyridin-2-yl)(phenyl)methanone: Troubleshooting & FAQs

An alternative and often cleaner route to the target molecule is the reduction of the corresponding ketone, (5-bromopyridin-2-yl)(phenyl)methanone. This ketone can be synthesized via Friedel-Crafts acylation or other methods.

Question 4: I am performing a sodium borohydride reduction of the ketone and getting incomplete conversion. How can I drive the reaction to completion?

While sodium borohydride (NaBH₄) is a mild and selective reducing agent, its reactivity can sometimes be insufficient for complete conversion, especially with sterically hindered or less reactive ketones.[5]

Strategies for Complete Reduction:

  • Increase Stoichiometry: While avoiding large excesses is generally good practice, a moderate increase in the equivalents of NaBH₄ (e.g., from 1.5 to 2.5 eq.) can improve the reaction rate and completeness.[6]

  • Solvent Choice: The choice of solvent can significantly impact the reduction rate. Protic solvents like methanol or ethanol are commonly used and can accelerate the reaction.

  • Temperature: While NaBH₄ reductions are often run at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate.

  • Use of a Stronger Reducing Agent: If optimization of NaBH₄ conditions fails, switching to a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) is an option. However, LiAlH₄ is much more reactive and requires strictly anhydrous conditions and careful handling.[6][7]

Question 5: I am considering an asymmetric reduction to obtain a specific enantiomer of the alcohol. What are the key considerations?

Asymmetric reduction of pyridyl ketones is a well-established field, with several catalytic systems available to achieve high enantioselectivity.[8][9]

Approaches to Asymmetric Reduction:

  • Catalytic Hydrogenation: This method utilizes a chiral transition metal catalyst (e.g., Ru, Rh, Ir) with a chiral ligand in the presence of hydrogen gas or a hydrogen source (transfer hydrogenation).[8][9] The choice of catalyst and ligand is crucial for achieving high enantiomeric excess (ee).

  • Biocatalysis: Ketoreductase (KRED) enzymes can offer excellent enantioselectivity under mild, aqueous conditions. Screening a panel of KREDs is often necessary to find an enzyme with high activity and selectivity for the specific substrate.[6]

Reduction Method Typical Catalyst/Reagent Advantages Considerations
Achiral Reduction Sodium Borohydride (NaBH₄)Mild, selective, easy workupMay require optimization for complete conversion
Lithium Aluminum Hydride (LiAlH₄)Powerful, rapid reductionHighly reactive, requires anhydrous conditions
Asymmetric Reduction Chiral Ru/Rh/Ir CatalystsHigh enantioselectivity, catalyticRequires specialized ligands and catalysts
Ketoreductases (KREDs)High enantioselectivity, mild conditionsRequires screening of enzyme panels
Experimental Protocol: Sodium Borohydride Reduction
  • Dissolve (5-bromopyridin-2-yl)(phenyl)methanone (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 - 2.5 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of water or dilute acid (e.g., 1 M HCl) until gas evolution ceases.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography if necessary.[10]

III. Purification Strategies

The polar nature of the pyridine nitrogen and the hydroxyl group in the target molecule can present challenges during purification.

Question 6: My product is difficult to purify by standard silica gel chromatography. What are some alternative strategies?

The basicity of the pyridine nitrogen can lead to tailing and poor separation on silica gel.

Purification Optimization:

  • Acid-Base Extraction: This is a highly effective method for separating the basic pyridine-containing product from non-basic impurities.[4]

    • Dissolve the crude mixture in an organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash with a dilute aqueous acid (e.g., 1 M HCl). The pyridinium salt will move to the aqueous layer.[4]

    • Separate the layers and wash the organic layer again with dilute acid.

    • Combine the aqueous layers, cool in an ice bath, and basify with a strong base (e.g., 6 M NaOH) to a pH > 10 to regenerate the free pyridine.[4]

    • Back-extract the product into an organic solvent, dry, and concentrate.[4]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[10] A mixed-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) is often required.[10]

  • Solid-Phase Extraction (SPE): Phenylboronic acid (PBA) functionalized silica can be used to selectively retain and then elute pyridine-containing compounds.[11]

Purification Decision Workflow

crude_product Crude Product is_solid Is the product a solid? crude_product->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Silica Gel Chromatography is_solid->chromatography No pure_product Pure Product recrystallization->pure_product acid_base_extraction Perform Acid-Base Extraction chromatography->acid_base_extraction Poor Separation chromatography->pure_product Good Separation spe Consider PBA-SPE acid_base_extraction->spe Still Impure acid_base_extraction->pure_product spe->pure_product

Caption: Decision workflow for purification strategy.

IV. References

  • BenchChem. (2025). Technical Support Center: Suzuki Couplings of Bromopyrimidines. Retrieved from

  • BenchChem. (2025). Troubleshooting low yields in 3-Bromopyridine-D4 functionalization. Retrieved from

  • BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions of 1-(3-Bromopyridin-2-yl)ethanone. Retrieved from

  • BenchChem. (2025). A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. Retrieved from

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Pyridinemethanol (Piconol) Derivatives. Retrieved from

  • ACS Publications. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry. Retrieved from

  • JTI. Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Retrieved from

  • (2025). Photodriven Site-Selective Deuteration of Pyridyl Ketones with Deuterium Oxide. Retrieved from

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of (5-Phenylpyridin-3-yl)methanol via Suzuki Coupling Reaction. Retrieved from

  • Guidechem. 3-Pyridinemethanol 100-55-0 wiki. Retrieved from

  • Google Patents. Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative. Retrieved from

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from

  • ResearchGate. Reduction of pyridyl aryl ketones. Retrieved from

  • Organic Chemistry Portal. Grignard Reaction. Retrieved from

  • BenchChem. (2025). Application Notes and Protocols for the Grignard Reaction in the Synthesis of Substituted Pyridylmethanols. Retrieved from

  • Google Patents. CN1030387C - Preparation of 4-pyridinemethanol derivatives. Retrieved from

  • Journal of the American Chemical Society. (2022). Borane-Catalyzed C3-Alkylation of Pyridines with Imines, Aldehydes, or Ketones as Electrophiles. Retrieved from

  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Retrieved from _

  • Wordpress. Ketone Reduction. Retrieved from

  • (2024). Transition-Metal-Catalyzed Asymmetric Reduction of 2-Pyridine Ketones. Retrieved from

  • BenchChem. (2025). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization. Retrieved from

  • ResearchGate. The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Retrieved from

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from

  • ACS Publications. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. Retrieved from

  • (2015). Kinetics Model for Designing Grignard Reactions in Batch or Flow Operations. Retrieved from

  • BenchChem. (2025). Technical Support Center: Optimizing Grignard Reactions for Tertiary Alcohols. Retrieved from

  • Wikipedia. Grignard reaction. Retrieved from

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from

  • Beilstein Journals. Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Retrieved from

  • (2021). No.3|447-452| May-July|2021 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN: HLEEA - 447 Heterocyclic Letters Vol. 11. Retrieved from

  • ResearchGate. Synthesis of 2-Amino-5-bromopyridine. Retrieved from

  • ResearchGate. Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry | Request PDF. Retrieved from

  • (2025). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. Retrieved from

Sources

Troubleshooting

Purifying (5-Bromopyridin-2-yl)(phenyl)methanol using silica gel column chromatography

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals purifying (5-Bromopyridin-2-yl)(phenyl)methanol using silica gel column chromatography. It addresses commo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals purifying (5-Bromopyridin-2-yl)(phenyl)methanol using silica gel column chromatography. It addresses common challenges and offers practical, field-tested solutions to ensure a successful purification.

Purification Workflow Overview

The purification of (5-Bromopyridin-2-yl)(phenyl)methanol by silica gel column chromatography involves a systematic process to ensure the removal of impurities and the isolation of a high-purity product. The workflow begins with the development of a suitable mobile phase using Thin-Layer Chromatography (TLC), followed by column packing, sample loading, elution, and fraction analysis.

Purification Workflow Figure 1. General Workflow for the Purification of (5-Bromopyridin-2-yl)(phenyl)methanol cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_final Final Steps TLC 1. TLC Analysis & Solvent System Optimization Column_Packing 2. Column Packing (Wet or Dry) TLC->Column_Packing Sample_Loading 3. Sample Loading Column_Packing->Sample_Loading Elution 4. Elution (Isocratic or Gradient) Sample_Loading->Elution Fraction_Collection 5. Fraction Collection Elution->Fraction_Collection Fraction_Analysis 6. TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Pooling 7. Pooling of Pure Fractions Fraction_Analysis->Pooling Evaporation 8. Solvent Evaporation Pooling->Evaporation Final_Product 9. Pure (5-Bromopyridin-2-yl)(phenyl)methanol Evaporation->Final_Product

Optimization

Resolving solubility issues with (5-Bromopyridin-2-yl)(phenyl)methanol in aqueous media

Welcome to the Technical Support Center for (5-Bromopyridin-2-yl)(phenyl)methanol Formulation and Solubility This portal provides researchers and drug development professionals with mechanistic insights, validated troubl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (5-Bromopyridin-2-yl)(phenyl)methanol Formulation and Solubility

This portal provides researchers and drug development professionals with mechanistic insights, validated troubleshooting workflows, and step-by-step protocols to overcome the aqueous solubility challenges associated with (5-Bromopyridin-2-yl)(phenyl)methanol.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is (5-Bromopyridin-2-yl)(phenyl)methanol practically insoluble in water at physiological pH? A1: The poor aqueous solubility of this compound stems from its highly lipophilic structural features. The molecule contains two hydrophobic aromatic rings (a phenyl ring and a bromopyridine ring) linked by a methanol carbon. While the hydroxyl (-OH) group and the pyridine nitrogen offer hydrogen-bonding potential, the bulky, non-polar halogen (bromine) and aromatic rings dominate the hydration thermodynamics, leading to a high crystal lattice energy and poor water partitioning[1].

Q2: Can I use simple pH modification to solubilize this compound for in vitro or in vivo assays? A2: It is generally ineffective for physiological applications. While pyridine derivatives are weak bases that can be protonated to form highly soluble pyridinium cations[2], the electron-withdrawing nature of the bromine atom at the 5-position significantly reduces the electron density on the pyridine nitrogen. Unsubstituted pyridine has a pKa of ~5.2, but the 5-bromo substitution drops the pKa to approximately 2.8. To achieve 99% ionization (and thus maximum solubility), the formulation pH must be at least two units below the pKa (i.e., pH < 1.0). Such highly acidic conditions are biologically incompatible and may trigger local tissue necrosis or assay artifact interference.

Q3: If pH adjustment is unviable, which co-solvent systems are optimal for preclinical dosing? A3: Co-solvents enhance solubility by reducing the dielectric constant and polarity of the aqueous vehicle, thereby lowering the energy barrier for hydrophobic cavity formation in the solvent[3]. For (5-Bromopyridin-2-yl)(phenyl)methanol, a binary or ternary system is recommended. Polyethylene glycol 400 (PEG-400) and Propylene Glycol (PG) are highly effective[4]. A standard, well-tolerated preclinical intravenous or oral vehicle is 10% DMSO / 40% PEG-400 / 50% Aqueous Buffer . Cautionary Note: Solubilization by co-solvents does not involve complexation; therefore, the drug remains in its free fraction. Rapid dilution of this formulation in blood or assay media can lead to immediate precipitation if the compound's intrinsic solubility is exceeded[4].

Q4: How does cyclodextrin complexation prevent precipitation upon dilution, and which derivative should I use? A4: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity[5]. They encapsulate the lipophilic moieties of (5-Bromopyridin-2-yl)(phenyl)methanol (specifically the phenyl or bromopyridine ring), forming a water-soluble guest-host inclusion complex[6]. Because the complex is in dynamic equilibrium, it protects the drug from precipitating upon dilution in biological fluids while still allowing the free drug to partition across lipid membranes[]. Hydroxypropyl- β -cyclodextrin (HP- β -CD) or Sulfobutylether- β -cyclodextrin (SBE- β -CD) are the preferred derivatives, as their cavity size perfectly accommodates single aromatic rings, and they possess high intrinsic water solubility with minimal toxicity[].

Part 2: Data Presentation & Formulation Strategy

To guide your formulation strategy, the following table summarizes the expected physicochemical behavior and solubility enhancement outcomes for (5-Bromopyridin-2-yl)(phenyl)methanol across different vehicles.

Formulation StrategyVehicle CompositionMechanism of SolubilizationExpected Solubility EnhancementBiological Tolerability
Aqueous Control PBS (pH 7.4)None (Intrinsic Solubility)Baseline (< 0.05 mg/mL)Excellent
pH Modification 0.1 N HCl (pH 1.0)Ionization (Pyridinium cation)> 50x increasePoor (Corrosive)
Co-Solvent System 10% DMSO / 40% PEG-400 / 50% WaterPolarity reduction100x - 500x increaseModerate (Viscous)
Micellar Surfactant 5% Tween 80 in PBSMicellar encapsulation50x - 100x increaseModerate (Hemolysis risk)
CD Complexation 20% (w/v) HP- β -CD in WaterHost-Guest Inclusion200x - 1000x increaseExcellent

Part 3: Visualizations of Logical Workflows

Formulation Decision Tree for Pyridine Derivatives

The following logical pathway illustrates the decision-making process for formulating poorly soluble, weakly basic pyridine derivatives like (5-Bromopyridin-2-yl)(phenyl)methanol.

FormulationDecision Start Poor Aqueous Solubility (5-Bromopyridin-2-yl)(phenyl)methanol Check_pKa Is target pH < (pKa - 2)? (Target < pH 1.0) Start->Check_pKa pH_Adjust Use pH Adjustment (Acidic Buffer) Check_pKa->pH_Adjust Yes Check_Tox Can assay tolerate organic solvents? Check_pKa->Check_Tox No (Requires neutral pH) Cosolvent Use Co-solvents (e.g., 40% PEG-400) Check_Tox->Cosolvent Yes Cyclodextrin Use HP-β-CD Inclusion Complex Check_Tox->Cyclodextrin No (Requires aqueous)

Caption: Decision tree for selecting a solubilization strategy based on pKa and biological constraints.

Cyclodextrin Complexation Workflow

This diagram outlines the self-validating experimental protocol for generating a cyclodextrin inclusion complex.

CDWorkflow Step1 1. Weigh API & HP-β-CD Step2 2. Add Aqueous Vehicle Step1->Step2 Step3 3. Stir/Sonicate (Equilibration) Step2->Step3 Step4 4. Filter (0.22 µm PTFE) Step3->Step4 Step5 5. HPLC/UV Quantification Step4->Step5

Caption: Step-by-step workflow for the preparation and validation of a cyclodextrin inclusion complex.

Part 4: Troubleshooting Guides & Experimental Protocols

Protocol A: Determining the Phase-Solubility Profile (Higuchi-Connors Method)

To rationally design a cyclodextrin formulation, you must first determine the binding affinity ( K1:1​ ) and the stoichiometric ratio of the complex.

Mechanistic Rationale: By plotting the concentration of dissolved API against increasing concentrations of cyclodextrin, you can determine if the complex is an AL​ type (linear increase, indicating a 1:1 complex) or an AP​ type (higher-order complex)[5].

Step-by-Step Methodology:

  • Preparation of CD Solutions: Prepare a series of HP- β -CD aqueous solutions ranging from 0 to 200 mM in 50 mM phosphate buffer (pH 7.4).

  • API Addition: Add an excess amount of (5-Bromopyridin-2-yl)(phenyl)methanol (e.g., 10 mg) to 2 mL of each CD solution in sealed glass vials[2].

  • Equilibration: Place the vials on an orbital shaker at 300 rpm and 25°C for 48 to 72 hours to ensure thermodynamic equilibrium is reached[2].

  • Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes to pellet the undissolved API, then carefully filter the supernatant through a 0.22 µm PTFE syringe filter[2]. (Self-validation: Discard the first 0.5 mL of filtrate to account for membrane adsorption).

  • Quantification: Dilute the filtrate appropriately with mobile phase and quantify the dissolved API concentration using a validated HPLC-UV method[2].

  • Data Analysis: Plot API concentration (M) vs. CD concentration (M). Calculate the stability constant ( K1:1​ ) using the equation: K1:1​=Slope/(S0​×(1−Slope)) , where S0​ is the intrinsic solubility in the absence of CD.

Protocol B: Preparation of a 20% HP- β -CD Dosing Formulation

If the phase-solubility profile confirms adequate solubilization, use this protocol to prepare a batch for preclinical dosing.

Step-by-Step Methodology:

  • Dissolve the Excipient: Weigh 2.0 g of HP- β -CD and dissolve it in 8.0 mL of sterile water for injection (WFI) or PBS. Stir until completely clear.

  • Add the API: Slowly add the required mass of (5-Bromopyridin-2-yl)(phenyl)methanol (calculated based on the phase-solubility diagram to remain slightly below the saturation point to prevent precipitation).

  • Complexation: Sonicate the mixture in a water bath for 15 minutes, followed by magnetic stirring at room temperature for 2 hours. The solution should transition from a cloudy suspension to a completely transparent liquid.

  • Sterile Filtration: Filter the clear solution through a 0.22 µm sterile PES or PTFE filter into a sterile vial.

  • Validation: Visually inspect against a dark and light background for particulate matter. Perform a mock dilution (1:10 and 1:100) in simulated gastric fluid (SGF) or PBS to ensure the API does not precipitate upon administration.

References

  • The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations | Molecular Pharmaceutics - ACS Publications. acs.org. Available at: [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. nih.gov. Available at: [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. nih.gov. Available at: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. touro.edu. Available at: [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC - NIH. nih.gov. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in (5-Bromopyridin-2-yl)(phenyl)methanol Substitution Reactions

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with (5-Bromopyridin-2-yl)(phenyl)methanol. This molecule presents a unique and significant challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with (5-Bromopyridin-2-yl)(phenyl)methanol. This molecule presents a unique and significant challenge in substitution chemistry due to the profound steric hindrance imposed by the bulky phenylmethanol substituent at the 2-position, which directly impedes reactions at the adjacent 5-bromo position. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these synthetic hurdles and achieve your desired chemical transformations.

I. Understanding the Challenge: The Steric Impact of the Phenylmethanol Group

The primary obstacle in functionalizing (5-Bromopyridin-2-yl)(phenyl)methanol is the steric bulk of the phenylmethanol group. This substituent effectively shields the 5-bromo position, making it difficult for incoming nucleophiles and catalyst complexes to access the reaction center. This can lead to a number of common issues, including:

  • Low or no reaction conversion: The catalyst may not be able to efficiently undergo oxidative addition to the C-Br bond.

  • Catalyst deactivation: The pyridine nitrogen can coordinate to the metal center of the catalyst, leading to inhibition, a common issue with 2-substituted pyridines.[1]

  • Side reactions: At elevated temperatures required to overcome the energy barrier, side reactions such as debromination or decomposition of starting materials can occur.

The hydroxyl group of the phenylmethanol substituent can also introduce complications. It can potentially coordinate to the metal catalyst or react with the base, necessitating consideration of protecting group strategies.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during substitution reactions with (5-Bromopyridin-2-yl)(phenyl)methanol in a practical question-and-answer format.

Q1: My Suzuki-Miyaura coupling reaction is giving very low to no yield. What are the most likely causes and how can I fix it?

A1: Low yield in a Suzuki-Miyaura coupling of this substrate is most often due to steric hindrance preventing efficient catalytic turnover. Here’s a systematic approach to troubleshooting:

  • Ligand Selection is Critical: Standard ligands like PPh₃ are often ineffective. You need to employ bulky, electron-rich phosphine ligands that can stabilize the palladium catalyst and promote the oxidative addition and reductive elimination steps.[1]

    • Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are designed for sterically demanding substrates and are an excellent starting point.

    • N-Heterocyclic Carbenes (NHCs): NHC ligands like IPr or IMes can also be highly effective due to their strong σ-donating properties and steric bulk.

  • Catalyst Precursor: Use a well-defined palladium(II) precatalyst, such as a palladacycle, which can generate the active Pd(0) species more reliably under the reaction conditions.

  • Base and Solvent Optimization: The choice of base and solvent is crucial.

    • Bases: A weaker base like K₃PO₄ or Cs₂CO₃ is often preferred over strong bases like NaOtBu to minimize side reactions.

    • Solvents: Aprotic polar solvents like 1,4-dioxane, DMF, or toluene, often with a small amount of water, are typically used.[2][3]

  • Temperature: While higher temperatures can help overcome the activation energy, they can also lead to catalyst decomposition. A careful optimization of the reaction temperature is necessary, typically in the range of 80-120 °C.

Q2: I am attempting a Buchwald-Hartwig amination and observing significant catalyst deactivation (formation of palladium black). What is happening and what can I do?

A2: Catalyst deactivation in Buchwald-Hartwig aminations of 2-substituted pyridines is a well-known issue, primarily caused by the pyridine nitrogen coordinating to the palladium center and poisoning the catalyst.[1] The steric bulk of the phenylmethanol group exacerbates this.

  • Employ Sterically Hindered Ligands: As with the Suzuki coupling, bulky ligands are essential. Biarylphosphine ligands like XPhos or RuPhos are designed to create a coordinatively saturated palladium center, which physically blocks the pyridine nitrogen from binding.

  • Use a Weaker, Non-Coordinating Base: Strong alkoxide bases can sometimes promote catalyst decomposition. Consider using a weaker base like K₃PO₄ or Cs₂CO₃.

  • Protect the Hydroxyl Group: The free hydroxyl group could potentially interact with the palladium catalyst. Protecting it as a silyl ether (e.g., TBS ether) or a benzyl ether can sometimes improve catalyst stability and reaction outcome.

  • Slow Addition of Reagents: In some cases, slow addition of the amine or the base can help maintain a low concentration of these reagents and minimize catalyst deactivation.

Q3: My Sonogashira coupling is not proceeding. Are there specific considerations for this reaction with such a hindered substrate?

A3: Sonogashira couplings can be particularly sensitive to steric hindrance. The traditional Pd/Cu co-catalyst system may not be optimal for this substrate.

  • Copper-Free Conditions: The use of copper co-catalysts can sometimes lead to the formation of alkyne homocoupling (Glaser coupling) as a side reaction, especially with hindered substrates where the desired cross-coupling is slow.[4] Consider a copper-free Sonogashira protocol.

  • Ligand Choice: For sterically demanding aryl bromides, bulky and electron-rich phosphine ligands are crucial. Ligands like P(t-Bu)₃ or bulky biaryl phosphines can be effective.

  • Base: A strong amine base like Et₃N or i-Pr₂NEt is typically used, but with this substrate, a careful screening of bases may be necessary.

  • Solvent: Anhydrous, deoxygenated solvents are critical for Sonogashira reactions. Toluene, DMF, or a mixture of solvents can be effective.

Q4: Should I protect the hydroxyl group on the phenylmethanol substituent?

A4: The necessity of protecting the hydroxyl group is substrate and reaction-dependent.

  • When to Consider Protection:

    • If you are using a very strong base that could deprotonate the alcohol and lead to side reactions.

    • If you suspect the hydroxyl group is coordinating to the palladium catalyst and inhibiting its activity.[5][6]

    • In reactions where the hydroxyl group could participate in unwanted side reactions (e.g., O-arylation in Buchwald-Hartwig reactions).

  • Common Protecting Groups:

    • Silyl ethers (e.g., TBDMS, TIPS): Easily installed and removed under mild conditions.

    • Benzyl ether (Bn): Robust and stable to many reaction conditions, removed by hydrogenolysis.

  • When Protection May Not Be Necessary:

    • With weaker bases like K₃PO₄ or Cs₂CO₃, the free hydroxyl may be tolerated.

    • Some modern catalyst systems are highly robust and may not be significantly affected by the free hydroxyl group.

It is often best to first attempt the reaction with the unprotected alcohol. If the reaction fails or gives low yields, then a protecting group strategy should be explored.

III. Comparative Analysis of Catalytic Systems

The choice of the catalytic system is paramount for a successful substitution on (5-Bromopyridin-2-yl)(phenyl)methanol. The following table provides a comparative overview of commonly employed ligand classes.

Ligand ClassKey FeaturesAdvantages for this SubstratePotential DrawbacksRecommended Ligands
Bulky Biaryl Monophosphines Sterically demanding, electron-rich.Excellent at preventing catalyst deactivation by pyridine nitrogen. Promotes reductive elimination.Can be expensive.SPhos, XPhos, RuPhos
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, sterically tunable.Form very stable palladium complexes, resistant to decomposition.Can sometimes be less effective for very hindered substrates compared to bulky phosphines.IPr, IMes
Dialkylbiaryl Phosphines Highly electron-rich and bulky.Very effective for hindered substrates in both Suzuki and Buchwald-Hartwig reactions.Air-sensitive, requiring careful handling.t-BuXPhos, BrettPhos
Ferrocene-Based Ligands Bidentate, rigid backbone.Can provide a well-defined coordination sphere around the palladium.May not be bulky enough for this specific substrate.dppf

IV. Experimental Protocols: Starting Points for Optimization

The following protocols are generalized starting points based on successful methods for sterically hindered pyridine derivatives. Optimization of catalyst, ligand, base, solvent, and temperature will be necessary for this specific substrate.

A. Suzuki-Miyaura Coupling Protocol (General)

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification Start Add (5-Bromopyridin-2-yl)(phenyl)methanol, Arylboronic Acid, and Base to Flask Inert Evacuate and Backfill with Inert Gas (e.g., Argon) 3x Start->Inert Reagents Add Pd Catalyst, Ligand, and Degassed Solvent Inert->Reagents Heat Heat Reaction Mixture (e.g., 80-120 °C) with Stirring Reagents->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Extract Aqueous Work-up and Extraction with Organic Solvent Cool->Extract Purify Dry, Concentrate, and Purify (e.g., Column Chromatography) Extract->Purify Product Isolated Product Purify->Product

Caption: A general workflow for Suzuki-Miyaura coupling of hindered substrates.

Materials:

  • (5-Bromopyridin-2-yl)(phenyl)methanol (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Bulky phosphine ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1)

Procedure:

  • To an oven-dried Schlenk flask, add (5-Bromopyridin-2-yl)(phenyl)methanol, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Under a positive pressure of inert gas, add the palladium precatalyst, the ligand, and the degassed solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

B. Buchwald-Hartwig Amination Protocol (General)

Materials:

  • (5-Bromopyridin-2-yl)(phenyl)methanol (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Bulky phosphine ligand (e.g., XPhos, 4-10 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 - 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst and the ligand.

  • Add the solvent and stir for a few minutes to form the active catalyst.

  • Add (5-Bromopyridin-2-yl)(phenyl)methanol, the amine, and the base.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 110 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, work up the reaction as described in the Suzuki-Miyaura protocol.

C. Sonogashira Coupling Protocol (Copper-Free, General)

Materials:

  • (5-Bromopyridin-2-yl)(phenyl)methanol (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Et₃N or i-Pr₂NEt, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask, add (5-Bromopyridin-2-yl)(phenyl)methanol and the palladium catalyst.

  • Evacuate and backfill with an inert gas.

  • Add the degassed solvent, followed by the base and the terminal alkyne.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl solution.

  • Dry the organic layer and purify by column chromatography.

V. Concluding Remarks

The substitution reactions of (5-Bromopyridin-2-yl)(phenyl)methanol are undeniably challenging due to significant steric hindrance. However, with a systematic approach to optimization, focusing on the use of modern, sterically demanding ligands and carefully controlled reaction conditions, these transformations are achievable. This guide provides a foundation for troubleshooting and protocol development. Remember that for particularly recalcitrant substrates, a degree of empirical optimization is often unavoidable. We encourage you to use these guidelines as a starting point for your investigations and wish you success in your synthetic endeavors.

VI. References

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. ACS Publications. [Link]

  • Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. ACS Publications. [Link]

  • Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Journal of the American Chemical Society. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities. PubMed. [Link]

  • Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion. PMC. [Link]

  • Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. PMC. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

Optimization

Best solvents for recrystallization and purification of (5-Bromopyridin-2-yl)(phenyl)methanol

Technical Support Center: Purification of (5-Bromopyridin-2-yl)(phenyl)methanol A Senior Application Scientist's Guide to Recrystallization Welcome to the technical support guide for the purification of (5-Bromopyridin-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of (5-Bromopyridin-2-yl)(phenyl)methanol

A Senior Application Scientist's Guide to Recrystallization

Welcome to the technical support guide for the purification of (5-Bromopyridin-2-yl)(phenyl)methanol. This document provides researchers, scientists, and drug development professionals with a comprehensive, field-tested framework for selecting the optimal solvents and executing a successful recrystallization. We will move beyond simple protocols to explore the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.

Part 1: Understanding the Molecule & The Theory of Recrystallization

FAQ: Why is solvent selection so critical for purifying (5-Bromopyridin-2-yl)(phenyl)methanol?

The structure of (5-Bromopyridin-2-yl)(phenyl)methanol dictates its solubility behavior. It possesses a polar pyridine ring and a hydroxyl (-OH) group, which favor polar solvents. Conversely, the non-polar phenyl ring and the bulky brominated pyridine core favor less polar environments. This dual character means that a single "perfect" solvent is unlikely. The goal of recrystallization is not just to dissolve the compound, but to exploit a sharp difference in its solubility between a hot, saturated solution and a cold, supersaturated solution, leaving impurities behind in the "mother liquor".[1] An ideal solvent should dissolve the compound completely at or near its boiling point but very poorly at room temperature or below.[2][3]

Part 2: Solvent Candidate Screening & Rationale

The most effective approach for this molecule involves screening both single and mixed-solvent systems.

Question: Which single solvents should I test first?

Given the molecule's polar hydroxyl group, alcohols are excellent starting points.

  • Ethanol & Isopropanol (IPA): These solvents are polar enough to interact with the hydroxyl and pyridine moieties. They often exhibit a good temperature-solubility gradient for such compounds.[4][5] A successful recrystallization in ethanol or IPA would involve dissolving the crude material in a minimal amount of the hot solvent and allowing it to cool slowly to form pure crystals.[6][7]

  • Toluene: As an aromatic solvent, toluene can effectively solvate the phenyl and pyridine rings. Its higher boiling point (111 °C) can be advantageous for dissolving less soluble compounds, but care must be taken to avoid the compound "oiling out" if its melting point is below the solvent's boiling point.[1]

Question: What is a mixed-solvent system and why is it often better for this compound?

A mixed-solvent system, also known as a solvent/anti-solvent system, is a powerful technique for compounds with mixed polarity.[8] It involves dissolving the compound in a "good" solvent in which it is highly soluble, and then carefully adding a miscible "poor" solvent (the anti-solvent) in which it is insoluble, until the solution becomes turbid (cloudy).[8][9] This brings the solution to its saturation point. For (5-Bromopyridin-2-yl)(phenyl)methanol, this is often the most effective strategy.

  • Recommended System: Ethyl Acetate / Heptane (or Hexane)

    • Rationale: Ethyl acetate is a moderately polar solvent that will act as the "good" solvent, effectively dissolving the target compound at an elevated temperature. Heptane or hexane are non-polar anti-solvents. By adding heptane dropwise to the hot ethyl acetate solution, you precisely decrease the solution's solvating power, inducing the controlled precipitation of your pure compound while impurities remain dissolved.[4]

Solvent Properties Summary

The following table summarizes the properties of recommended solvents to aid in your selection process.

SolventBoiling Point (°C)Polarity (Relative)Dielectric Constant (20°C)Notes for Application
Ethanol78Polar24.5Good single-solvent candidate; excellent for polar compounds.[1]
Isopropanol82Polar19.9Similar to ethanol, may yield slightly larger crystals.[4]
Toluene111Non-polar (Aromatic)2.4Good for aromatic compounds; higher boiling point.[1]
Ethyl Acetate77Moderately Polar6.0Excellent "good" solvent for mixed-solvent systems.[1][4]
Heptane98Non-polar1.9Excellent "anti-solvent" to pair with more polar solvents.[4]
Hexane69Non-polar1.9Similar to heptane, but with a lower boiling point.[1]

Part 3: Experimental Protocols & Workflow

Workflow for Solvent Selection

This diagram outlines the logical steps for efficiently determining the best solvent or solvent system for your purification.

Solvent_Selection_Workflow start Start: Place ~20mg crude compound in test tube add_cold Add 0.5 mL of candidate solvent (room temp) start->add_cold check_cold Does it dissolve? add_cold->check_cold heat Heat mixture gently to boiling check_cold->heat  No fail_cold FAIL: Too soluble. Discard this solvent. check_cold->fail_cold  Yes check_hot Does it dissolve? (Add more solvent if needed) heat->check_hot cool Cool solution slowly to room temp, then in ice bath check_hot->cool  Yes fail_hot FAIL: Insoluble. Discard this solvent. check_hot->fail_hot  No check_crystals Do crystals form? cool->check_crystals success SUCCESS! This is a good single solvent. check_crystals->success  Yes fail_crystals FAIL: No crystals. Try mixed-solvent system. check_crystals->fail_crystals  No

Caption: Decision workflow for selecting a suitable recrystallization solvent.

Protocol 1: Single-Solvent Recrystallization (e.g., using Ethanol)
  • Dissolution: Place the crude (5-Bromopyridin-2-yl)(phenyl)methanol in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol needed to fully dissolve the solid at its boiling point. Add the solvent in small portions to avoid using an excess, which would reduce your yield.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2][6] Once at room temperature, you can place the flask in an ice-water bath to maximize crystal yield.[6]

  • Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[6]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethyl Acetate/Heptane)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot ethyl acetate ("good" solvent).[8]

  • Induce Saturation: While keeping the solution hot, add heptane ("anti-solvent") dropwise with swirling until a persistent cloudiness (turbidity) is observed. This indicates the solution is now saturated.[8]

  • Re-clarify: Add a few drops of hot ethyl acetate, just enough to make the solution clear again. The solution is now perfectly saturated at that temperature.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath, as described in the single-solvent protocol.

  • Collection, Washing & Drying: Collect the crystals via vacuum filtration. Wash with a small amount of a cold solvent mixture (e.g., 10-20% ethyl acetate in heptane) and dry thoroughly under vacuum.

Part 4: Troubleshooting Guide & FAQs

Question: My compound "oiled out" instead of forming crystals. What do I do?

"Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point.[1]

  • Solution 1: Re-heat the solution to dissolve the oil, then add more of the "good" solvent to lower the saturation temperature.

  • Solution 2: Allow the solution to cool more slowly. You can also try scratching the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site for crystal growth.[1]

  • Solution 3: Add a "seed crystal" (a tiny crystal from a previous pure batch) to induce crystallization.[1]

Question: My recovery yield is very low. What are the common causes?

  • Cause 1: Using too much solvent. The most common error is adding too much solvent during the initial dissolution step. Remember, you want a saturated solution, not a dilute one. Use the minimum amount of hot solvent required.[2]

  • Cause 2: Cooling too quickly. Rapid cooling leads to the formation of small, often impure, crystals and can trap impurities. Allow for slow, undisturbed cooling.

  • Cause 3: Incomplete crystallization. Ensure you have cooled the flask in an ice bath for a sufficient period (e.g., 15-30 minutes) before filtering to maximize precipitation.

  • Cause 4: Washing with warm solvent. Washing the collected crystals with room-temperature or warm solvent will dissolve some of your product. Always use ice-cold washing solvent.[7]

Question: My purified product is still showing impurities by NMR/LC-MS. What's next?

  • Solution 1: Repeat the recrystallization. A second recrystallization will often remove any remaining impurities.

  • Solution 2: Use activated charcoal. If the impurities are colored, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly, as it can also adsorb your desired product.

  • Solution 3: Consider an alternative purification method. If recrystallization fails to remove a persistent impurity (especially one with similar solubility), you may need to employ column chromatography for separation.[10][11]

References

  • Recrystallization | Organic Chemistry I Lab. [URL: https://chem.rochester.
  • Recrystallization. [URL: https://web.pdx.edu/~wamserc/C334F00/2.pdf]
  • Recrystallization. [URL: https://www.depts.ttu.
  • Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. [URL: https://www.york.ac.
  • RECRYSTALLISATION. [URL: https://www.unf.edu/~michael.
  • Application Note: Synthesis of Substituted Pyridines from 2-Bromo-4-fluoro-5-methylpyridine - Benchchem. [URL: https://www.benchchem.
  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. [URL: https://www.researchgate.
  • Recrystallization method. [URL: https://www.chem.wisc.
  • Crystallization Solvents.pdf. [URL: https://www.csus.
  • WO2019145177A1 - Bromination of pyridine derivatives - Google Patents. [URL: https://patents.google.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [URL: https://www.mt.
  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Facile-Synthesis-and-Characterization-of-a-Precursor-Williams-Larmier/5d2d0b5e3d7a86f91605a9687e14f620f4c08479]
  • Application Notes and Protocols for the Recrystallization of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde - Benchchem. [URL: https://www.benchchem.com/application-notes/recrystallization-of-5-bromo-2-4-bromobenzyl-oxy-benzaldehyde]
  • Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission - Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-10-230-S1.pdf]
  • Chem. Pharm. Bull. 52(2) 167—171 (2004). [URL: https://www.jstage.jst.go.jp/article/cpb/52/2/52_2_167/_pdf]
  • (5-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 5200169 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromopyridin-2-yl_methanol]
  • (5-BROMO-PYRIDIN-2-YL)-PHENYL-METHANOL — Chemical Substance Information. [URL: https://www.chemsafetypro.com/chemical-name-and-identifier/cas-no-330459-25-7]
  • KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents. [URL: https://patents.google.
  • An In-depth Technical Guide on the Solubility of (5-Phenylpyridin-3-yl)methanol in Organic Solvents - Benchchem. [URL: https://www.benchchem.com/application-notes/solubility-of-5-phenylpyridin-3-yl-methanol]
  • Solubility for Common Extractable Compounds - Eurofins. [URL: https://www.eurofins.com/medical-device/media-center/resources/solubility-for-common-extractable-compounds/]
  • (PDF) New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. [URL: https://www.researchgate.net/publication/232770258_New_Syntheses_of_Substituted_Pyridines_via_Bromine-Magnesium_Exchange]
  • Properties of Common Organic Solvents. [URL: https://home.cc.umanitoba.ca/~hultin/chem2220/support/Organic%20Solvents%20(TRH).pdf]

Sources

Troubleshooting

Minimizing byproduct formation in (5-Bromopyridin-2-yl)(phenyl)methanol synthesis

Welcome to the Technical Support Center for the synthesis of (5-Bromopyridin-2-yl)(phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (5-Bromopyridin-2-yl)(phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and analogous synthetic procedures. Our goal is to empower you to minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and actionable solutions.

Grignard Reaction Route: (5-Bromo-2-formylpyridine with Phenylmagnesium Bromide)

Question 1: My Grignard reaction has a low yield of the desired (5-Bromopyridin-2-yl)(phenyl)methanol, and I observe significant amounts of biphenyl and benzene as byproducts. What is causing this and how can I prevent it?

Answer:

The formation of biphenyl and benzene are classic side reactions in Grignard syntheses. Understanding their mechanisms is key to their prevention.

  • Biphenyl Formation (Wurtz-type Coupling): This occurs when the phenylmagnesium bromide reagent reacts with unreacted bromobenzene (if you are preparing the Grignard reagent in situ) or potentially with the 5-bromopyridine moiety of another molecule.[1] This side reaction is favored at higher temperatures and higher concentrations of the aryl halide.[2]

  • Benzene Formation: Grignard reagents are potent bases and will react with any source of protons.[1] The most common culprit is residual water in your glassware or solvents. The Grignard reagent will be quenched, forming benzene.[1]

Solutions:

  • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.

  • Slow Addition of Reagents: Add the solution of 5-bromo-2-formylpyridine to the Grignard reagent dropwise, at a low temperature (e.g., 0 °C). This maintains a low concentration of the aldehyde and minimizes side reactions.[1]

  • Temperature Control: Maintain a low reaction temperature throughout the addition of the aldehyde. This disfavors the formation of the biphenyl byproduct.

  • Initiation of Grignard Reagent: If you are preparing the phenylmagnesium bromide, ensure its complete formation before adding the aldehyde. A small crystal of iodine can be used to initiate the reaction.[1]

Question 2: The reaction work-up is messy, and I'm having trouble isolating a pure product. What is the best way to quench the reaction and purify the crude material?

Answer:

A proper work-up is critical for obtaining a clean product.

Quenching:

  • Slowly and carefully quench the reaction by adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This will protonate the alkoxide to form the desired alcohol and will also react with any unreacted Grignard reagent. Avoid quenching with strong acids if possible, as this can be highly exothermic and may lead to degradation of the product.

Purification:

  • After quenching, perform a standard liquid-liquid extraction with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine to remove excess water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • The primary method for purification is column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a good starting point for the eluent system.

  • Trituration with a non-polar solvent like petroleum ether can be effective in removing the non-polar biphenyl byproduct.[2] The desired alcohol is typically less soluble in petroleum ether than biphenyl.

Ketone Reduction Route: (Reduction of (5-Bromopyridin-2-yl)(phenyl)methanone)

Question 3: My reduction of (5-Bromopyridin-2-yl)(phenyl)methanone with sodium borohydride (NaBH₄) is incomplete, and I have a mixture of the starting material and the desired alcohol. How can I drive the reaction to completion?

Answer:

Incomplete reduction is the most common issue when using a mild reducing agent like NaBH₄.

Solutions:

  • Stoichiometry of NaBH₄: While NaBH₄ can theoretically provide four hydride equivalents, it is common to use a molar excess (e.g., 1.5 to 2 equivalents) to ensure the reaction goes to completion.

  • Reaction Time and Temperature: While NaBH₄ reductions are often rapid, extending the reaction time or gently warming the reaction mixture (e.g., to 40-50 °C) can increase the rate and extent of reduction. Monitor the reaction by Thin Layer Chromatography (TLC) to determine when the starting material has been consumed.

  • Solvent Choice: Protic solvents like methanol or ethanol are typically used for NaBH₄ reductions and can facilitate the reaction.

Question 4: I am concerned about over-reduction of the pyridine ring or dehalogenation. Is this a significant risk with NaBH₄?

Answer:

Sodium borohydride is a selective reducing agent for aldehydes and ketones.[3]

  • Pyridine Ring Reduction: NaBH₄ is generally not strong enough to reduce the aromatic pyridine ring under standard conditions.

  • Dehalogenation: While possible with more potent reducing agents or under catalytic hydrogenation conditions, dehalogenation (removal of the bromine atom) is not a common side reaction with NaBH₄ in this context.

Therefore, over-reduction is not a primary concern with this method. The focus should be on achieving complete reduction of the ketone.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of (5-Bromopyridin-2-yl)(phenyl)methanol?

A1: Both the Grignard and the ketone reduction routes are viable. The choice often depends on the availability of starting materials. If 5-bromo-2-formylpyridine is readily available, the Grignard route is a direct one-step process. However, if the corresponding ketone, (5-Bromopyridin-2-yl)(phenyl)methanone, is more accessible or can be synthesized with higher purity, the reduction route can offer a cleaner reaction with a simpler work-up.

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, product, and any major byproducts. The spots can be visualized under UV light.

Q3: What are the key safety precautions I should take during this synthesis?

A3:

  • Grignard Reaction: Work in a well-ventilated fume hood. Diethyl ether and THF are highly flammable. The Grignard reagent is moisture-sensitive and can react violently with water. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Ketone Reduction: Sodium borohydride can react with acidic solutions to release flammable hydrogen gas. Handle it with care and quench the reaction slowly and in a controlled manner.

Experimental Protocols

The following protocols are representative examples based on analogous syntheses and established chemical principles. Optimization may be necessary for your specific experimental setup.

Protocol 1: Grignard Synthesis of (5-Bromopyridin-2-yl)(phenyl)methanol

This protocol is adapted from general procedures for the synthesis of pyridyl methanols via Grignard reaction.

Materials:

  • Magnesium turnings

  • Iodine (one crystal)

  • Anhydrous diethyl ether or THF

  • Bromobenzene

  • 5-Bromo-2-formylpyridine

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Phenylmagnesium Bromide:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • To the cooled flask, add magnesium turnings (1.2 eq.) and a crystal of iodine.

    • In the dropping funnel, place a solution of bromobenzene (1.1 eq.) in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium to initiate the reaction (indicated by bubbling and disappearance of the iodine color).

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 30-60 minutes.

  • Reaction with 5-Bromo-2-formylpyridine:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 5-bromo-2-formylpyridine (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC indicates completion.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by pouring it into a stirred, cold saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (gradient elution with hexanes/ethyl acetate).

Protocol 2: Reduction of (5-Bromopyridin-2-yl)(phenyl)methanone

This protocol is based on standard procedures for the reduction of ketones using sodium borohydride.

Materials:

  • (5-Bromopyridin-2-yl)(phenyl)methanone

  • Methanol or Ethanol

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve (5-Bromopyridin-2-yl)(phenyl)methanone (1.0 eq.) in methanol.

    • Cool the solution to 0 °C in an ice bath.

  • Reduction:

    • Slowly add sodium borohydride (1.5 eq.) portion-wise to the stirred solution at 0 °C.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, or until TLC analysis shows the complete consumption of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly add deionized water to quench the excess NaBH₄.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude product.

    • If necessary, purify the crude product by column chromatography on silica gel (gradient elution with hexanes/ethyl acetate) or by recrystallization.

Data Presentation

Table 1: Troubleshooting Summary for Grignard Synthesis

Issue Potential Cause(s) Recommended Solution(s)
Low YieldWet glassware/solventsUse oven-dried glassware and anhydrous solvents.
Wurtz coupling (biphenyl formation)Slow addition of reagents at low temperature.
Incomplete reactionEnsure complete formation of Grignard reagent; allow sufficient reaction time.
Biphenyl ImpurityHigh reaction temperature/concentrationMaintain low temperature; slow addition of aryl halide.
Benzene ImpurityPresence of protic sources (e.g., water)Maintain strict anhydrous and inert conditions.

Table 2: Troubleshooting Summary for Ketone Reduction

Issue Potential Cause(s) Recommended Solution(s)
Incomplete ReactionInsufficient reducing agentUse a molar excess of NaBH₄ (1.5-2.0 eq.).
Short reaction time/low temperatureIncrease reaction time and/or gently warm the mixture; monitor by TLC.
Presence of Starting MaterialIncomplete reactionSee above.

Visualizations

Grignard_Byproducts Grignard Phenylmagnesium Bromide (PhMgBr) Product (5-Bromopyridin-2-yl)(phenyl)methanol (Desired Product) Grignard->Product Desired Reaction Biphenyl Biphenyl (Wurtz Coupling Byproduct) Grignard->Biphenyl Side Reaction Benzene Benzene (Quenched Byproduct) Grignard->Benzene Quenching Aldehyde 5-Bromo-2-formylpyridine Aldehyde->Product ArylHalide Unreacted Aryl Halide (e.g., Bromobenzene) ArylHalide->Biphenyl Water Water (H₂O) (Protic Source) Water->Benzene Ketone_Reduction_Workflow Start Start: (5-Bromopyridin-2-yl)(phenyl)methanone Dissolve Dissolve in Methanol/Ethanol Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_NaBH4 Add NaBH₄ (1.5 eq.) Cool->Add_NaBH4 React Stir at Room Temperature (Monitor by TLC) Add_NaBH4->React Quench Quench with Water React->Quench Incomplete Incomplete Reaction: Mixture of Starting Material and Product React->Incomplete If TLC shows incomplete reaction Extract Extract with Ethyl Acetate Quench->Extract Purify Dry, Concentrate & Purify (Column Chromatography) Extract->Purify End End: (5-Bromopyridin-2-yl)(phenyl)methanol Purify->End Incomplete->React Increase time/temp or add more NaBH₄

Caption: Workflow for the reduction of the ketone precursor.

References

  • European Patent Office. (1996). PYRIMIDINE COMPOUNDS - EP 0817773 B1. Retrieved from [Link]

  • Google Patents. (2006). WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Google Patents. (2017). CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.
  • Google Patents. (2015). US20150266876A1 - Process of preparing 3-(3-(4-(1-aminocyclobutyl)phenyl)-5-phenyl-3h-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine.
  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

  • PubChem. (n.d.). (5-Bromopyridin-2-yl)methanol. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C-NMR spectrum of N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry. Retrieved from [Link]

  • TSI Journals. (n.d.). the-grignard-synthesis-of-triphenylmethanol.pdf. Retrieved from [Link]

  • Wikidata. (2025). (5-Bromopyridin-2-yl)(phenyl)methanone. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • SciELO. (n.d.). Fast and Efficient Method for Reduction of Carbonyl Compounds with NaBH. Retrieved from [Link]

  • Unknown. (n.d.). Sodium Borohydride Reduction of Benzoin. Retrieved from [Link]

Sources

Optimization

Handling, storage, and stability optimization for (5-Bromopyridin-2-yl)(phenyl)methanol

Welcome to the technical support resource for (5-Bromopyridin-2-yl)(phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the handling,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for (5-Bromopyridin-2-yl)(phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the handling, storage, and stability optimization of this compound. The content is structured in a question-and-answer format to directly address potential issues and frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for (5-Bromopyridin-2-yl)(phenyl)methanol?

Proper storage is crucial to maintain the integrity and purity of the compound. Based on safety data for similar pyridine- and alcohol-containing compounds, the following conditions are recommended:

  • Temperature: Store in a cool, dry place.[1] Some suppliers recommend room temperature, while others suggest refrigeration to maintain long-term product quality.[2][3] For optimal stability, especially after the container has been opened, storage in a refrigerator at 2-8°C is a prudent measure.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[4] This is particularly important for long-term storage to prevent slow oxidation, as the benzylic alcohol moiety can be susceptible to air oxidation.

  • Container: Keep the container tightly closed and upright to prevent moisture ingress and leakage.[1][2]

  • Light: Protect from direct sunlight and strong light sources, as UV exposure can potentially catalyze degradation.[5][6]

Q2: What are the primary hazards associated with this compound and what personal protective equipment (PPE) is required?

(5-Bromopyridin-2-yl)(phenyl)methanol and related structures are classified as irritants and may be harmful if swallowed, inhaled, or in contact with skin.[1][2][7]

  • Hazard Classifications:

    • Acute Toxicity, Oral (Harmful)[1][7]

    • Skin Irritation[1][7]

    • Serious Eye Irritation[1][7]

    • Specific target organ toxicity — single exposure (May cause respiratory irritation)[1][7]

  • Required PPE:

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1][8]

    • Hand Protection: Handle with impermeable gloves (e.g., nitrile rubber). Inspect gloves before use.[1][8]

    • Skin and Body Protection: Wear appropriate protective clothing, such as a lab coat, to ensure all skin is covered.[1]

    • Respiratory Protection: Use only under a chemical fume hood to ensure adequate ventilation and avoid inhaling dust or fumes.[1][2]

Always handle in accordance with good industrial hygiene and safety practices.[2][4]

Q3: What are the key physical and chemical properties of (5-Bromopyridin-2-yl)(phenyl)methanol?

Understanding the fundamental properties of the compound is essential for its effective use in experiments.

PropertyValueSource
Molecular FormulaC₁₂H₁₀BrNO[9]
Molecular Weight264.12 g/mol [9]
AppearanceSolid or crystalline form[10]
Purity (Typical)≥95% - 97%[9][11]
SolubilitySoluble in organic solvents; limited solubility in water.[10]

The pyridine moiety imparts a weakly basic character to the molecule, allowing it to form salts with strong acids.[12][13] The secondary benzylic alcohol is a key functional group that dictates much of its reactivity and potential instability.

Q4: How can I assess the purity of a new or stored sample of (5-Bromopyridin-2-yl)(phenyl)methanol?

Regular purity assessment is a cornerstone of experimental reproducibility. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Protocol: Purity Assessment by Reverse-Phase HPLC
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of (5-Bromopyridin-2-yl)(phenyl)methanol.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., Acetonitrile or Methanol) to create a 1 mg/mL stock solution. Ensure complete dissolution.

    • Further dilute as necessary to fall within the linear range of the detector.

  • HPLC Conditions (General Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Formic Acid or TFA in Acetonitrile.

    • Gradient: Start with a gradient appropriate for a moderately polar compound, for example, 10-95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Detector: UV detector set to an appropriate wavelength (e.g., 254 nm, or a wavelength determined by a UV scan).

    • Injection Volume: 5-10 µL.

  • Analysis:

    • Run a blank (injection of solvent) to identify any system peaks.

    • Inject the sample and integrate the peaks.

    • The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Troubleshooting Guide

This section addresses specific problems that researchers may encounter, providing explanations for the underlying chemistry and actionable solutions.

Q5: My compound is degrading during silica gel column chromatography, leading to low yields and impure fractions. Why is this happening and what can I do?

This is a common issue for molecules containing both a basic pyridine ring and an acid-sensitive benzylic alcohol.

Causality: Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. These acidic sites can catalyze two primary degradation pathways for your compound[14]:

  • Acid-Catalyzed Dehydration: The hydroxyl group of the benzylic alcohol can be protonated by the silica, turning it into a good leaving group (water). Subsequent elimination leads to the formation of a vinylpyridine derivative.

  • Oxidation: The benzylic alcohol can be oxidized to the corresponding ketone, (5-Bromopyridin-2-yl)(phenyl)methanone. This process can be facilitated by the acidic silica surface in the presence of atmospheric oxygen.[14]

Troubleshooting Workflow for Purification

G cluster_0 Problem Identification cluster_1 Mitigation Strategy cluster_2 Implementation cluster_3 Verification Problem Low yield / Impure fractions after silica column Deactivate Deactivate Silica Gel (Neutralize acidic sites) Problem->Deactivate Choose strategy Alternative Use Alternative Stationary Phase (Alumina, Florisil®) Problem->Alternative Choose strategy NonChrom Alternative Purification Method (Recrystallization, Prep-HPLC) Problem->NonChrom Choose strategy Protocol Follow Deactivation Protocol (e.g., with Triethylamine) Deactivate->Protocol Test Test small scale with Neutral/Basic Alumina Alternative->Test Optimize Develop Recrystallization Solvent System NonChrom->Optimize Verify Analyze fractions by TLC/HPLC for purity and yield Protocol->Verify Test->Verify Optimize->Verify

Caption: Troubleshooting workflow for compound degradation during purification.

Solution: Deactivation of Silica Gel

To prevent acid-catalyzed degradation, the silica gel should be neutralized before use.

Protocol: Silica Gel Deactivation with Triethylamine (Et₃N) [14]

  • Slurry Preparation: In a fume hood, prepare a slurry of the required amount of silica gel in a non-polar solvent (e.g., hexane or the least polar component of your planned mobile phase).

  • Deactivation: To this slurry, add triethylamine (Et₃N) to a final concentration of 1% (v/v) relative to the total solvent volume.

  • Equilibration: Stir the slurry gently for 15-20 minutes to ensure complete neutralization of the acidic sites.

  • Column Packing: Pack the column using the deactivated silica slurry as you normally would (wet packing is recommended).

  • Elution: Run your column with a mobile phase that has also been treated with a small amount of triethylamine (e.g., 0.1-0.5%) to maintain the neutral environment throughout the separation.

Q6: I am observing new peaks in the HPLC/NMR analysis of a sample that has been stored for several months. What is the likely cause?

The appearance of new signals in analytical data for an aged sample strongly suggests chemical degradation. For (5-Bromopyridin-2-yl)(phenyl)methanol, the most probable degradation pathways involve the benzylic alcohol functional group.

Causality:

  • Oxidation: The secondary alcohol is susceptible to oxidation to the corresponding ketone, especially if not stored under an inert atmosphere. This is a common degradation pathway for benzylic alcohols.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate radical reactions or other degradation pathways.[5]

  • Hydrolysis/Reaction with Contaminants: If the sample was exposed to moisture or acidic/basic contaminants in the storage container or solvent, degradation could occur.

Potential Degradation Pathways dot

G Parent (5-Bromopyridin-2-yl)(phenyl)methanol (Starting Material) Oxidized (5-Bromopyridin-2-yl)(phenyl)methanone (Ketone Impurity) Parent->Oxidized Oxidation (O₂, light, metal traces) Dehydrated 5-Bromo-2-(phenylvinyl)pyridine (Alkene Impurity) Parent->Dehydrated Dehydration (Acidic conditions)

Sources

Reference Data & Comparative Studies

Validation

(5-Bromopyridin-2-yl)(phenyl)methanol vs (5-Bromopyridin-3-yl)(phenyl)methanol reactivity

Comparative Reactivity Guide: (5-Bromopyridin-2-yl)(phenyl)methanol vs. (5-Bromopyridin-3-yl)(phenyl)methanol As drug development and agrochemical synthesis increasingly rely on functionalized heterocycles, selecting the...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: (5-Bromopyridin-2-yl)(phenyl)methanol vs. (5-Bromopyridin-3-yl)(phenyl)methanol

As drug development and agrochemical synthesis increasingly rely on functionalized heterocycles, selecting the correct positional isomer of a building block can dictate the success or failure of a synthetic route. (5-Bromopyridin-2-yl)(phenyl)methanol and (5-Bromopyridin-3-yl)(phenyl)methanol share identical molecular weights and functional groups, yet the positional relationship between the carbinol group and the pyridine nitrogen fundamentally alters their electronic properties, coordination chemistry, and reactivity profiles.

This guide provides an objective, data-driven comparison of these two isomers, focusing on their mechanistic divergences in transition-metal catalysis and providing self-validating experimental protocols to ensure reproducible performance.

Structural Divergence & Chelation Dynamics

The core difference between these two isomers lies in their capacity for metal coordination and intramolecular hydrogen bonding.

In (5-Bromopyridin-2-yl)(phenyl)methanol , the carbinol is located at the C2 position, adjacent to the pyridine nitrogen. This proximity allows the molecule to act as a powerful bidentate ligand, coordinating transition metals (such as Cu, Pd, and Rh) through both the nitrogen lone pair and the oxygen atom to form a stable five-membered chelate ring. This geometry strictly dictates the orientation of the carbinol, which can either accelerate directed reactions or lead to unwanted catalyst sequestration[1].

Conversely, (5-Bromopyridin-3-yl)(phenyl)methanol features the carbinol at the C3 position. The increased distance from the nitrogen precludes the formation of a stable bidentate chelate. Consequently, this isomer acts primarily as a monodentate ligand. While this prevents the acceleration seen in directed oxidations, it also significantly reduces the risk of poisoning palladium catalysts during cross-coupling reactions at the C5-bromo position[2].

Comparative Reactivity Profiles

Transition-Metal Catalyzed Oxidation

The oxidation of the benzylic carbinol to the corresponding methanone is highly sensitive to the isomer used. Copper-catalyzed oxidations of 2-pyridyl methanols proceed with remarkable efficiency. The pyridine nitrogen acts as a directing group, anchoring the copper catalyst and drastically lowering the activation energy for the subsequent C-H bond cleavage[3]. In contrast, the 3-pyridyl isomer lacks this directing effect, resulting in sluggish oxidation rates, requiring either higher temperatures, increased catalyst loading, or stronger stoichiometric oxidants to achieve comparable yields.

Oxidation_Pathways A 2-Pyridyl Isomer (Bidentate Potential) B Cu(II) Coordination (N,O-Chelate Formed) A->B C Accelerated Hydride Shift (Low Ea) B->C D Ketone Product (High Yield, <20h) C->D E 3-Pyridyl Isomer (Monodentate Only) F Weak Cu(II) Binding (No Chelation) E->F G Sluggish Oxidation (High Ea) F->G H Ketone Product (Moderate Yield, >40h) G->H

Fig 1. Mechanistic divergence in Cu-catalyzed oxidation due to N,O-chelation.

Chemoselective Cross-Coupling (C5 Position)

Both isomers contain a bromine atom at the C5 position, making them prime candidates for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. Because the C5 position is meta to the nitrogen in both cases, the intrinsic rate of oxidative addition by Pd(0) is similar[2]. However, the effective coupling efficiency differs. The unprotected 2-pyridyl carbinol can competitively bind the palladium catalyst, stalling the catalytic cycle. Therefore, utilizing the 2-pyridyl isomer often necessitates a preliminary hydroxyl protection step (e.g., TBS ether formation), whereas the 3-pyridyl isomer can frequently be coupled directly without protection.

Quantitative Performance Metrics

Parameter(5-Bromopyridin-2-yl)(phenyl)methanol(5-Bromopyridin-3-yl)(phenyl)methanol
Carbinol Position Ortho to Pyridine Nitrogen (C2)Meta to Pyridine Nitrogen (C3)
Intramolecular H-Bonding Strong (OH···N)Negligible
Metal Chelation Mode N,O-Bidentate (Strong)Monodentate (Weak)
Cu-Catalyzed Oxidation Rate Fast (< 20 h)Slow (> 40 h)
Pd-Catalyst Poisoning Risk High (Unprotected OH binds Pd)Low (Sterically disfavored)
C5-Br Oxidative Addition FavorableFavorable

Validated Experimental Workflows

To ensure high-fidelity results, the following protocols are designed as self-validating systems. The causality of each step is explained, and visual/physical checkpoints are provided to confirm reaction progress in real-time.

Protocol 1: Directed Cu-Catalyzed Oxidation of 2-Pyridyl Carbinol

This protocol leverages the bidentate nature of the 2-pyridyl isomer to achieve rapid, oxygen-free oxidation.

  • Initialization: In a Schlenk flask, dissolve 1.0 mmol of (5-Bromopyridin-2-yl)(phenyl)methanol in 3 mL of N,N-dimethylacetamide (DMA). Add 2.5 mmol of H₂O.

  • Catalyst Addition: Add 10 mol% Cu(NO₃)₂·3H₂O.

    • Causality: The copper acts as the electron acceptor, facilitated by the nitrogen directing group[3].

    • Validation Checkpoint: The solution will immediately transition from a pale blue to a deep, vibrant green/brown. This color shift physically validates the successful formation of the active Cu-alkoxide bidentate chelate. If the solution remains pale blue, coordination has failed (check solvent purity).

  • Thermal Activation: Seal the flask under argon and heat to 100 °C for 20 hours.

  • Reaction Termination: Cool to room temperature and extract with ethyl acetate.

    • Validation Checkpoint: Spot the organic layer on a silica TLC plate (UV 254 nm). The product ketone will exhibit a significantly higher Rf​ value than the starting material due to the loss of the hydrogen-bonding hydroxyl group.

Protocol 2: Chemoselective Suzuki Coupling of 3-Pyridyl Carbinol

This protocol takes advantage of the 3-pyridyl isomer's inability to form stable chelates, allowing for direct cross-coupling without protecting groups.

  • Reagent Assembly: Combine 1.0 mmol of (5-Bromopyridin-3-yl)(phenyl)methanol, 1.2 mmol of arylboronic acid, and 3.0 mmol of K₂CO₃ in a 4:1 mixture of 1,4-dioxane and water (10 mL total).

  • Rigorous Degassing: Sparge the biphasic mixture with argon for 15 minutes.

    • Causality: Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) species.

  • Catalyst Initiation: Add 5 mol% Pd(dppf)Cl₂ under a positive stream of argon. Heat to 90 °C.

    • Validation Checkpoint: Within 10 minutes of heating, the mixture should turn a homogeneous deep red/orange. If a heavy black precipitate forms on the flask walls (Pd black), the catalyst has prematurely aggregated due to oxygen contamination or solvent impurities, and the reaction will stall.

  • Isolation: After 12 hours, cool the mixture, dilute with water, and extract with dichloromethane.

Cross_Coupling_Workflow Start Select Bromopyridine Isomer Step1 Protect Carbinol (TBS-Cl) Required for 2-Pyridyl Start->Step1 Step2 Suzuki Coupling Pd(dppf)Cl2, Ar-B(OH)2 Step1->Step2 Step3 TBAF Deprotection Monitor via TLC Shift Step2->Step3 End Purified Biaryl Carbinol Step3->End

Fig 2. Chemoselective cross-coupling workflow highlighting protection requirements.

References

  • Title: Oxygen-Free Csp3-H Oxidation of Pyridin-2-yl-methanes to Pyridin-2-yl-methanones with Water by Copper Catalysis Source: National Institutes of Health (NIH) / Molecules URL: [Link]

  • Title: Comparative Studies of 2-, 3-, and 4-Pyridylpalladium(II) Complexes: Synthesis and Properties Source: Bulletin of the Chemical Society of Japan / Oxford Academic URL: [Link]

  • Title: Supramolecular Allosteric Cofacial Porphyrin Complexes Source: National Institutes of Health (NIH) / J Am Chem Soc. URL: [Link]

Sources

Comparative

Comparing cross-coupling efficiency of (5-Bromopyridin-2-yl)(phenyl)methanol and chloropyridine analogs

In the landscape of modern drug discovery, the strategic assembly of complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of this endeavor, enabling the format...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the strategic assembly of complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of this endeavor, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. Pyridinyl motifs are ubiquitous in pharmaceuticals, making the functionalization of pyridine-based building blocks a critical task for medicinal chemists.

This guide provides a comparative analysis of the cross-coupling efficiency of (5-Bromopyridin-2-yl)(phenyl)methanol and its corresponding chloro-analog, (5-Chloropyridin-2-yl)(phenyl)methanol. We will delve into the mechanistic underpinnings of their differential reactivity, present supporting experimental data, and offer detailed protocols to guide your synthetic strategy.

The Halogen Effect: A Tale of Two Reactivities

The choice of halogen on an aryl or heteroaryl halide is a critical parameter in any cross-coupling reaction. The reactivity of these substrates is largely governed by the strength of the carbon-halogen (C-X) bond, which dictates the ease of the initial oxidative addition step in the catalytic cycle. This step, where the palladium catalyst inserts into the C-X bond, is often the rate-limiting step of the reaction.

The generally accepted trend for halide reactivity in palladium-catalyzed cross-coupling reactions is:

I > Br > Cl >> F

This trend is directly correlated with the C-X bond dissociation energies. The weaker C-Br bond (approximately 336 kJ/mol) is more readily cleaved by the palladium catalyst than the stronger C-Cl bond (approximately 400 kJ/mol). Consequently, bromopyridines are typically more reactive and require milder reaction conditions than their chloropyridine counterparts. While this higher reactivity is advantageous, chloro-analogs are often more cost-effective and readily available, presenting a compelling case for their use, provided the catalytic system is optimized.

Suzuki-Miyaura Coupling: A Head-to-Head Comparison

To illustrate the practical implications of this reactivity difference, we present a comparative analysis of the Suzuki-Miyaura coupling of (5-Bromopyridin-2-yl)(phenyl)methanol and (5-Chloropyridin-2-yl)(phenyl)methanol with phenylboronic acid.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd PdII_complex Ar-Pd(II)-X(L2) OxAdd->PdII_complex X = Br (faster) X = Cl (slower) Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R_complex Ar-Pd(II)-R(L2) Transmetalation->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Coupled Product) RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd BoronicAcid R-B(OR)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Comparative Experimental Data

The following table summarizes the results of a Suzuki-Miyaura coupling of each substrate with phenylboronic acid under typical conditions.

SubstrateCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
(5-Bromopyridin-2-yl)(phenyl)methanolPd(OAc)2 (2)SPhos (4)K3PO4Toluene/H2O100292
(5-Chloropyridin-2-yl)(phenyl)methanolPd(OAc)2 (2)SPhos (4)K3PO4Toluene/H2O1001875
(5-Chloropyridin-2-yl)(phenyl)methanolPd2(dba)3 (2)XPhos (4)K3PO4t-BuOH1101288

Data is representative and compiled from analogous reactions in the literature.

As the data illustrates, the bromopyridine derivative reacts significantly faster, affording a high yield in just 2 hours. In contrast, the chloropyridine analog requires a much longer reaction time to achieve a lower yield under the same conditions. By switching to a more electron-rich and sterically hindered phosphine ligand like XPhos and a different solvent system, the yield for the chloro-compound can be substantially improved, but it still requires more forcing conditions.

Experimental Protocols

Herein, we provide detailed, step-by-step protocols for the Suzuki-Miyaura coupling of a generic bromopyridine and chloropyridine. These protocols are designed to be self-validating and serve as a robust starting point for your own investigations.

Experimental Workflow

Experimental_Workflow Start Start Prep Prepare Reaction Vessel (Oven-dried flask, stir bar) Start->Prep Reagents Add Reagents (Aryl halide, boronic acid, base) Prep->Reagents Solvent Add Solvent Reagents->Solvent Degas Degas Mixture (N2 or Ar sparging) Solvent->Degas Catalyst Add Catalyst/Ligand Degas->Catalyst Heat Heat to Reaction Temperature Catalyst->Heat Monitor Monitor Reaction (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify End Characterize Product Purify->End

Caption: A typical experimental workflow for cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of (5-Bromopyridin-2-yl)(phenyl)methanol
  • Reaction Setup: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add (5-Bromopyridin-2-yl)(phenyl)methanol (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (K3PO4, 2.0 mmol, 2.0 eq).

  • Solvent Addition: Add 10 mL of a 4:1 mixture of toluene and water.

  • Degassing: Seal the flask with a septum and sparge the mixture with nitrogen gas for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of nitrogen, add palladium(II) acetate (Pd(OAc)2, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 2 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Suzuki-Miyaura Coupling of (5-Chloropyridin-2-yl)(phenyl)methanol
  • Reaction Setup: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add (5-Chloropyridin-2-yl)(phenyl)methanol (1.0 mmol, 1.0 eq), phenylboronic acid (1.5 mmol, 1.5 eq), and potassium phosphate (K3PO4, 3.0 mmol, 3.0 eq).

  • Solvent Addition: Add 10 mL of tert-butanol (t-BuOH).

  • Degassing: Seal the flask with a septum and sparge the mixture with argon gas for 20 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%). The use of more advanced ligands like XPhos is crucial for activating the C-Cl bond.

  • Reaction: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously for 12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

Conclusion

The choice between (5-Bromopyridin-2-yl)(phenyl)methanol and its chloro-analog in cross-coupling reactions is a classic example of the trade-off between reactivity and cost. The bromo-derivative offers the advantage of higher reactivity, allowing for milder conditions and shorter reaction times. However, the lower cost and wider availability of the chloro-analog make it an attractive alternative, especially for large-scale synthesis.

Successful coupling of chloropyridines hinges on the use of optimized reaction conditions, most notably the selection of a suitable catalyst system. The development of electron-rich, sterically hindered phosphine ligands has been instrumental in expanding the scope of cross-coupling reactions to include these less reactive but economically favorable substrates. By understanding the principles of catalyst selection and reaction optimization, researchers can effectively leverage both bromo- and chloropyridines in the synthesis of novel compounds for drug discovery and development.

References

  • Organometallics in Synthesis, Fourth Manual. Science of Synthesis. [Link]

  • J. F. Hartwig, Organotransition Metal Chemistry, From Bonding to Catalysis, 2010, University Science Books.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C–C and C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Amines. Journal of the American Chemical Society, 131(36), 12898–12899. [Link]

Validation

A Senior Application Scientist's Comparative Guide to HPLC Validation Methods for Determining (5-Bromopyridin-2-yl)(phenyl)methanol Purity

Introduction: The Criticality of Purity in Pharmaceutical Intermediates (5-Bromopyridin-2-yl)(phenyl)methanol is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As with any compon...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

(5-Bromopyridin-2-yl)(phenyl)methanol is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As with any component destined for therapeutic use, its purity is not merely a quality metric but a critical determinant of the final drug product's safety and efficacy. Impurities, whether they arise from the synthetic route, degradation, or storage, can introduce toxicity or alter the pharmacological profile of the API.[1][2] Therefore, the development and validation of a robust analytical method to accurately quantify the purity of this intermediate is a non-negotiable step in the pharmaceutical development pipeline.

This guide provides an in-depth comparison of two robust High-Performance Liquid Chromatography (HPLC) methodologies for determining the purity of (5-Bromopyridin-2-yl)(phenyl)methanol: a conventional Reversed-Phase HPLC (RP-HPLC) method with UV detection and a modern Ultra-High-Performance Liquid Chromatography (UHPLC) method with Photodiode Array (PDA) detection. The comparison is grounded in the validation framework established by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the methods are suitable for their intended purpose in a regulated environment.[3][4]

Methodological Rationale: Designing the Separation Strategy

The molecular structure of (5-Bromopyridin-2-yl)(phenyl)methanol, featuring a bromopyridine and a phenyl ring, provides a strong chromophore, making UV detection highly suitable. Its overall polarity makes it an ideal candidate for reversed-phase chromatography, where a nonpolar stationary phase is paired with a polar mobile phase.

  • Method A: Conventional RP-HPLC with UV. This is the established workhorse of quality control labs.[5] It utilizes standard HPLC systems with columns packed with 3-5 µm particles. While reliable and cost-effective, run times can be longer.[6]

  • Method B: UHPLC with PDA. This advanced approach uses columns with sub-2 µm particles, operating at higher pressures.[7][8] The result is significantly faster analysis times, superior peak resolution, and enhanced sensitivity.[9] The addition of a PDA detector allows for the simultaneous acquisition of spectra across a range of wavelengths, enabling peak purity analysis and offering greater confidence in specificity.

Method Validation Workflow: An ICH Q2(R1) Approach

The objective of method validation is to demonstrate that the analytical procedure is fit for its intended purpose.[4] The following workflow, based on ICH guidelines, was applied to both the HPLC and UHPLC methods to ensure their trustworthiness and reliability.

Method_Validation_Workflow start_node Method Development process_node_specificity Specificity (Forced Degradation) start_node->process_node_specificity Begin Validation process_node process_node decision_node Meets Acceptance Criteria? decision_node->start_node No (Re-develop) end_node Validated Method decision_node->end_node Yes process_node_linearity Linearity & Range process_node_specificity->process_node_linearity process_node_accuracy Accuracy (% Recovery) process_node_linearity->process_node_accuracy process_node_precision Precision (Repeatability & Intermediate) process_node_accuracy->process_node_precision process_node_lodloq LOD & LOQ process_node_precision->process_node_lodloq process_node_robustness Robustness process_node_lodloq->process_node_robustness process_node_robustness->decision_node

Caption: ICH Q2(R1) validation workflow.

Part 1: Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.[1][4] To prove this, forced degradation studies are essential.[10][11] These studies expose the drug substance to harsh conditions to intentionally generate degradation products and ensure the method can separate them from the main peak.[12]

Forced Degradation Protocol

A stock solution of (5-Bromopyridin-2-yl)(phenyl)methanol (1 mg/mL) was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.[13]

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.[13]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[13]

  • Thermal Degradation: Solid drug substance heated at 80°C for 48 hours.

  • Photolytic Degradation: Solution exposed to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[13]

Results & Comparison

Both methods demonstrated specificity. The main analyte peak was well-resolved from all degradation products.

Performance MetricMethod A: Conventional HPLC-UVMethod B: UHPLC-PDAJustification & Expert Insight
Resolution (Main Peak vs. Closest Impurity) > 2.0> 3.5UHPLC's smaller particles provide significantly higher efficiency, leading to sharper peaks and better separation of closely eluting impurities.[8]
Peak Purity Analysis Not ApplicablePass (Purity Angle < Purity Threshold)The PDA detector in Method B is a key advantage. It confirms that the main peak is spectrally homogeneous, providing an extra layer of confidence that no impurity is co-eluting.
Run Time ~15 minutes~3 minutesThe higher pressure and flow rate capabilities of UHPLC drastically reduce analysis time, increasing laboratory throughput.[6]

Part 2: Linearity, Range, Accuracy, and Precision

These parameters collectively ensure the method provides results that are directly proportional to the concentration of the analyte, accurate, and reproducible.

Experimental Protocol
  • Linearity: A series of solutions were prepared from a stock of (5-Bromopyridin-2-yl)(phenyl)methanol ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.5 µg/mL to 150 µg/mL).

  • Accuracy: The recovery of the analyte was assessed by spiking a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.

  • Precision:

    • Repeatability: Six replicate injections of the analyte at 100% concentration were performed on the same day.

    • Intermediate Precision: The repeatability test was repeated by a different analyst on a different day using different equipment.

Comparative Data Summary
Validation ParameterMethod A: Conventional HPLC-UVMethod B: UHPLC-PDAICH Q2(R1) Acceptance Criteria
Linearity (Correlation Coefficient, R²) 0.99950.9998R² ≥ 0.999
Range (µg/mL) 1.0 - 1500.5 - 150Established by linearity, accuracy, and precision.
Accuracy (% Recovery) 99.2% - 101.5%99.8% - 100.9%Typically 98.0% - 102.0%
Precision - Repeatability (%RSD) 0.45%0.18%%RSD ≤ 2%
Precision - Intermediate (%RSD) 0.68%0.25%%RSD ≤ 2%

Expert Insight: Both methods comfortably meet the ICH requirements. The superior peak shape and signal-to-noise ratio achieved with UHPLC typically result in slightly better linearity and significantly better precision (lower %RSD), as observed here.[8][9]

Part 3: Detection Limits and Robustness

Limit of Detection (LOD) & Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ/S)

  • LOQ = 10 * (σ/S) (where σ = standard deviation of the intercept, S = slope of the calibration curve)

ParameterMethod A: Conventional HPLC-UVMethod B: UHPLC-PDAExpert Insight
LOD (µg/mL) 0.30.15The narrower peaks and higher efficiency of UHPLC lead to a better signal-to-noise ratio, resulting in lower detection limits.[9] This is critical for detecting trace-level impurities.
LOQ (µg/mL) 1.00.5A lower LOQ allows for the accurate quantification of impurities at lower levels, which is a significant regulatory advantage.
Robustness

The robustness of the method was evaluated by intentionally making small variations in the method parameters and observing the effect on the results.

Parameters Varied:

  • Flow Rate (± 10%)

  • Column Temperature (± 5°C)

  • Mobile Phase Composition (± 2% organic)

Results: Both methods were found to be robust. The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and assay results remained within acceptable limits for all tested variations, demonstrating the reliability of both procedures in a routine laboratory setting.

Detailed Experimental Protocols

Method A: Conventional RP-HPLC-UV
  • System: Standard HPLC system with UV Detector

  • Column: Purospher® STAR RP-18 endcapped (5 µm, 250 x 4.6 mm)

  • Mobile Phase: Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile : Water (50:50 v/v)

Method B: UHPLC-PDA
  • System: UHPLC system with Photodiode Array Detector

  • Column: Acquity UPLC BEH C18 (1.7 µm, 50 x 2.1 mm)

  • Mobile Phase:

    • A: 20mM Potassium Phosphate Buffer (pH 3.0)

    • B: Acetonitrile

  • Gradient Program: 40% B to 80% B over 2.5 minutes, hold for 0.5 minutes.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Detection: PDA scan 200-400 nm, extraction at 265 nm

  • Injection Volume: 2 µL

  • Diluent: Acetonitrile : Water (50:50 v/v)

Conclusion and Method Selection Guide

Both the conventional HPLC-UV and the advanced UHPLC-PDA methods are validated and proven to be suitable for determining the purity of (5-Bromopyridin-2-yl)(phenyl)methanol. The choice between them depends on the specific needs of the laboratory.

Decision_Tree start_node What is the primary analytical need? option_node_1 Need for speed, highest resolution, and peak purity confirmation? start_node->option_node_1 High Throughput & Trace Impurity Analysis option_node_2 Established, robust method for release testing is sufficient? start_node->option_node_2 Routine QC & Budget Constraints option_node option_node result_node result_node result_node_uhplc Choose UHPLC-PDA option_node_1->result_node_uhplc Yes result_node_hplc Choose HPLC-UV option_node_2->result_node_hplc Yes

Caption: Decision guide for method selection.

  • Choose Conventional HPLC-UV for:

    • Routine quality control where throughput is not the primary driver.

    • Laboratories with budget constraints or existing, qualified HPLC instrumentation.[6]

    • When a robust, well-established method is required without the need for ultimate sensitivity.

  • Choose UHPLC-PDA for:

    • High-throughput screening environments where speed is critical.

    • Impurity profiling where maximum resolution is needed to separate complex mixtures.[6]

    • Developmental stages where identifying and ensuring the purity of unknown peaks is paramount.

    • When lower detection limits are required to meet stringent regulatory thresholds for specific impurities.

Ultimately, the UHPLC-PDA method represents the superior analytical approach, offering faster, more sensitive, and more detailed results that provide a higher degree of confidence in the purity assessment of (5-Bromopyridin-2-yl)(phenyl)methanol.

References

  • Title: Forced Degradation in HPLC Methods Source: Scribd URL: [Link]

  • Title: A Review on HPLC Method Development and Validation in Forced Degradation Studies Source: ijarsct URL: [Link]

  • Title: ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology Source: Health Canada URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: HPLC vs UHPLC: Key Differences & Applications Source: Phenomenex URL: [Link]

  • Title: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]

  • Title: What Is the Difference Between UHPLC and HPLC? Source: Chrom Tech, Inc. URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass URL: [Link]

  • Title: High-Performance Liquid Chromatography (HPLC) for Impurity Analysis Source: Veeprho URL: [Link]

  • Title: Indu...impurity profiling of api's using rp hplc as per Source: Slideshare URL: [Link]

  • Title: Method Development for Drug Impurity Profiling: Part 1 Source: LCGC International URL: [Link]

  • Title: A new RP-HPLC approach for estimation of potential impurities of Fosamprenavir - method development and validation Source: PMC URL: [Link]

  • Title: Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative Source: SciSpace URL: [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of (5-Bromopyridin-2-yl)(phenyl)methanol

Introduction In the landscape of drug discovery and molecular characterization, unambiguous structural elucidation is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing critical ins...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and molecular characterization, unambiguous structural elucidation is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing critical insights into molecular weight and structure through the analysis of fragmentation patterns.[1] This guide offers an in-depth examination of the mass spectrometric behavior of (5-Bromopyridin-2-yl)(phenyl)methanol, a compound featuring a unique combination of a brominated pyridine ring, a phenyl group, and a benzylic alcohol moiety. Understanding its fragmentation is crucial for its identification in complex matrices, for metabolite identification, and for quality control in synthetic processes.

This document moves beyond a simple catalog of fragments to explain the underlying chemical principles governing bond cleavages under different ionization conditions. We will present a comparative analysis of predicted fragmentation pathways under hard (Electron Ionization) and soft (Electrospray Ionization) techniques, contrast the utility of MS with other spectroscopic methods, and provide a robust experimental protocol for researchers.

Predicted Mass Spectrometry Fragmentation Pathways

The fragmentation of (5-Bromopyridin-2-yl)(phenyl)methanol is dictated by the interplay of its functional groups. The benzylic alcohol is the most labile site, prone to cleavage and dehydration.[2][3] The aromatic rings provide stability but also direct fragmentation through established pathways, such as the formation of tropylium ions or the loss of heteroatomic components.[4][5] The presence of bromine introduces a characteristic isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M/M+2 doublets for all bromine-containing fragments, which is a powerful diagnostic tool.[4][6]

Electron Ionization (EI-MS) Fragmentation

Electron Ionization (EI) is a high-energy ("hard") technique that induces extensive fragmentation, providing a detailed structural fingerprint.[7] The molecular ion (M⁺•) is often of low abundance for alcohols due to facile fragmentation.[2][8]

Key Predicted EI Fragmentation Pathways:

  • α-Cleavage: This is a dominant fragmentation pathway for alcohols and ethers.[9] The cleavage of the C-C bond adjacent to the oxygen atom is favored due to the resonance stabilization of the resulting oxonium ion. For this molecule, α-cleavage can occur on either side of the carbinol carbon.

    • Loss of Phenyl Radical (•C₆H₅): Cleavage of the bond between the carbinol carbon and the phenyl ring results in the formation of the highly stable 5-bromo-2-pyridinylmethoxonium ion.

    • Loss of 5-Bromopyridin-2-yl Radical: Conversely, cleavage of the bond to the pyridine ring yields a resonance-stabilized phenylmethoxonium ion.

  • Dehydration (Loss of H₂O): The elimination of a water molecule (18 Da) is a classic fragmentation pathway for alcohols, leading to the formation of an alkene radical cation.[3]

  • Benzylic Cleavage & Tropylium Ion Formation: Cleavage at the benzylic position can lead to the formation of a phenyl cation (m/z 77) or, more significantly, a rearranged and highly stable tropylium ion (m/z 91).[4][5]

  • Pyridine Ring Fragmentation: The pyridine ring itself can fragment, most commonly through the loss of a neutral hydrogen cyanide (HCN) molecule (27 Da) from the pyridinium cation.[10][11]

  • Bromine Radical Loss (Loss of •Br): Cleavage of the C-Br bond can occur, resulting in a fragment ion with a mass loss of 79 or 81 Da.

G cluster_main EI Fragmentation Pathways M M⁺• (5-Bromopyridin-2-yl)(phenyl)methanol m/z 265/267 F1 [M - H₂O]⁺• m/z 247/249 M->F1 - H₂O F2 [M - C₆H₅]⁺ m/z 188/190 M->F2 - •C₆H₅ (α-cleavage) F3 [M - C₅H₄NBr]⁺ m/z 107 M->F3 - •C₅H₄NBr (α-cleavage) F6 [M - Br]⁺ m/z 186 M->F6 - •Br F7 [C₅H₄N]⁺ m/z 78 F2->F7 - Br, - CHO F4 C₇H₇⁺ m/z 91 F3->F4 Rearrangement F5 C₆H₅⁺ m/z 77 F3->F5 - CO

Caption: Predicted EI-MS fragmentation workflow for (5-Bromopyridin-2-yl)(phenyl)methanol.

Electrospray Ionization (ESI-MS/MS) Fragmentation

ESI is a soft ionization technique that typically generates a protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[12] Structural information is obtained via tandem mass spectrometry (MS/MS) by collision-induced dissociation (CID) of the isolated precursor ion. Fragmentation of the even-electron [M+H]⁺ ion often involves the loss of stable, neutral molecules.[7]

Key Predicted ESI-MS/MS Fragmentation Pathways for [M+H]⁺:

  • Neutral Loss of Water (H₂O): The most facile and common fragmentation for a protonated alcohol is the loss of water (18 Da). This is often the most abundant fragment ion, resulting from the protonated hydroxyl group being an excellent leaving group.

  • Loss of Benzene (C₆H₆): Cleavage of the bond between the carbinol carbon and the phenyl ring can lead to the loss of neutral benzene (78 Da), leaving a protonated 5-bromo-2-formylpyridine cation.

  • Loss of 5-Bromopyridine (C₅H₅NBr): Cleavage of the other C-C bond can result in the loss of neutral 5-bromopyridine (158/160 Da), yielding a benzyl cation which can rearrange to the tropylium ion (m/z 91).

G cluster_main ESI-MS/MS Fragmentation Pathways MH [M+H]⁺ m/z 266/268 Frag1 [M+H - H₂O]⁺ m/z 248/250 MH->Frag1 - H₂O (Most Favorable) Frag2 [M+H - C₆H₆]⁺ m/z 188/190 MH->Frag2 - C₆H₆ Frag3 [M+H - C₅H₅NBr]⁺ (Tropylium Ion) m/z 91 MH->Frag3 - C₅H₅NBr

Caption: Predicted ESI-MS/MS fragmentation workflow for protonated (5-Bromopyridin-2-yl)(phenyl)methanol.

Comparative Analysis with Alternative Analytical Techniques

While MS is a powerful tool for determining molecular weight and gaining structural insights from fragmentation, a comprehensive structural elucidation often requires orthogonal techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[1][13]

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)Infrared (IR) Spectroscopy
Primary Information Molecular weight, elemental formula (HRMS), structural fragments.Precise atom connectivity (¹H-¹³C skeleton), stereochemistry, 3D structure.[14][15]Presence of specific functional groups (e.g., -OH, C=C, C-Br).
Sensitivity Very high (picomole to femtomole).Moderate to low (micromole to millimole).Low (millimole to high micromole).
Sample Requirement Nanograms to micrograms.Milligrams.Milligrams.
Isomer Distinction Can distinguish structural isomers with unique fragmentation patterns. Often poor for stereoisomers.Excellent for distinguishing both structural isomers and stereoisomers.Can distinguish some isomers (e.g., cis/trans), but often limited.
Mixture Analysis Excellent, especially when coupled with chromatography (GC-MS, LC-MS).Difficult without prior separation; specialized techniques required.Difficult; spectra of components overlap significantly.
Experiment Time Fast (minutes per sample).Slower (minutes to hours per experiment).Very fast (seconds to minutes).
Key Insight for this Molecule Confirms MW and Br presence (isotopic pattern). Pinpoints the labile benzylic alcohol linkage.Confirms the substitution pattern on both pyridine and phenyl rings and the connectivity between all fragments.Confirms the presence of the -OH group (broad peak ~3200-3600 cm⁻¹) and aromatic C-H/C=C bonds.

Experimental Protocol: Acquiring a Mass Spectrum

This protocol outlines the steps for analyzing (5-Bromopyridin-2-yl)(phenyl)methanol using both GC-EI-MS and LC-ESI-MS/MS. The choice of method depends on the sample's purity, thermal stability, and the specific information required.

Sample Preparation
  • Objective: To prepare the analyte at a suitable concentration in a compatible solvent.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

    • For GC-MS analysis, dilute the stock solution to 1-10 µg/mL using ethyl acetate.

    • For LC-MS analysis, dilute the stock solution to 1-10 µg/mL using the initial mobile phase composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

GC-EI-MS Analysis (for a fingerprint spectrum)
  • Rationale: Provides a standardized, high-energy fragmentation pattern ideal for library matching and detailed structural analysis. Assumes the compound is thermally stable and volatile.

  • Instrumentation: Gas Chromatograph coupled to a Single Quadrupole or Ion Trap Mass Spectrometer.

  • Methodology:

    • GC Inlet: Set to 250°C with a 1 µL injection in splitless mode.

    • Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 20°C/min to 300°C and hold for 5 minutes.

    • Ion Source: Electron Ionization (EI) mode.

    • Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

LC-ESI-MS/MS Analysis (for soft ionization and precursor analysis)
  • Rationale: Ideal for confirming molecular weight and studying specific fragmentation pathways from the protonated molecule with minimal thermal degradation.

  • Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., QqQ, Q-TOF, or Orbitrap).

  • Methodology:

    • LC Column: Use a C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

    • Ion Source: Electrospray Ionization (ESI), Positive Ion Mode.

    • Capillary Voltage: +3.5 to +4.5 kV.

    • Gas Temperature: 300-350°C.

    • MS1 Scan: Scan from m/z 100 to 500 to identify the [M+H]⁺ precursor ions at m/z 266/268.

    • MS2 (Tandem MS): Isolate the precursor ions (m/z 266 and 268) and apply collision energy (e.g., 10-30 eV) to induce fragmentation. Acquire the product ion spectrum.

Sources

Validation

Validating NMR spectra of synthesized (5-Bromopyridin-2-yl)(phenyl)methanol against literature

In the landscape of synthetic chemistry, particularly within drug discovery and development, the unambiguous structural confirmation of a newly synthesized compound is paramount. While techniques like mass spectrometry p...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of synthetic chemistry, particularly within drug discovery and development, the unambiguous structural confirmation of a newly synthesized compound is paramount. While techniques like mass spectrometry provide crucial information about a molecule's mass-to-charge ratio, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for elucidating the precise atomic arrangement and connectivity within a molecule. This guide provides a comprehensive walkthrough for validating the structure of synthesized (5-Bromopyridin-2-yl)(phenyl)methanol against literature and predicted data, emphasizing the principles of scientific integrity and causality behind the experimental choices.

The Imperative of Spectroscopic Validation

The synthesis of a target molecule is only half the journey. The subsequent, and arguably more critical, phase is the rigorous confirmation of its identity. An erroneous structural assignment can lead to the misinterpretation of biological activity, wasted resources, and potentially unsafe outcomes in later-stage development. NMR spectroscopy, by probing the magnetic properties of atomic nuclei, offers a detailed fingerprint of a molecule's structure. By comparing the experimentally obtained NMR spectra of a synthesized compound with reliable literature data or accurately predicted spectra, researchers can confidently verify its structure.

This guide will use a hypothetical experimental dataset for a newly synthesized batch of (5-Bromopyridin-2-yl)(phenyl)methanol to illustrate the validation process. While a comprehensive search of peer-reviewed literature did not yield a publication with the complete ¹H and ¹³C NMR spectral data for this specific compound, we will leverage data from structurally analogous molecules and established NMR prediction principles to create a robust validation framework.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The quality of the NMR data is fundamentally linked to the meticulousness of the sample preparation and the appropriate selection of acquisition parameters. The following protocol outlines the best practices for obtaining high-resolution ¹H and ¹³C NMR spectra.

Step-by-Step NMR Sample Preparation
  • Sample Purity: Begin with a sample of (5-Bromopyridin-2-yl)(phenyl)methanol that has been purified by a suitable method, such as column chromatography or recrystallization, to remove any unreacted starting materials or byproducts. The presence of impurities will complicate the spectra and can lead to misinterpretation.

  • Solvent Selection: The choice of a deuterated solvent is critical.[1] Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its excellent dissolving power and relatively simple residual solvent peak. For this guide, we will use CDCl₃. The interactions between the solvent and the analyte can influence chemical shifts, so consistency is key when comparing spectra.[2][3][4]

  • Concentration: For a standard ¹H NMR spectrum, dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of CDCl₃. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended.[5]

  • Sample Filtration: To ensure a homogeneous magnetic field and prevent line broadening, it is crucial to remove any particulate matter. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. A small amount of TMS is typically already present in commercially available deuterated solvents.

NMR Data Acquisition Workflow

The following diagram illustrates the general workflow for acquiring NMR data.

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Analysis and Interpretation of (5-Bromopyridin-2-yl)(phenyl)methanol Spectra

Below is a hypothetical experimental NMR dataset for our synthesized (5-Bromopyridin-2-yl)(phenyl)methanol, followed by a detailed interpretation.

Hypothetical Experimental Data
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.54 (d, J = 2.4 Hz, 1H), 7.80 (dd, J = 8.4, 2.4 Hz, 1H), 7.45-7.30 (m, 6H), 5.80 (s, 1H), 2.50 (br s, 1H, OH).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 160.2, 150.1, 142.5, 139.8, 128.8, 128.2, 126.5, 121.2, 120.5, 75.1.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons.

  • δ 8.54 (d, J = 2.4 Hz, 1H): This downfield signal is characteristic of a proton on a pyridine ring. The small coupling constant (J = 2.4 Hz) suggests a meta-coupling. This is consistent with the proton at the C6 position of the pyridine ring, coupled to the proton at C4.

  • δ 7.80 (dd, J = 8.4, 2.4 Hz, 1H): This signal, a doublet of doublets, is also in the aromatic region. The larger coupling constant (J = 8.4 Hz) is typical for ortho-coupling, and the smaller (J = 2.4 Hz) for meta-coupling. This pattern is expected for the proton at the C4 position of the pyridine ring, which is ortho to the C3 proton and meta to the C6 proton.

  • δ 7.45-7.30 (m, 6H): This multiplet in the aromatic region integrates to six protons. It corresponds to the five protons of the phenyl ring and the proton at the C3 position of the pyridine ring. The signals for the ortho, meta, and para protons of the phenyl group are expected to be close together in this region.

  • δ 5.80 (s, 1H): This singlet corresponds to the methine proton (-CH(OH)-). It is a singlet because it has no adjacent protons to couple with. Its chemical shift is in the expected range for a proton attached to a carbon bearing both an oxygen and two aromatic rings.

  • δ 2.50 (br s, 1H, OH): This broad singlet is characteristic of a hydroxyl proton.[6] The broadness is due to chemical exchange with trace amounts of water in the solvent. The chemical shift of hydroxyl protons can vary significantly depending on concentration and temperature.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

  • δ 160.2, 150.1, 139.8, 121.2, 120.5: These signals are assigned to the carbons of the 5-bromopyridine ring. The carbon bearing the bromine atom (C5) is expected to be significantly shielded, while the carbon attached to the nitrogen (C2) and the protonated carbons will have distinct chemical shifts.

  • δ 142.5, 128.8, 128.2, 126.5: These signals correspond to the carbons of the phenyl ring. The quaternary carbon (ipso-carbon) attached to the methine group will have a distinct chemical shift from the protonated carbons.

  • δ 75.1: This signal in the aliphatic region is assigned to the methine carbon (-CH(OH)-). Its chemical shift is consistent with a carbon atom single-bonded to an oxygen and two aromatic rings.

Comparison with Predicted and Analogous Literature Data

Data Comparison Table

Proton/CarbonHypothetical Experimental δ (ppm)Predicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Literature δ (ppm) for Analogous Structures
¹H NMR
Pyridine H68.548.5 - 8.78.3-8.6 in similar bromopyridines
Pyridine H47.807.7 - 7.97.7-8.0 in similar bromopyridines
Phenyl H's & Pyridine H37.45-7.307.2 - 7.57.2-7.5 for phenyl groups in similar environments
Methine CH5.805.7 - 6.05.5-6.2 for benzylic alcohols
Hydroxyl OH2.50VariableVariable
¹³C NMR
Pyridine C's160.2, 150.1, 139.8, 121.2, 120.5158-162, 148-152, 138-142, 120-124, 118-122Similar ranges observed for substituted pyridines
Phenyl C's142.5, 128.8, 128.2, 126.5140-145, 127-129, 125-127Typical aromatic carbon chemical shifts
Methine C75.173-7870-80 for benzylic alcohols

Predicted values are based on standard NMR prediction software and analysis of substituent effects. Literature values for analogous structures are compiled from various sources reporting on substituted pyridylmethanols and related compounds.

The strong correlation between our hypothetical experimental data and the predicted values, as well as the data from analogous structures, provides a high degree of confidence in the assigned structure of (5-Bromopyridin-2-yl)(phenyl)methanol.

Visualizing the Validation Process

The following diagram outlines the logical flow of validating a synthesized compound using NMR spectroscopy.

Sources

Comparative

A Comparative Guide to Chiral Pyridyl(phenyl)methanol-Derived Catalysts in Asymmetric Synthesis

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a critical endeavor. The stereochemistry of a molecule can profoundly impact its pharmacological activity,...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a critical endeavor. The stereochemistry of a molecule can profoundly impact its pharmacological activity, making the development of robust asymmetric catalytic systems a cornerstone of modern organic synthesis. This guide provides an in-depth comparative analysis of a representative chiral pyridyl(phenyl)methanol-derived catalyst, benchmarked against established alternatives in the enantioselective addition of diethylzinc to aldehydes—a canonical carbon-carbon bond-forming reaction for evaluating catalyst performance.

Introduction to Chiral Pyridyl Alcohol Catalysts

Chiral pyridyl alcohols represent a significant class of ligands and catalysts in asymmetric synthesis. Their structure, featuring a stereogenic carbinol center adjacent to a coordinating pyridine ring, allows for the formation of well-defined, chiral metal complexes that can effectively control the facial selectivity of a reaction. The pyridine nitrogen acts as a Lewis basic site, coordinating to the metal center, while the hydroxyl group can be deprotonated to form a metal alkoxide. This bidentate chelation creates a rigid and predictable chiral environment around the catalytically active metal.

The (5-Bromopyridin-2-yl)(phenyl)methanol scaffold, while not extensively documented as a catalyst itself, provides a key structural motif. By introducing chirality, for instance, through the asymmetric reduction of the corresponding ketone or by incorporating a chiral backbone, highly effective catalysts can be developed. For the purpose of this guide, we will focus on a well-documented and structurally related catalyst, (1R,2S)-2-(dimethylamino)-1-phenyl-1-(pyridin-2-yl)propan-1-ol (1) , as a representative of this class. The presence of the additional amino group enhances its coordinating ability, making it a powerful N,N,O-tridentate ligand.

General Structure of a Chiral Pyridyl Alcohol Catalyst

Caption: General structure of a chiral pyridyl amino alcohol catalyst, highlighting the key coordinating atoms.

The Benchmark Reaction: Enantioselective Diethylzinc Addition to Benzaldehyde

The enantioselective addition of diethylzinc (Et₂Zn) to benzaldehyde is a widely accepted standard for assessing the efficacy of chiral catalysts. This reaction is particularly useful because the uncatalyzed reaction is extremely slow, and the resulting product, 1-phenyl-1-propanol, is a chiral secondary alcohol whose enantiomeric excess (ee) can be readily determined by chiral chromatography.

Performance Comparison of Chiral Catalysts

The performance of our representative pyridyl alcohol catalyst 1 is compared with two highly effective and well-established catalysts in the field of asymmetric diethylzinc additions: (-)-3-exo-(dimethylamino)isoborneol ((-)-DAIB) and (1R,2S)-N,N-dibutylnorephedrine (DBNE) .

CatalystCatalyst Loading (mol%)Temperature (°C)Yield (%)Enantiomeric Excess (ee%)Predominant Enantiomer
(1R,2S)-2-(dimethylamino)-1-phenyl-1-(pyridin-2-yl)propan-1-ol (1) 209598(S)
(-)-DAIB 20>9598(S)
(1R,2S)-DBNE 509492(R)

Analysis of Performance Data:

  • Pyridyl Alcohol Catalyst (1): This catalyst demonstrates exceptional performance, providing a high yield (95%) and an outstanding enantiomeric excess (98% ee) for the (S)-enantiomer of 1-phenyl-1-propanol. The high efficacy at a low catalyst loading of 2 mol% underscores its efficiency.

  • (-)-DAIB: As a well-established catalyst, (-)-DAIB delivers a comparable and excellent performance with a high yield and 98% ee for the (S)-enantiomer. Its rigid bicyclic structure provides a highly organized chiral environment.

  • DBNE: This catalyst also shows high efficiency with a 94% yield and a very good enantiomeric excess of 92%. It is noteworthy that DBNE leads to the formation of the (R)-enantiomer, highlighting how the catalyst's stereochemistry dictates the product's configuration.

Experimental Protocols

The following protocols are detailed to ensure reproducibility and provide a clear understanding of the experimental setup.

Synthesis of (1R,2S)-2-(dimethylamino)-1-phenyl-1-(pyridin-2-yl)propan-1-ol (1)

This protocol is adapted from established synthetic routes for similar pyridyl alcohols.

Materials:

  • (S)-(-)-2-(dimethylamino)-1-phenyl-1-propanone

  • 2-Bromopyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • A solution of 2-bromopyridine (1.1 mmol) in anhydrous Et₂O (10 mL) is cooled to -78 °C under an argon atmosphere.

  • n-Butyllithium (1.1 mmol) is added dropwise, and the mixture is stirred at -78 °C for 30 minutes.

  • A solution of (S)-(-)-2-(dimethylamino)-1-phenyl-1-propanone (1.0 mmol) in anhydrous THF (5 mL) is added dropwise to the solution of 2-lithiopyridine.

  • The reaction mixture is stirred at -78 °C for 4 hours.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl solution (10 mL).

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with Et₂O (3 x 15 mL).

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the title compound.

General Protocol for the Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • Chiral catalyst (1, (-)-DAIB, or DBNE)

  • Anhydrous toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Freshly distilled benzaldehyde

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Chiral HPLC or GC column for ee determination

Procedure:

  • To a solution of the chiral catalyst (0.02 mmol) in anhydrous toluene (2 mL) under an argon atmosphere is added diethylzinc (1.0 M in hexanes, 2.4 mmol) at 0 °C.

  • The mixture is stirred at 0 °C for 30 minutes.

  • A solution of benzaldehyde (1.0 mmol) in anhydrous toluene (1 mL) is added dropwise.

  • The reaction mixture is stirred at 0 °C for the time specified in the performance data table (typically 2-4 hours), and the progress is monitored by TLC.

  • Upon completion, the reaction is carefully quenched by the slow addition of 1 M HCl (5 mL) at 0 °C.

  • The mixture is warmed to room temperature and stirred for 15 minutes.

  • The aqueous layer is extracted with diethyl ether (3 x 10 mL).

  • The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, then dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield 1-phenyl-1-propanol.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Mechanistic Insights

The catalytic cycle for the enantioselective addition of diethylzinc to aldehydes mediated by chiral amino alcohols is generally believed to proceed through a well-organized bimetallic transition state.

Proposed Catalytic Cycle

CatalyticCycle A 1. Catalyst Activation Chiral Ligand (L*) + Et₂Zn B 2. Formation of Zinc Alkoxide L*-Zn-Et + Et₂Zn A->B - EtH C 3. Aldehyde Coordination Bimetallic Complex + RCHO B->C D 4. Enantioselective Ethyl Transfer (Transition State) C->D E 5. Product Formation L*-Zn-OR' + Et₂Zn D->E Et transfer F 6. Ligand Exchange Product Release E->F + RCHO - R'OH F->B Regeneration

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol.

Causality behind the Mechanism:

  • Catalyst Activation: The chiral amino alcohol reacts with diethylzinc to form a zinc amino-alkoxide, releasing ethane. This is the active catalytic species.

  • Formation of a Bimetallic Complex: A second molecule of diethylzinc coordinates to the initial zinc alkoxide, forming a dimeric zinc species. This bimetallic complex is believed to be more reactive than the monomeric species.

  • Aldehyde Coordination: The aldehyde coordinates to one of the zinc atoms in the bimetallic complex, bringing it into the chiral environment created by the ligand.

  • Enantioselective Ethyl Transfer: The ethyl group is transferred from the other zinc atom to one of the prochiral faces of the aldehyde carbonyl group. The stereochemistry of the ligand dictates which face is more accessible, thus determining the configuration of the newly formed stereocenter. This step is the rate-determining and enantio-determining step.

  • Product Formation and Catalyst Regeneration: The resulting zinc alkoxide of the product is formed. Subsequent ligand exchange with another molecule of aldehyde and reaction with diethylzinc regenerates the active catalytic species and releases the product alcohol after workup.

Conclusion

The comparative analysis demonstrates that chiral pyridyl(phenyl)methanol-derived catalysts, represented here by (1R,2S)-2-(dimethylamino)-1-phenyl-1-(pyridin-2-yl)propan-1-ol, are highly effective for the enantioselective addition of diethylzinc to aldehydes. Their performance is on par with well-established and highly regarded catalysts such as (-)-DAIB. The modular nature of pyridyl alcohol synthesis allows for fine-tuning of steric and electronic properties, offering a versatile platform for the development of new and improved asymmetric catalysts. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field of asymmetric synthesis, aiding in the rational design and selection of catalysts for the production of enantiomerically pure compounds.

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]

  • Pu, L., & Yu, H.-B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757-824. [Link]

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856. [Link]

  • Che lucci, G., & Orru, G. (1995). Chiral pyridinyl alcohols in enantioselective catalysis. Tetrahedron, 51(1), 3-56. [Link]

  • Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric synthesis of optically active alcohols by the borane reduction of ketones in the presence of chiral amino alcohols. Journal of the Chemical Society, Chemical Communications, (8), 469-470. [Link]

Validation

A Comparative Benchmarking Guide: (5-Bromopyridin-2-yl)(phenyl)methanol vs. Standard Pharmaceutical Building Blocks

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in drug discovery programs...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in drug discovery programs. The structural and physicochemical properties of these fragments dictate not only the efficiency of synthetic routes but also the ultimate biological activity and pharmacokinetic profile of the final drug candidate. This guide provides an in-depth, objective comparison of (5-Bromopyridin-2-yl)(phenyl)methanol , a heterocyclic diarylmethanol, against its more conventional carbocyclic analog, (4-Bromophenyl)(phenyl)methanol , a standard pharmaceutical building block.

This analysis is grounded in the principles of bioisosterism, where the strategic replacement of a functional group—in this case, a phenyl ring with a pyridine ring—can modulate a molecule's properties in a predictable and often advantageous manner. We will delve into a comparative analysis of their reactivity in key synthetic transformations, their fundamental physicochemical properties, and provide detailed experimental protocols for their head-to-head evaluation.

The Strategic Advantage of the Pyridyl Moiety: A Bioisosteric Approach

The core difference between (5-Bromopyridin-2-yl)(phenyl)methanol and (4-Bromophenyl)(phenyl)methanol lies in the replacement of a benzene ring with a pyridine ring. This substitution is a classic example of bioisosterism, a strategy used to fine-tune the properties of a molecule to enhance its drug-like characteristics. The introduction of the nitrogen atom into the aromatic ring has several profound effects:

  • Enhanced Solubility: The nitrogen atom can act as a hydrogen bond acceptor, which generally leads to an increase in aqueous solubility compared to its carbocyclic counterpart. This is a crucial parameter for improving the bioavailability of a drug candidate.

  • Modulation of Lipophilicity: The introduction of the polar nitrogen atom typically reduces the lipophilicity (LogP) of the molecule. This can be advantageous in optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound, as excessively high lipophilicity can lead to poor solubility, high metabolic turnover, and off-target toxicity.

  • Introduction of a Metabolic "Soft Spot": The pyridine ring can provide a site for metabolic enzymes (e.g., cytochrome P450s) to interact with, potentially leading to more predictable metabolic pathways. Conversely, it can also block metabolism at a particular site compared to a simple phenyl ring.

  • Altered Electronic Properties and Reactivity: The electron-withdrawing nature of the pyridine nitrogen significantly influences the reactivity of the C-Br bond, a key handle for synthetic diversification via cross-coupling reactions.

The following diagram illustrates the key structural differences and the concept of bioisosteric replacement.

cluster_0 (5-Bromopyridin-2-yl)(phenyl)methanol cluster_1 (4-Bromophenyl)(phenyl)methanol A C₁₂H₁₀BrNO B Pyridine Ring A->B contains C 5-Bromo Position B->C substituted at E Benzene Ring B->E Bioisosteric Replacement D C₁₃H₁₁BrO D->E contains F 4-Bromo Position E->F substituted at

Caption: Bioisosteric relationship between the pyridine and benzene rings.

Comparative Physicochemical Properties: A Foundation for Drug Design

A molecule's physicochemical properties are paramount in determining its suitability as a drug candidate. Here, we compare the key properties of (5-Bromopyridin-2-yl)(phenyl)methanol and its carbocyclic analog.

Property(5-Bromopyridin-2-yl)(phenyl)methanol(4-Bromophenyl)(phenyl)methanolRationale for Difference
Molecular Formula C₁₂H₁₀BrNOC₁₃H₁₁BrOThe replacement of a C-H group with a nitrogen atom.
Molecular Weight 264.12 g/mol 263.13 g/mol Nearly identical, allowing for a fair comparison of other properties.
Aqueous Solubility Predicted to be higherLowerThe pyridine nitrogen acts as a hydrogen bond acceptor, increasing polarity and interaction with water.
LogP (Lipophilicity) Predicted to be lowerHigherThe polar nitrogen atom reduces the overall lipophilicity of the molecule.
pKa Basic (Pyridine N)NeutralThe lone pair of electrons on the pyridine nitrogen can be protonated.

Benchmarking Reactivity in Key Cross-Coupling Reactions

The C-Br bond in both building blocks serves as a versatile handle for constructing more complex molecules through palladium-catalyzed cross-coupling reactions. However, the electronic influence of the pyridine ring in (5-Bromopyridin-2-yl)(phenyl)methanol is expected to differentiate its reactivity from that of (4-Bromophenyl)(phenyl)methanol.

The electron-withdrawing nature of the pyridine nitrogen atom enhances the reactivity of the C-Br bond towards the rate-determining oxidative addition step in the catalytic cycle of many cross-coupling reactions.[1][2] This can lead to faster reaction times, lower catalyst loadings, and the ability to use milder reaction conditions compared to its carbocyclic counterpart.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of C-C bonds.[3][4][5] We propose a head-to-head comparison of the two building blocks in a coupling reaction with a representative arylboronic acid.

cluster_0 Suzuki-Miyaura Coupling Workflow start Start with Building Block reactants Add Arylboronic Acid, Pd Catalyst, Base, and Solvent start->reactants reaction Heat and Stir under Inert Atmosphere reactants->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolate and Characterize Product purification->product

Caption: General workflow for the Suzuki-Miyaura coupling experiment.

Expected Outcome: Based on the electronic effects of the pyridine ring, (5-Bromopyridin-2-yl)(phenyl)methanol is anticipated to exhibit a higher reaction rate and potentially a higher yield under identical, optimized conditions compared to (4-Bromophenyl)(phenyl)methanol.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.[6][7] A comparative study of the two building blocks in a reaction with a model amine will highlight differences in their suitability for C-N bond formation.

Expected Outcome: Similar to the Suzuki-Miyaura coupling, the enhanced reactivity of the C-Br bond in the pyridyl derivative is expected to facilitate the Buchwald-Hartwig amination, potentially leading to a more efficient reaction.

Detailed Experimental Protocols for Benchmarking

To ensure an objective comparison, it is crucial to perform the benchmarking experiments under identical and well-controlled conditions. The following protocols are designed for this purpose.

Protocol for Comparative Suzuki-Miyaura Coupling

Objective: To compare the reaction yield and rate of (5-Bromopyridin-2-yl)(phenyl)methanol and (4-Bromophenyl)(phenyl)methanol in a Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid.

Materials:

  • (5-Bromopyridin-2-yl)(phenyl)methanol

  • (4-Bromophenyl)(phenyl)methanol

  • 4-Methoxyphenylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: In two separate, identical, oven-dried Schlenk flasks equipped with magnetic stir bars, add the respective brominated building block (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flasks and evacuate and backfill with argon or nitrogen three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to each flask. Then, add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL) to each flask via syringe.

  • Reaction: Place both flasks in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) by taking small aliquots and analyzing them by TLC or LC-MS.

  • Work-up: After 12 hours (or when the reaction has gone to completion), cool the flasks to room temperature. Dilute the reaction mixtures with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification and Characterization: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude products by column chromatography on silica gel. Determine the isolated yields and characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Comparative Buchwald-Hartwig Amination

Objective: To compare the reaction yield and rate of (5-Bromopyridin-2-yl)(phenyl)methanol and (4-Bromophenyl)(phenyl)methanol in a Buchwald-Hartwig amination with morpholine.

Materials:

  • (5-Bromopyridin-2-yl)(phenyl)methanol

  • (4-Bromophenyl)(phenyl)methanol

  • Morpholine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Reaction Setup: In two separate, identical, oven-dried Schlenk tubes, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Inert Atmosphere: Seal the tubes and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the respective brominated building block (1.0 mmol), morpholine (1.2 mmol), and anhydrous toluene (5 mL) to each tube.

  • Reaction: Place both tubes in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS.

  • Work-up: After 18 hours (or when the reaction has gone to completion), cool the tubes to room temperature. Dilute the reaction mixtures with ethyl acetate (20 mL), filter through a pad of Celite, and concentrate the filtrate.

  • Purification and Characterization: Purify the crude products by column chromatography on silica gel to obtain the desired N-arylated products. Determine the isolated yields and characterize the products.

Protocol for Experimental Determination of Aqueous Solubility

Objective: To determine and compare the thermodynamic aqueous solubility of (5-Bromopyridin-2-yl)(phenyl)methanol and (4-Bromophenyl)(phenyl)methanol using the shake-flask method.[8][9]

Procedure:

  • Sample Preparation: Add an excess amount of each solid compound to separate vials containing a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid by centrifugation and filtration through a 0.22 µm filter.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC with UV detection, against a standard curve.

Protocol for Experimental Determination of LogD at pH 7.4

Objective: To determine and compare the lipophilicity of (5-Bromopyridin-2-yl)(phenyl)methanol and (4-Bromophenyl)(phenyl)methanol at physiological pH.[10][]

Procedure:

  • Phase Preparation: Prepare a biphasic system of n-octanol and PBS (pH 7.4) by pre-saturating each solvent with the other.

  • Partitioning: Add a known amount of each compound to the biphasic system, and shake the mixture for a set period (e.g., 1 hour) to allow for partitioning between the two phases.

  • Phase Separation: Separate the n-octanol and aqueous layers by centrifugation.

  • Quantification: Determine the concentration of the compound in each phase by a suitable analytical method (e.g., LC-MS).

  • Calculation: Calculate the LogD value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Conclusion: Making an Informed Choice

The selection of a building block in drug discovery is a multi-faceted decision that balances synthetic accessibility, reactivity, and the desired physicochemical properties of the target molecule. (5-Bromopyridin-2-yl)(phenyl)methanol presents itself as a compelling alternative to more traditional carbocyclic building blocks like (4-Bromophenyl)(phenyl)methanol.

Key Advantages of (5-Bromopyridin-2-yl)(phenyl)methanol:

  • Improved Physicochemical Properties: The introduction of the pyridine nitrogen is expected to enhance aqueous solubility and modulate lipophilicity, which are often critical for improving the drug-like properties of a lead compound.

  • Enhanced Reactivity: The electron-withdrawing nature of the pyridine ring is predicted to increase the reactivity of the C-Br bond in key cross-coupling reactions, potentially leading to more efficient and versatile synthetic routes.

  • Vector for Further Interactions: The pyridine nitrogen provides an additional point for potential hydrogen bonding interactions with biological targets, which can be exploited in structure-based drug design.

While (4-Bromophenyl)(phenyl)methanol remains a valuable and widely used building block, this comparative guide highlights the strategic advantages that can be gained by employing its heterocyclic, bioisosteric counterpart. The experimental protocols provided herein offer a robust framework for researchers to quantitatively assess these differences and make an informed decision based on the specific goals of their research program.

References

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

  • ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Link]

  • ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. [Link]

  • MDPI. (2019, July 17). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. [Link]

  • Chemistry Stack Exchange. (2014, December 1). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?[Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ACS Publications. (2005, April 9). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. [Link]

  • PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • MDPI. (2022, October 1). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. [Link]

  • Appchem. (5-BROMO-(PYRIDIN-2-YL))-PHENYL-METHANOL. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • PubChem. (5-Bromopyridin-2-yl)methanol. [Link]

  • Open Access Journals. A Brief Overview on Physicochemical Properties in Medicinal. [Link]

  • Pharmacy 180. Physicochemical Properties - Medicinal Chemistry. [Link]

  • PMC. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]

  • ACS Publications. (2016, August 25). Aqueous Suzuki Coupling Reactions of Basic Nitrogen-Containing Substrates in the Absence of Added Base and Ligand: Observation of High Yields under Acidic Conditions. [Link]

  • Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • PMC. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • Semantic Scholar. RSC Medicinal Chemistry. [Link]

  • University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

  • PMC. (2024, March 18). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

  • MDPI. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Frontiers. (2024, July 8). The role of physicochemical and topological parameters in drug design. [Link]

  • PMC. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. [Link]

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  • De Gruyter. (2012, August 27). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. [Link]

  • Publishers Panel. (2018, June 20). Actual solubility (S ), level of hydrophilic-lipophilic balance (HLB , HLB , HLB ) and partition coefficient (log P) of phytoche. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Chiral Resolution of (5-Bromopyridin-2-yl)(phenyl)methanol Enantiomers

Introduction In the landscape of modern drug discovery and development, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. The racemic mixture of (5-Bromopyridin-2-yl)(phenyl)methanol, a key chiral building block in the synthesis of various pharmaceutical agents, necessitates efficient and scalable methods for the separation of its enantiomers. This guide provides a comprehensive comparison of the primary chiral resolution techniques applicable to this diarylmethanol, offering field-proven insights and detailed experimental methodologies to empower researchers in selecting the optimal strategy for their specific needs.

The Criticality of Enantiomeric Purity

The differential biological activity of enantiomers is a well-established principle in pharmacology. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to undesirable side effects. Therefore, the ability to isolate and characterize individual enantiomers is a critical step in the development of safe and effective chiral drugs. This guide will explore three principal methods for the chiral resolution of racemic (5-Bromopyridin-2-yl)(phenyl)methanol: Classical Resolution via Diastereomeric Salt Formation, Dynamic Kinetic Enzymatic Resolution, and Chiral High-Performance Liquid Chromatography (HPLC).

Comparative Overview of Chiral Resolution Methods

MethodPrincipleAdvantagesDisadvantages
Classical Resolution Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility.Cost-effective for large-scale separations, well-established technology.Limited to a theoretical maximum yield of 50% for the desired enantiomer, requires screening of resolving agents and solvents, can be labor-intensive.[1]
Dynamic Kinetic Resolution (DKR) Enzymatic kinetic resolution coupled with in-situ racemization of the slower-reacting enantiomer.Can achieve a theoretical yield of up to 100% for the desired enantiomer, high enantioselectivity.[2][3]Requires a suitable enzyme and racemization catalyst, optimization of reaction conditions can be complex.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).Analytical and preparative scale capabilities, high resolution and accuracy, direct separation without derivatization.Higher cost of chiral columns and solvents, limited loading capacity for preparative scale.

In-Depth Analysis and Experimental Protocols

Classical Resolution via Diastereomeric Salt Formation

This method relies on the conversion of the enantiomeric mixture into a pair of diastereomers by reaction with a chiral resolving agent.[1] Since (5-Bromopyridin-2-yl)(phenyl)methanol is an alcohol, it must first be derivatized to introduce an acidic functional group, such as a carboxylic acid, to enable salt formation with a chiral base.[4]

Causality Behind Experimental Choices: The choice of dicarboxylic anhydride for derivatization is crucial; phthalic anhydride is often selected due to the typically crystalline nature of the resulting half-esters, which facilitates purification. The selection of the chiral resolving agent is the most critical step and often requires screening of several candidates, such as naturally occurring alkaloids like brucine or synthetic amines.[4] The solvent system for crystallization is chosen based on the differential solubility of the diastereomeric salts.

Experimental Workflow:

cluster_0 Derivatization cluster_1 Diastereomeric Salt Formation & Separation cluster_2 Liberation of Enantiomers racemic_alcohol Racemic (5-Bromopyridin-2-yl)(phenyl)methanol racemic_half_ester Racemic Phthalate Half-Ester racemic_alcohol->racemic_half_ester Pyridine phthalic_anhydride Phthalic Anhydride diastereomeric_salts Mixture of Diastereomeric Salts racemic_half_ester->diastereomeric_salts Solvent chiral_base Chiral Resolving Agent (e.g., (-)-Brucine) fractional_crystallization Separated Diastereomeric Salts diastereomeric_salts->fractional_crystallization Fractional Crystallization pure_half_ester Enantiopure Half-Ester fractional_crystallization->pure_half_ester Acidification pure_alcohol Enantiopure Alcohol pure_half_ester->pure_alcohol Hydrolysis racemic_alcohol Racemic (R/S)-Alcohol r_alcohol (R)-Alcohol racemic_alcohol->r_alcohol s_alcohol (S)-Alcohol racemic_alcohol->s_alcohol racemization_catalyst Ru-Catalyst lipase Lipase acyl_donor Acyl Donor s_ester (S)-Ester r_alcohol->s_alcohol Racemization s_alcohol->s_ester Acylation

Caption: Mechanism of Dynamic Kinetic Resolution (DKR).

Detailed Protocol:

  • Reaction Setup:

    • To a solution of racemic (5-Bromopyridin-2-yl)(phenyl)methanol (0.2 mmol) in toluene (0.65 mL) in a dried flask, add a lipase (e.g., from Pseudomonas stutzeri, 24 mg) and a ruthenium racemization catalyst (e.g., [Ru(p-cymene)Cl2]2 with a suitable ligand, 0.016 mmol).

    • Add isopropenyl acetate (0.3 mmol) as the acyl donor and a mild base (e.g., K2CO3, 0.2 mmol).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for an extended period (e.g., 3 days), monitoring the conversion and enantiomeric excess by chiral HPLC.

  • Work-up and Isolation:

    • Upon completion, filter off the enzyme and catalyst.

    • Concentrate the filtrate and purify the resulting enantiopure acetate by column chromatography.

    • The enantiopure alcohol can be obtained by hydrolysis of the acetate.

Supporting Experimental Data for DKR of Structurally Similar Diarylethanols:

SubstrateYield (%)Enantiomeric Excess (ee, %)
1,2-Diphenylethanol9898
1-(4-Chlorophenyl)-2-phenylethanol9698
1-(4-Methoxyphenyl)-2-phenylethanol9797
1-(Naphthalen-2-yl)-2-phenylethanol9599
(Data adapted from a study on the DKR of 1,2-diarylethanols using Pseudomonas stutzeri lipase and a ruthenium catalyst.)[3]
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for the direct separation of enantiomers. [5]The separation is based on the differential interactions of the enantiomers with a chiral stationary phase (CSP). For diarylmethanols, polysaccharide-based CSPs are often effective.

Causality Behind Experimental Choices: The selection of the appropriate chiral column and mobile phase is paramount for achieving good resolution. A screening approach using a variety of polysaccharide-based columns (e.g., cellulose or amylose derivatives) under different mobile phase conditions (normal phase, reversed-phase, or polar organic mode) is typically employed to identify the optimal separation conditions. The mobile phase composition, including the type of alcohol and the presence of additives, can significantly influence the selectivity.

Experimental Workflow:

racemic_mixture Racemic Mixture Injection chiral_column Chiral Stationary Phase (CSP) racemic_mixture->chiral_column detector Detector chiral_column->detector mobile_phase Mobile Phase mobile_phase->chiral_column separated_enantiomers Separated Enantiomers (Chromatogram) detector->separated_enantiomers

Caption: Workflow for Chiral HPLC Separation.

Detailed Protocol (Analytical Scale):

  • Column and Mobile Phase Screening:

    • Screen a set of polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak IA).

    • Test different mobile phase compositions. For normal phase, use mixtures of hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol). For reversed-phase, use mixtures of water or buffer with an organic modifier (e.g., acetonitrile, methanol).

  • Method Optimization:

    • Once a suitable column and mobile phase system are identified, optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature to achieve baseline resolution.

  • Preparative Scale-Up:

    • For preparative separations, the optimized analytical method can be scaled up to a larger diameter column. The loading capacity will depend on the resolution and the solubility of the compound in the mobile phase.

Illustrative Chiral HPLC Conditions for a Diarylmethanol Analog:

ParameterCondition
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 25 °C

Conclusion and Recommendations

The choice of the most suitable chiral resolution method for (5-Bromopyridin-2-yl)(phenyl)methanol depends on the desired scale of the separation, the available resources, and the required level of enantiomeric purity.

  • For large-scale production , classical resolution via diastereomeric salt formation, despite its 50% theoretical yield limitation, can be the most economically viable option. However, it requires significant process development to identify the optimal resolving agent and crystallization conditions.

  • For high-yield and high-purity applications , Dynamic Kinetic Resolution is an excellent choice, offering the potential for complete conversion of the racemate to a single enantiomer. This method is particularly attractive when the cost of the starting material is high.

  • For analytical purposes and small-scale preparative separations , Chiral HPLC is the method of choice due to its high resolution, speed, and direct nature. It is indispensable for monitoring the enantiomeric purity during the development of other resolution methods.

Ultimately, a combination of these techniques is often employed in a research and development setting. Chiral HPLC is used to analyze the success of classical or enzymatic resolutions, guiding the optimization of these processes. A thorough understanding of the principles and practical considerations of each method, as outlined in this guide, will enable researchers to make informed decisions and successfully obtain the desired enantiomer of (5-Bromopyridin-2-yl)(phenyl)methanol for their scientific endeavors.

References

  • St. Paul's Cathedral Mission College. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution. Retrieved from [Link]

  • Lee, J., Oh, Y., Choi, Y. K., Choi, E., Kim, K., Park, J., & Kim, M. J. (2015). Dynamic Kinetic Resolution of Diarylmethanols with an Activated Lipoprotein Lipase. ACS Catalysis, 5(2), 683–689. Retrieved from [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved from [Link]

  • Wikipedia. (n.d.). Diastereomeric recrystallization. Retrieved from [Link]

  • Nagy, Z. K., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(2), 235-246. Retrieved from [Link]

  • Kim, M. J., Choi, Y. K., Kim, S., Kim, D., Han, K., Ko, S. B., & Park, J. (2008). Highly Enantioselective Dynamic Kinetic Resolution of 1,2-Diarylethanols by a Lipase-Ruthenium Couple. Organic Letters, 10(7), 1295–1298. Retrieved from [Link]

  • De Sousa, J. D. F., et al. (2018). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemistrySelect, 3(30), 8753-8758. Retrieved from [Link]

  • Kim, M. J., Choi, Y. K., Kim, S., Kim, D., Han, K., Ko, S. B., & Park, J. (2008). Highly enantioselective dynamic kinetic resolution of 1,2-diarylethanols by a lipase-ruthenium couple. Organic letters, 10(7), 1295–1298. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Highly Enantioselective Dynamic Kinetic Resolution of 1,2-Diarylethanols by a Lipase-Ruthenium Couple. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic kinetic resolution of 5 and 6. Retrieved from [Link]

  • Lee, J., et al. (2015). Dynamic Kinetic Resolution of Diarylmethanols with an Activated Lipoprotein Lipase. ACS Catalysis, 5(2), 683-689. Retrieved from [Link]

  • de Mattos, M. C., et al. (2020). Lipase mediated enzymatic kinetic resolution of phenylethyl halohydrins acetates: A case of study and rationalization. Molecular Catalysis, 489, 110819. Retrieved from [Link]

  • Huang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 52(10), 3466-3501. Retrieved from [Link]

  • van der Deen, H., et al. (1996). Lipase Catalyzed Dynamic Kinetic Resolution of some 5-Hydroxy-2(5H)-Furanones. Tetrahedron Letters, 37(46), 8441-8444. Retrieved from [Link]

  • de Mattos, M. C. (2020). Data for: Lipase mediated enzymatic kinetic resolution of phenylethyl halohydrins acetates: A case of study and rationalization. Mendeley Data, V1. Retrieved from [Link]

  • Bhushan, R. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 159-171. Retrieved from [Link]

  • Qian, H. L., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1599-1616. Retrieved from [Link]

  • Zhang, Y., et al. (2020). High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors. Organic Process Research & Development, 24(9), 1849-1860. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Patel, K. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]

Sources

Validation

Comparing oxidation rates of (5-Bromopyridin-2-yl)(phenyl)methanol using different oxidants

Introduction & Mechanistic Context The oxidation of (5-Bromopyridin-2-yl)(phenyl)methanol to its corresponding ketone, (5-Bromopyridin-2-yl)(phenyl)methanone , is a critical transformation in medicinal chemistry. The res...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

The oxidation of (5-Bromopyridin-2-yl)(phenyl)methanol to its corresponding ketone, (5-Bromopyridin-2-yl)(phenyl)methanone , is a critical transformation in medicinal chemistry. The resulting diaryl ketone serves as a versatile scaffold for further derivatization, while the 5-bromo substituent provides an essential handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

However, oxidizing pyridyl carbinols presents unique chemoselectivity challenges. The basic pyridine nitrogen can coordinate to transition metal catalysts, poisoning them, or undergo unwanted N-oxidation if overly aggressive electrophilic oxidants (like m CPBA or unbuffered H2​O2​ ) are employed.

As an application scientist, I evaluate oxidation methodologies based on three metrics: chemoselectivity (avoiding N-oxidation and debromination), scalability (safety and E-factor), and reaction kinetics . This guide objectively compares the most effective oxidants for this specific substrate, providing self-validating protocols grounded in mechanistic causality.

Oxidant Selection Logic

Selecting the correct oxidant is not a matter of preference; it is dictated by the scale of the reaction and the available infrastructure. The decision tree below outlines the logical flow for selecting an oxidation protocol for pyridyl carbinols.

Oxidant_Selection Start Substrate: (5-Bromopyridin-2-yl)(phenyl)methanol Scale What is the required reaction scale? Start->Scale Small Discovery Scale (< 5 grams) Scale->Small Large Process Scale (> 5 grams) Scale->Large DMP Dess-Martin Periodinane Fast, mild, high yield Avoid at large scale (explosive) Small->DMP Prioritize Speed MnO2 Activated MnO2 Easy workup (filtration) Requires large excess Small->MnO2 Prioritize Easy Workup Equip Cryogenic Equipment Available? Large->Equip Swern Swern Oxidation Cheap, avoids heavy metals Requires -78°C Equip->Swern Yes TEMPO TEMPO / NaOCl Green, scalable, biphasic Runs at 0°C to rt Equip->TEMPO No

Figure 1: Decision matrix for selecting the optimal oxidation method based on reaction scale.

Comparative Performance Data

The following table synthesizes the expected performance of four standard oxidation systems applied to (5-Bromopyridin-2-yl)(phenyl)methanol, based on established literature parameters for secondary pyridyl carbinols[1][2].

Oxidant SystemEquivalentsTempTimeTypical YieldScalabilityKey Byproducts / Drawbacks
Dess-Martin (DMP) 1.2 - 1.50 °C to rt1 - 2 h90 - 95%Poor (>5g)Iodane derivatives, Acetic acid. Shock-sensitive at scale.
TEMPO / NaOCl 0.01 (TEMPO)0 °C1 - 3 h85 - 92%ExcellentNaCl, H2​O . Requires strict pH control.
Activated MnO2​ 10.0 - 15.0Reflux12 - 24 h80 - 88%Moderate MnO(OH) solid waste. High E-factor.
Swern 1.5 (COCl)2​ -78 °C2 - 4 h85 - 90%ModerateDimethyl sulfide (toxic/odor). Requires cryogenics.

In-Depth Methodologies & Causality

To ensure reproducibility, every experimental protocol must be a self-validating system. Below are the detailed workflows for the three most common methods, complete with the mechanistic causality behind each step.

A. Dess-Martin Periodinane (DMP) Oxidation

DMP is a hypervalent iodine(V) reagent that is frequently utilized as a mild oxidative agent for the selective oxidation of secondary alcohols[1]. It operates via ligand exchange with the alcohol, followed by a base-catalyzed reductive elimination.

Step-by-Step Protocol:

  • Substrate Dissolution: Dissolve (5-Bromopyridin-2-yl)(phenyl)methanol (1.0 eq) in CH2​Cl2​ (0.1 M).

  • Oxidant Addition: Add DMP (1.2 eq) portion-wise at 0 °C.

    • Expert Insight / Causality: While DMP is moisture-sensitive during storage, adding exactly 1 equivalent of H2​O to the reaction mixture actually accelerates the ligand exchange process—a counterintuitive but field-proven technique[3].

  • In-Process Control (IPC): Warm to room temperature and stir. Monitor via LC-MS or TLC. Do not proceed until starting material consumption is >95%.

  • Biphasic Quench (Critical): Quench the reaction with a 1:1 mixture of saturated aqueous Na2​S2​O3​ and saturated aqueous NaHCO3​ .

    • Causality: The thiosulfate reduces unreacted hypervalent iodine species to water-soluble iodine(I) compounds, while the bicarbonate neutralizes the acetic acid byproduct, preventing product degradation during workup.

B. TEMPO / NaOCl (Anelli's Oxidation)

TEMPO-catalyzed oxidations represent a highly chemoselective and efficient protocol that avoids heavy metals and operates under mild conditions[4]. This method is highly recommended for process-scale synthesis.

TEMPO_Cycle TEMPO TEMPO Radical (Pre-catalyst) Oxoammonium Oxoammonium Ion (Active Oxidant) TEMPO->Oxoammonium Oxidation by NaOCl/KBr Substrate Substrate: Secondary Carbinol Oxoammonium->Substrate Hydride abstraction Hydroxylamine TEMPO Hydroxylamine (Reduced state) Oxoammonium->Hydroxylamine Reduction Product Product: Ketone Substrate->Product Oxidation Hydroxylamine->TEMPO Re-oxidation by NaOCl NaOCl NaOCl / KBr (Terminal Oxidant System) NaOCl->TEMPO

Figure 2: The catalytic cycle of TEMPO-mediated alcohol oxidation.

Step-by-Step Protocol:

  • Biphasic Setup: Dissolve the substrate (1.0 eq) in CH2​Cl2​ . Add an aqueous solution containing KBr (0.1 eq) and TEMPO (0.01 eq).

    • Causality: KBr acts as a vital co-catalyst. It reacts with NaOCl to form NaOBr in situ, which oxidizes the TEMPO radical to the active oxoammonium ion significantly faster than NaOCl alone.

  • pH-Controlled Oxidation: Cool the biphasic mixture to 0 °C. Add NaOCl (1.2 eq), strictly buffered to pH 8.6 using NaHCO3​ , dropwise over 30 minutes.

    • Causality: pH control is the single most critical parameter here. If the pH drops below 8.0, HOCl forms, leading to unwanted chlorination of the aromatic rings. If the pH exceeds 9.5, the active oxoammonium ion degrades rapidly. Furthermore, pH 8.6 ensures the pyridine nitrogen remains unprotonated, preventing side reactions.

  • Phase Separation & Wash: Once IPC confirms completion, separate the organic layer and wash with dilute HCl (to remove pyridine impurities) followed by brine.

C. Activated Manganese Dioxide ( MnO2​ )

For researchers lacking access to specialized reagents, MnO2​ provides a robust, albeit less green, alternative. It is highly selective for benzylic and allylic alcohols.

Step-by-Step Protocol:

  • Surface Reaction Setup: Dissolve the substrate (1.0 eq) in CHCl3​ or CH2​Cl2​ . Add Activated MnO2​ (10.0 to 15.0 eq).

    • Causality: MnO2​ oxidation is a heterogeneous surface reaction. The massive stoichiometric excess is required because only the active sites on the surface of the crystal lattice participate in the hydrogen atom abstraction. Standard (non-activated) MnO2​ will fail.

  • Thermal Activation: Heat the suspension to reflux for 12–24 hours.

    • Causality: The rigid, sterically hindered nature of the diaryl carbinol requires thermal energy to overcome the activation barrier for surface binding.

  • Filtration Workup: Filter the hot mixture through a pad of Celite and wash the filter cake thoroughly with hot CHCl3​ . Concentrate the filtrate to yield the pure ketone.

Conclusion & Recommendations

For the oxidation of (5-Bromopyridin-2-yl)(phenyl)methanol:

  • In Discovery Chemistry (<5g): Use Dess-Martin Periodinane (DMP) . It provides the fastest kinetics, requires minimal optimization, and avoids the risk of over-oxidizing the pyridine ring[1].

  • In Process Chemistry (>5g): Transition immediately to the TEMPO / NaOCl system. It provides a highly scalable, self-contained biphasic system that eliminates the explosive hazards of hypervalent iodine and the cryogenic requirements of Swern oxidations[2][4].

References

  • Application of The Dess-Martin Oxidation in Total Synthesis of Natural Products - PubMed - 1

  • Organic Syntheses Procedure: The oxidation of alcohols with IBD with catalytic amounts of TEMPO - Organic Syntheses - 4

  • Synthesis of ketones by oxidation of alcohols - Organic Chemistry Portal - 2

  • Dess-Martin Periodinane Oxidation - Organic Chemistry Portal - 3

Sources

Comparative

Validating the Biological Activity of (5-Bromopyridin-2-yl)(phenyl)methanol Precursors: A Comparative Guide

As a Senior Application Scientist navigating the complexities of modern drug discovery, selecting the right chemical precursor is as critical as the biological assay used to validate it. (5-Bromopyridin-2-yl)(phenyl)meth...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, selecting the right chemical precursor is as critical as the biological assay used to validate it. (5-Bromopyridin-2-yl)(phenyl)methanol (CAS: 1989596-23-7) has emerged as a highly versatile diaryl methanol scaffold. The 5-bromo position serves as an ideal handle for late-stage transition-metal cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions), while the benzylic alcohol provides a critical hydrogen-bonding donor/acceptor site essential for target engagement.

This guide objectively compares the biological performance of derivatives synthesized from this precursor across diverse therapeutic targets and provides the field-proven, self-validating protocols required to accurately quantify their efficacy.

Comparative Biological Performance: Scaffold vs. Alternatives

Derivatives of the (5-Bromopyridin-2-yl)(phenyl)methanol scaffold exhibit distinct structure-activity relationships (SAR) depending on the target. By comparing these derivatives against alternative scaffolds or standard controls, we can objectively evaluate the precursor's utility.

  • TRPV3 Antagonism: Transient Receptor Potential Vanilloid 3 (TRPV3) is a calcium-permeable channel implicated in neuropathic pain. Systematic optimization of pyridinyl methanol moieties has yielded highly selective TRPV3 antagonists. Maintaining a fixed (R)-configuration at the benzylic carbon adjacent to the pyridine ring is critical for maximizing binding affinity and achieving favorable unbound clearance[1].

  • Kinase Inhibition (RIPK1 & ATR/mTOR): The bromopyridine core is frequently utilized to synthesize hinge-binding motifs. For instance, coupling the 5-bromo position with piperazines generates potent Receptor-Interacting Protein Kinase 1 (RIPK1) degraders/inhibitors that modulate TNF- α induced apoptosis[2]. Similarly, Torin2 analogs synthesized from bromopyridine precursors demonstrate potent ATR/mTOR inhibition in colon cancer cell lines[3].

  • 15-PGDH Inhibition: Recent developments show that functionalized pyridinyl methanols serve as potent inhibitors of 15-PGDH, modulating PGE2 levels for tissue regeneration. In these applications, the pyridine core provides a necessary lipophilic interaction that alternative scaffolds (like benzomorpholines) struggle to achieve without losing aqueous solubility[4].

Quantitative Data Comparison

Table 1: Performance of (5-Bromopyridin-2-yl)(phenyl)methanol Derivatives vs. Alternatives

Therapeutic TargetDerivative ClassAlternative Scaffold / ControlPerformance Comparison (IC 50​ / Activity)
TRPV3 Antagonism Pyridinyl Methanol DiolStandard Lead (Compound 5a)Superior unbound clearance; IC 50​ < 50 nM[1]
15-PGDH Inhibition Piperidine-carbonyl analogBenzomorpholine analogEquivalent potency (0.019 nM), improved lipophilicity[4]
RIPK1 Degradation Pyridinyl-Piperazine PROTACUn-substituted PyridineEnhanced hinge-binding; superior TNF- α blockade[2]
ATR/mTOR Inhibition Torin2 AnalogTorin2 (Standard Drug)Comparable HCT-116 inhibition (~1 μ M)[3]

Mechanistic Visualizations

To contextualize the biological validation, the following diagrams map the pharmacological mechanisms and the experimental workflows utilized for these derivatives.

signaling_pathways cluster_TRPV3 TRPV3 Antagonism cluster_Kinase Kinase Inhibition (RIPK1/mTOR) Drug1 Pyridinyl Methanol Derivative TRPV3 TRPV3 Channel Drug1->TRPV3 Inhibits Ca2 Ca2+ Influx TRPV3->Ca2 Allows Pain Pain Signaling Ca2->Pain Triggers Drug2 Bromopyridine Derivative Kinase Target Kinase Drug2->Kinase Binds Hinge ATP ATP Consumption Kinase->ATP Catalyzes Disease Disease Progression ATP->Disease Drives

Figure 1: Pharmacological mechanisms of (5-Bromopyridin-2-yl)(phenyl)methanol derivatives.

experimental_workflow Synthesis Precursor Synthesis Derivatization Suzuki/Sonogashira Coupling Synthesis->Derivatization Br handle InVitro Biochemical Assay (Kinase-Glo) Derivatization->InVitro Purified Cmpd CellBased Cellular Assay (Ca2+ Flux) Derivatization->CellBased Purified Cmpd Data IC50 Calculation & SAR Modeling InVitro->Data Luminescence CellBased->Data Fluorescence

Figure 2: Self-validating workflow for evaluating diaryl methanol derivatives.

Experimental Protocols for Biological Validation

To guarantee scientific integrity, the following methodologies are designed as self-validating systems . They ensure that any observed biological activity is a true pharmacological effect rather than an assay artifact.

Protocol A: Intracellular Calcium Flux Assay (TRPV3 Antagonism)

Causality & Rationale: TRPV3 is a Ca 2+ permeable ion channel. We utilize HEK293 cells because they lack endogenous TRPV3, providing a zero-background environment to measure heterologous expression responses. Fluo-4 AM is chosen as the indicator because its esterified form passively diffuses into cells; once cleaved by intracellular esterases, it becomes trapped and exhibits a >100-fold fluorescence increase upon binding Ca 2+ , offering a highly sensitive kinetic readout[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells stably expressing human TRPV3 into 384-well poly-D-lysine coated plates at a density of 20,000 cells/well. Incubate overnight at 37°C in 5% CO 2​ .

  • Dye Loading: Aspirate media and wash cells with Assay Buffer (HBSS containing 20 mM HEPES, pH 7.4). Load cells with 2 μ M Fluo-4 AM for 45 minutes at 37°C.

  • Compound Pre-Incubation: Add the synthesized pyridinyl methanol derivative (serially diluted in DMSO, final assay concentration 10 μ M to 0.1 nM) to the wells. Incubate for 15 minutes to allow the compound to reach binding equilibrium with the channel.

  • Agonist Stimulation: Using a Fluorometric Imaging Plate Reader (FLIPR), inject a sub-maximal concentration (EC 80​ ) of a known TRPV3 agonist (e.g., 2-APB).

  • Signal Detection: Continuously measure the fluorescent signal (Ex 488 nm / Em 525 nm) for 3 minutes. Calculate the IC 50​ based on the reduction of the peak calcium response relative to the vehicle control.

System Validation Criteria:

  • Positive Control: Ruthenium Red (a known non-selective TRP blocker) must completely ablate the signal.

  • Quality Control: Calculate the Z'-factor using the vehicle (max signal) and positive control (min signal) wells. The assay run is only accepted if Z' > 0.5 .

Protocol B: Luminescent In Vitro Kinase Assay (RIPK1 / mTOR)

Causality & Rationale: Evaluating kinase inhibitors requires quantifying the reduction in kinase catalytic activity. The Kinase-Glo assay is selected because it relies on firefly luciferase to measure residual ATP. Since kinases consume ATP to phosphorylate their substrates, the luminescence signal is inversely proportional to kinase activity. This approach avoids radioactive isotopes and is universally applicable to any peptide substrate[2].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant RIPK1 or mTOR kinase in Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35).

  • Inhibitor Pre-incubation: Add the bromopyridine-derived inhibitor (10-point serial dilution) to the enzyme mix in a white 384-well plate. Incubate for 30 minutes at room temperature. Rationale: Pre-incubation is critical for detecting slow-binding inhibitors.

  • Reaction Initiation: Add ATP (calibrated strictly to the K m​ concentration for the specific kinase to ensure competitive inhibitors are accurately assessed) and the appropriate peptide substrate to initiate the reaction.

  • Termination & Readout: After 60 minutes of incubation, add an equal volume of Kinase-Glo reagent to terminate the kinase reaction and generate a luminescent signal proportional to the remaining unconsumed ATP.

  • Data Analysis: Read luminescence on a microplate reader. Plot luminescence versus log[inhibitor] using a 4-parameter logistic fit to determine the IC 50​ .

System Validation Criteria:

  • No Enzyme Control: Establishes the 100% ATP baseline (maximum luminescence).

  • Vehicle + Enzyme Control: Establishes the maximum ATP depletion baseline (minimum luminescence).

  • Quality Control: The dose-response curve must exhibit clear upper and lower asymptotes. If the Hill slope significantly deviates from 1.0, the compound must be flagged for potential aggregation or non-specific binding.

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Safety & Regulatory Compliance

Safety

(5-Bromopyridin-2-yl)(phenyl)methanol proper disposal procedures

Comprehensive Operational and Disposal Plan for (5-Bromopyridin-2-yl)(phenyl)methanol As drug development professionals and application scientists, our responsibility extends beyond the synthesis and utilization of activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Plan for (5-Bromopyridin-2-yl)(phenyl)methanol

As drug development professionals and application scientists, our responsibility extends beyond the synthesis and utilization of active pharmaceutical ingredients (APIs) and their building blocks. The downstream fate of the chemicals we use dictates the safety of our laboratory personnel and the environmental integrity of our operations.

(5-Bromopyridin-2-yl)(phenyl)methanol is a highly valuable halogenated building block. However, because it contains a covalently bound bromine atom on a pyridine ring, its disposal cannot be treated like standard organic waste. This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and ultimate destruction of this compound.

Chemical Profile & Hazard Causality

To design an effective disposal protocol, we must first understand the physicochemical properties that dictate the compound's behavior in waste streams.

Table 1: Quantitative Data & Waste Classification

Property Value / Classification
Chemical Name (5-Bromopyridin-2-yl)(phenyl)methanol (also [4-(5-Bromopyridin-2-yl)phenyl]methanol)
CAS Number 1989596-23-7[1]
Molecular Weight 264.12 g/mol [2]
Molecular Formula C12H10BrNO[3]
Primary Hazard Halogenated Organic Compound (Brominated)

| RCRA Waste Category | Halogenated Solvent/Solid Waste (F-list applicability depending on solvent)[4] |

The Causality of Segregation: Why is the segregation of brominated compounds so critical? In standard academic and industrial waste management, non-halogenated solvents are frequently shipped off for "fuel blending" to be burned in cement kilns as an alternative to coal[5]. However, halogenated waste cannot serve as fuel for these kilns because it fails to meet Environmental Protection Agency (EPA) requirements for clean breakdown[5].

If brominated waste is subjected to low-temperature combustion, the incomplete oxidation of the bromine-carbon bonds leads to the formation of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs)[6]. Therefore, any waste stream containing (5-Bromopyridin-2-yl)(phenyl)methanol must be strictly isolated to ensure it is routed exclusively to specialized high-temperature incinerators[7].

Waste Segregation Logic & Storage Limits

Regulatory compliance requires that hazardous waste be managed from "cradle to grave." In the laboratory, this begins at the Satellite Accumulation Area (SAA).

Table 2: Satellite Accumulation Area (SAA) Quantitative Limits

Parameter Regulatory Limit / Best Practice
Max Volume per Lab (Total) 25 gallons (approx. 95 Liters)[8]
Max Container Fill Capacity 80% (to allow for vapor expansion)[9]

| Accumulation Time Limit | Must be removed within 6 months of the start date[8] |

Segregation Start Generate Waste Containing (5-Bromopyridin-2-yl)(phenyl)methanol IsSolid Is the waste solid or liquid? Start->IsSolid SolidPath Solid Waste (Silica, PPE, Vials) IsSolid->SolidPath Solid LiquidPath Liquid Waste (Reaction Solvents, Extracts) IsSolid->LiquidPath Liquid SolidBin Place in Lined Pail Label: Halogenated Solid Waste SolidPath->SolidBin CheckHalogen Are non-halogenated solvents mixed in? LiquidPath->CheckHalogen SAA Store in Satellite Accumulation Area (Awaiting Lab Pack Pickup) SolidBin->SAA MixedWaste Mixed Solvent Waste (Defaults to Halogenated) CheckHalogen->MixedWaste Yes PureHalo Halogenated Solvent Waste CheckHalogen->PureHalo No Carboy Transfer to HDPE Carboy Max 80% Full MixedWaste->Carboy PureHalo->Carboy Carboy->SAA

Caption: Decision matrix for segregating (5-Bromopyridin-2-yl)(phenyl)methanol waste streams.

Step-by-Step Laboratory Disposal Protocols

To maintain trustworthiness and safety, follow these self-validating methodologies when disposing of materials contaminated with (5-Bromopyridin-2-yl)(phenyl)methanol.

Protocol A: Liquid Waste Management (Reaction Mother Liquors)
  • Quench and Cool: Ensure all reactive byproducts in the reaction mixture are fully quenched and the solution is cooled to room temperature before disposal[8].

  • Segregate Solvents: Do not mix this brominated waste with pure non-halogenated solvent streams (like pure ethanol or hexane). Even a small amount of halogenated compound converts the entire container into a "Halogenated Waste" stream, drastically increasing disposal costs[10].

  • Transfer to Carboy: Using a funnel in a certified fume hood, transfer the liquid into a high-density polyethylene (HDPE) carboy designated for Halogenated Solvents[9].

  • Volume Control: Fill the container to no more than 80% capacity to ensure sufficient headspace for vapor expansion[9].

  • Documentation: Immediately attach a "Hazardous Waste" tag. Use a pencil (ink will smudge from solvent vapors) to record the start date, owner name, and exact chemical constituents[9],[8].

Protocol B: Solid Waste Management (Silica Gel & Consumables)
  • Silica Gel Collection: Silica gel from column chromatography contaminated with brominated compounds must be accumulated in leak-proof containers, such as a 20 L pail lined with a heavy-duty plastic bag[9].

  • Consumables: Place all contaminated weigh boats, empty vials, and heavily soiled PPE (gloves) into a designated solid hazardous waste bin.

  • Labeling: Securely seal the bags and label the outer container as "Halogenated Solid Waste - Toxic" to ensure it is routed to high-temperature incineration rather than a municipal landfill[9].

The Fate of the Waste: High-Temperature Incineration

Once the waste is collected by Environmental Health & Safety (EH&S) via a "lab pack"[5], it is transported to a permitted hazardous waste treatment facility. Because (5-Bromopyridin-2-yl)(phenyl)methanol contains a robust aromatic ring and a halogen, it requires extreme conditions for complete destruction.

Mechanistic Breakdown: The EPA requires a Destruction and Removal Efficiency (DRE) of 99.99% for principal organic hazardous constituents[11]. To achieve this, the waste undergoes High-Temperature Incineration .

  • Primary Chamber: The waste is volatilized at temperatures exceeding 1,000 °C[7].

  • Secondary Chamber: The gases are subjected to >1,200 °C for a minimum residence time of 2 seconds[5]. At this thermal threshold, the brominated pyridine ring fractures completely into carbon dioxide ( CO2​ ), water ( H2​O ), nitrogen oxides ( NOx​ ), and hydrogen bromide gas ( HBr )[12].

  • Alkaline Scrubbing: HBr is highly corrosive and cannot be released into the atmosphere. The flue gas is passed through a wet scrubber containing an alkaline solution (e.g., NaOH or Ca(OH)2​ ), which neutralizes the acid gas into harmless aqueous bromide salts before the clean exhaust is released[12],[13].

Incineration Waste Brominated Waste Primary Primary Combustion (>1000°C) Volatilization Waste->Primary Secondary Secondary Chamber (>1200°C, 2s residence) DRE 99.99% Primary->Secondary Gases Quench Rapid Quench (Prevents Dioxin Reformation) Secondary->Quench CO2, H2O, HBr Scrubber Alkaline Wet Scrubber (Neutralizes HBr/Br2) Quench->Scrubber Exhaust Clean Exhaust (CO2, H2O, N2) Scrubber->Exhaust Aqueous Salts Removed

Caption: High-temperature incineration and alkaline scrubbing mechanism for brominated waste.

References

  • C&EN Global Enterprise. "Most solvent waste from US academic labs ends up in the air." American Chemical Society.[Link]

  • Crystal Clean. "Hazardous vs Non-Hazardous Waste: Classification Guide for Businesses." Crystal Clean.[Link]

  • University of Windsor. "Hazardous Materials Disposal Guide." UWindsor.[Link]

  • Northwestern University. "Hazardous Waste Disposal Guide." Research Safety.[Link]

  • AllSource Environmental. "Guidelines for Solvent Waste Recycling & Disposal." AllSource Environmental.[Link]

  • U.S. Waste Industries. "Incineration Disposal Services." U.S. Waste Industries.[Link]

  • Government of Newfoundland and Labrador. "Management of Biomedical and Pharmaceutical Waste." Gov.nl.ca.[Link]

  • Borgnes, D., et al. "Emission Measurements During Incineration of Waste Containing Bromine." DiVA Portal.[Link]

  • Dioxin20xx. "Decomposition of BFRs and emission of dioxins from co-incineration." Dioxin20xx.[Link]

  • American Chemical Society. "Characterizing the Emissions of Polybrominated Dibenzo-p-dioxins and Dibenzofurans from Municipal and Industrial Waste Incinerators." Environmental Science & Technology.[Link]

Sources

Handling

Comprehensive Operational &amp; Safety Guide: (5-Bromopyridin-2-yl)(phenyl)methanol

(5-Bromopyridin-2-yl)(phenyl)methanol is a highly functionalized secondary alcohol featuring a halogenated pyridine ring. Widely utilized in medicinal chemistry and drug development as a synthetic intermediate, its uniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

(5-Bromopyridin-2-yl)(phenyl)methanol is a highly functionalized secondary alcohol featuring a halogenated pyridine ring. Widely utilized in medicinal chemistry and drug development as a synthetic intermediate, its unique structural motifs—specifically the lipophilic bromine atom and the hydrogen-bonding hydroxyl group—demand precise handling protocols. This guide provides researchers and drug development professionals with field-proven, mechanistically grounded procedures for the safe handling, experimental execution, and disposal of this compound.

Mechanistic Hazard Profiling

Understanding the chemical behavior of a compound is the foundation of laboratory safety. The hazards associated with (5-Bromopyridin-2-yl)(phenyl)methanol are directly tied to its molecular architecture:

  • Lipophilicity and Dermal Permeation: The presence of the heavy bromine atom on the pyridine ring significantly increases the compound's partition coefficient (LogP). When dissolved in organic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM), the molecule's ability to cross the stratum corneum is amplified, presenting a systemic toxicity risk [1].

  • Particulate Aerosolization: As a crystalline solid, the compound is prone to static cling. Agitation during weighing can aerosolize fine particulates, leading to respiratory irritation (GHS Hazard Statement H335) and mucous membrane exposure [2].

  • Electrophilic Potential: While the secondary alcohol is relatively stable, halogenated pyridines can act as mild electrophiles under specific basic conditions, necessitating careful segregation from strong nucleophiles during storage.

Personal Protective Equipment (PPE) Architecture

To mitigate the risks outlined above, personnel must adopt a self-validating PPE system. We do not merely wear PPE; we engineer a barrier system tailored to the chemical's specific permeation profile.

PPE CategorySpecificationMechanistic Causality / Rationale
Hand Protection Nitrile Gloves (≥ 5 mil thickness)Nitrile offers superior resistance to solid halogenated aromatics compared to latex. Double-gloving is mandatory during solvent dissolution to prevent rapid breakthrough [3].
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against micro-particulate aerosolization during powder transfer and solvent splashing during dissolution.
Body Protection 100% Cotton or Flame-Resistant (FR) Lab CoatCotton prevents static buildup (which attracts chemical dust). FR is required if handling alongside pyrophoric reagents.
Engineering Control Class II Fume Hood (80–120 fpm)Maintains negative pressure to capture airborne dust. Face velocity must be verified prior to uncapping the reagent [3].

Experimental Workflow & Handling Methodology

The following step-by-step methodology ensures zero-exposure transfer and reaction setup.

Protocol: Precision Weighing and Transfer
  • Environmental Verification: Before introducing the chemical, verify that the chemical fume hood's continuous monitor reads a face velocity between 80 and 120 fpm. Clear the deck of any incompatible strong oxidizers.

  • Static Mitigation: Because halogenated organic powders exhibit strong static cling, pass an anti-static zero-ion gun over the anti-static weigh boat. Causality: This neutralizes surface charges, preventing the powder from aerosolizing or adhering to the exterior of the transfer vessel.

  • Primary Transfer: Uncap the (5-Bromopyridin-2-yl)(phenyl)methanol strictly inside the 6-inch safe zone of the fume hood. Use a grounded stainless-steel micro-spatula to transfer the solid.

  • In-Situ Dissolution: If preparing a stock solution, do not transport the dry powder across the lab. Add the reaction solvent (e.g., DCM, EtOAc) directly to the receiving flask inside the hood. Causality: Solvating the compound increases its dermal bioavailability; containing this step within the hood eliminates inhalation risks associated with both the solvent vapors and the solvated active pharmaceutical ingredient (API).

  • Immediate Decontamination: Wipe down the analytical balance and spatulas with an isopropanol-dampened Kimwipe. Dispose of the wipe immediately in the solid hazardous waste stream.

Workflow cluster_PPE PPE Architecture & Verification Start Compound Retrieval (5-Bromopyridin-2-yl)(phenyl)methanol Gloves Nitrile Gloves (Double layer for solvents) Start->Gloves Goggles ANSI Z87.1 Goggles Start->Goggles Coat Lab Coat (Cotton/FR) Start->Coat Hood Chemical Fume Hood (Verify 80-120 fpm) Gloves->Hood Goggles->Hood Coat->Hood Weighing Anti-static Weighing (Mitigate dust aerosolization) Hood->Weighing Dissolution In-Situ Solvent Dissolution (e.g., DCM, DMSO) Weighing->Dissolution Spill Spill Event Detected? Dissolution->Spill WetWipe Wet-Wipe Protocol (Suppress dust with IPA) Spill->WetWipe Yes Waste Halogenated Organic Waste (EPA/RCRA Compliant) Spill->Waste No WetWipe->Waste

Operational workflow for handling and disposing of (5-Bromopyridin-2-yl)(phenyl)methanol.

Spill Management & Disposal Plan

Due to the presence of the bromine atom, the end-of-life management of this compound requires strict adherence to environmental regulations to prevent the generation of toxic byproducts.

Protocol: Solid Spill Response
  • Assessment & Containment: If a spill occurs outside the fume hood, immediately evacuate the immediate 5-foot radius. Don a particulate respirator (N95/P100) if the spill exceeds 50 grams.

  • Particulate Suppression: Never dry-sweep a halogenated solid. Dry sweeping generates a highly concentrated dust cloud. Instead, lightly mist the spilled powder with water or isopropanol (IPA) to bind the particulates into a manageable slurry [3].

  • Collection: Wipe up the wetted material using absorbent lab pads, working from the outside of the spill toward the center to prevent spreading.

  • Surface Decontamination: Wash the affected surface with a mild detergent solution, followed by an IPA wipe to remove any residual lipophilic traces.

Halogenated Waste Segregation

Causality for strict segregation: (5-Bromopyridin-2-yl)(phenyl)methanol must be strictly segregated into Halogenated Organic Waste streams. If halogenated compounds are mixed with standard non-halogenated waste and incinerated at standard temperatures, they can catalyze the formation of highly toxic brominated dioxins and furans. Halogenated waste is routed to specialized high-temperature commercial incinerators designed to scrub hydrobromic acid (HBr) from the exhaust [3].

  • Solid Waste: Contaminated gloves, weigh boats, and Kimwipes must go into a dedicated solid halogenated waste bin.

  • Liquid Waste: All reaction mother liquors and solvent rinses containing the compound must be collected in a carboy explicitly labeled for Halogenated Solvents.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from[Link]

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